Product packaging for 4-Bromo-1,1-dichlorobutane(Cat. No.:CAS No. 144873-00-7)

4-Bromo-1,1-dichlorobutane

Cat. No.: B15162987
CAS No.: 144873-00-7
M. Wt: 205.91 g/mol
InChI Key: TYSUVCDQZJIIOR-UHFFFAOYSA-N
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Description

4-Bromo-1,1-dichlorobutane is a useful research compound. Its molecular formula is C4H7BrCl2 and its molecular weight is 205.91 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7BrCl2 B15162987 4-Bromo-1,1-dichlorobutane CAS No. 144873-00-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

144873-00-7

Molecular Formula

C4H7BrCl2

Molecular Weight

205.91 g/mol

IUPAC Name

4-bromo-1,1-dichlorobutane

InChI

InChI=1S/C4H7BrCl2/c5-3-1-2-4(6)7/h4H,1-3H2

InChI Key

TYSUVCDQZJIIOR-UHFFFAOYSA-N

Canonical SMILES

C(CC(Cl)Cl)CBr

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Bromo-1,1-dichlorobutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data for 4-Bromo-1,1-dichlorobutane is limited in publicly accessible literature. The following guide provides available computed data for the target compound and supplements this with experimental data for the related isomer, 1-bromo-4-chlorobutane, for comparative purposes. All data for 1-bromo-4-chlorobutane should be considered as reference and not representative of this compound.

Core Chemical Properties

This compound is a halogenated alkane with the molecular formula C4H7BrCl2.[1] Its chemical structure consists of a four-carbon chain with a bromine atom at one terminus and two chlorine atoms at the other.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 144873-00-7PubChem[1]
Molecular Formula C4H7BrCl2PubChem[1]
Molecular Weight 205.91 g/mol PubChem (Computed)[1]
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Solubility Data not available
Table 2: Comparative Physical Properties of 1-Bromo-4-chlorobutane
PropertyValueSource
Boiling Point 80-82 °C at 30 mmHgGuidechem[2]
Density 1.488 g/mL at 25 °CGuidechem[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent methylene groups and the single methine proton. The proton at C1 would appear as a triplet, coupled to the adjacent methylene group. The protons at C4 would also appear as a triplet, coupled to the neighboring methylene group. The protons at C2 and C3 would likely present as complex multiplets due to coupling with each other and the adjacent groups.

  • ¹³C NMR: The carbon NMR spectrum should exhibit four unique signals, one for each carbon atom in the molecule, due to their different chemical environments.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic C-H stretching and bending vibrations. The C-Cl and C-Br stretching frequencies would also be present in the fingerprint region.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak would appear as a cluster of peaks. Fragmentation patterns would likely involve the loss of halogen atoms and cleavage of the carbon-carbon bonds.

Synthesis and Reactivity

Synthesis

No specific experimental protocol for the synthesis of this compound was found in the searched literature. General synthetic routes to similar halogenated alkanes often involve the halogenation of corresponding alcohols or the ring-opening of cyclic ethers followed by halogen exchange reactions.

Reactivity

The reactivity of this compound is dictated by the presence of the gem-dichloro and terminal bromo functional groups.

  • Gem-dichloro Group: The two chlorine atoms on the same carbon atom make the attached proton acidic and can participate in elimination reactions. Gem-dihaloalkanes are also known to serve as carbene precursors in certain transition metal-catalyzed reactions, such as Fe-catalyzed B-H and Si-H insertion reactions.[3] This reactivity allows for the formation of new carbon-boron and carbon-silicon bonds.

  • Bromo Group: The terminal bromine atom is a good leaving group and is susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups at the C4 position.

The differential reactivity of the two ends of the molecule could potentially be exploited for selective chemical transformations.

Experimental Protocols

Due to the lack of specific experimental data for this compound, no detailed experimental protocols can be provided. Researchers interested in working with this compound would need to develop their own methods for synthesis, purification, and analysis, likely drawing upon established procedures for similar halogenated hydrocarbons.

Logical Relationships and Workflows

The following diagrams illustrate the general logical relationships in the study and application of a chemical compound like this compound.

Chemical_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_application Potential Applications Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR IR IR MS MS Reactivity_Studies Reactivity_Studies MS->Reactivity_Studies Biological_Screening Biological_Screening Reactivity_Studies->Biological_Screening Drug_Development Drug_Development Biological_Screening->Drug_Development

Caption: General workflow for the synthesis, characterization, and application of a chemical compound.

Reactivity_Scheme cluster_reactions Potential Reactions This compound This compound Nucleophilic_Substitution Nucleophilic Substitution (at C4) This compound->Nucleophilic_Substitution Elimination Elimination (involving C1) This compound->Elimination Carbene_Formation Carbene Formation (from C1) This compound->Carbene_Formation

Caption: Potential reaction pathways for this compound based on its functional groups.

Safety and Handling

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Measures: Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a halogenated alkane with potential for use in organic synthesis due to its bifunctional nature. However, a significant lack of experimentally determined physical, chemical, and toxicological data necessitates further research to fully characterize this compound and enable its safe and effective use in research and drug development. The information provided in this guide serves as a starting point for researchers and highlights the current knowledge gaps.

References

In-Depth Technical Guide: 4-Bromo-1,1-dichlorobutane (CAS Number 144873-00-7)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information, including detailed experimental protocols and specific applications for 4-Bromo-1,1-dichlorobutane (CAS 144873-00-7), is exceptionally limited. Much of the readily accessible data pertains to the similarly named but structurally distinct compound, 1-Bromo-4-chlorobutane (CAS 6940-78-9). This guide is compiled from the available data, primarily from computational and repository sources, and includes hypothetical pathways based on established chemical principles. Researchers should validate any experimental procedures.

Core Compound Information

This compound is a halogenated alkane containing bromine and two chlorine atoms. Its chemical structure suggests it may serve as a versatile intermediate in organic synthesis, particularly in the introduction of a dichlorobutyl moiety.

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₄H₇BrCl₂PubChem[1]
Molecular Weight 205.91 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 144873-00-7PubChem[1]
Canonical SMILES C(CC(Cl)Cl)CBrPubChem[1]
InChI Key TYSUVCDQZJIIOR-UHFFFAOYSA-NPubChem[1]
Computed XLogP3 3PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 0PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 203.91082PubChem[1]

Safety and Handling

Table 2: GHS Hazard Classifications

Hazard ClassCategory
Acute Toxicity, Oral4
Acute Toxicity, Dermal4
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2A
Acute Toxicity, Inhalation4
Specific target organ toxicity, single exposure; Respiratory tract irritation3

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Hypothetical Synthesis Protocol

No specific, published experimental protocols for the synthesis of this compound have been identified. A plausible synthetic route could involve the free-radical halogenation of a suitable precursor. The following is a hypothetical protocol based on general principles of organic chemistry.

Objective: To synthesize this compound from 1-bromo-4-chlorobutane.

Reaction Principle: This proposed synthesis involves the selective chlorination of 1-bromo-4-chlorobutane at the carbon adjacent to the existing chlorine atom. This could potentially be achieved through a free-radical mechanism, though selectivity may be a challenge.

Materials:

  • 1-Bromo-4-chlorobutane

  • Sulfuryl chloride (SO₂Cl₂)

  • A free-radical initiator (e.g., AIBN or benzoyl peroxide)

  • An inert solvent (e.g., carbon tetrachloride or dichloromethane)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Deuterated chloroform (CDCl₃) for NMR analysis

Experimental Procedure (Hypothetical):

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-4-chlorobutane in an inert solvent.

  • Add a catalytic amount of a free-radical initiator.

  • Slowly add sulfuryl chloride to the reaction mixture at room temperature.

  • Heat the mixture to reflux and monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the mixture with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product via fractional distillation or column chromatography to isolate this compound.

  • Characterize the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Logical Workflow for Hypothetical Synthesis and Characterization:

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 1-Bromo-4-chlorobutane reaction Free-radical chlorination (e.g., with SOCl) start->reaction crude_product Crude Product Mixture reaction->crude_product purification Fractional Distillation or Column Chromatography crude_product->purification pure_product This compound purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry pure_product->ms

Caption: Hypothetical workflow for the synthesis and analysis of this compound.

Potential Research Applications

Given its structure, this compound could be a valuable building block in medicinal chemistry and materials science. The dichloro- and bromo- functionalities offer multiple reactive sites for creating more complex molecules.

Potential Signaling Pathway Research Workflow:

While there is no documented involvement of this compound in any signaling pathways, a logical workflow for investigating its potential biological activity could be as follows:

G cluster_screening Initial Screening cluster_target_id Target Identification cluster_pathway_analysis Pathway Analysis compound This compound cell_assay High-Throughput Cell-Based Assays compound->cell_assay phenotypic_screening Phenotypic Screening compound->phenotypic_screening hit_validation Hit Validation cell_assay->hit_validation phenotypic_screening->hit_validation target_deconvolution Target Deconvolution (e.g., Affinity Chromatography, Proteomics) hit_validation->target_deconvolution pathway_mapping Signaling Pathway Mapping target_deconvolution->pathway_mapping mechanism_studies Mechanism of Action Studies pathway_mapping->mechanism_studies

Caption: A logical workflow for investigating the potential biological activity of this compound.

Conclusion

This compound (CAS 144873-00-7) is a chemical compound with limited available data. The information presented in this guide is based on computational data and established chemical principles. Further experimental research is necessary to fully characterize its properties, develop reliable synthetic methods, and explore its potential applications in drug development and other scientific fields. Researchers are strongly encouraged to perform their own comprehensive safety and literature reviews before commencing any experimental work with this compound.

References

An In-depth Technical Guide on 4-Bromo-1,1-dichlorobutane

Author: BenchChem Technical Support Team. Date: November 2025

For professionals engaged in chemical research, synthesis, and drug development, a precise understanding of the molecular characteristics of novel compounds is paramount. This document provides a concise technical overview of 4-Bromo-1,1-dichlorobutane, focusing on its molecular structure and key quantitative data.

Molecular and Chemical Properties

This compound is a halogenated alkane. A summary of its key molecular data is presented in the table below.

PropertyValueSource
Molecular FormulaC4H7BrCl2[1]
Molecular Weight205.91 g/mol [1][2]
IUPAC NameThis compound[1]
CAS Number144873-00-7[1]

Molecular Structure Visualization

The structural arrangement of atoms within this compound is depicted in the following diagram. This visualization is crucial for understanding the compound's reactivity and steric profile.

Molecular structure of this compound.

This guide serves as a foundational reference for researchers and professionals in the field of drug development and chemical synthesis, providing essential data and a clear structural representation of this compound.

References

The Comprehensive Guide to the Isomers of C4H7BrCl2: A Technical Resource for Scientific Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of drug discovery and development, a profound understanding of molecular structure is paramount. The precise arrangement of atoms within a molecule, its stereochemistry, and its isomeric forms can dramatically influence its physicochemical properties, biological activity, and metabolic fate. This technical guide provides an in-depth exploration of the IUPAC nomenclature for the molecular formula C4H7BrCl2, a halogenated butane derivative. Aimed at researchers, scientists, and drug development professionals, this document systematically elucidates the structural and stereochemical diversity of C4H7BrCl2 isomers, offering a foundational reference for their synthesis, characterization, and potential applications.

IUPAC Nomenclature of Haloalkanes: Core Principles

The systematic naming of haloalkanes by the International Union of Pure and Applied Chemistry (IUPAC) follows a set of established rules to ensure each compound has a unique and unambiguous name.[1][2][3] The fundamental principles involve identifying the longest continuous carbon chain (the parent alkane), numbering the chain to give the substituents the lowest possible locants, and listing the substituents alphabetically.[2][4] For halogen substituents, the prefixes fluoro-, chloro-, bromo-, and iodo- are used.[5]

Isomerism in C4H7BrCl2

The molecular formula C4H7BrCl2 indicates a saturated acyclic alkane structure, as it follows the general formula CnH2n+2-x-y... where n is the number of carbon atoms and x, y, etc., are the number of halogen atoms. Isomerism in C4H7BrCl2 arises from two main sources:

  • Constitutional Isomerism: This includes variations in the carbon skeleton (chain isomerism) and different attachment points for the halogen atoms (positional isomerism).[6][7]

  • Stereoisomerism: This occurs in isomers that have the same connectivity but differ in the spatial arrangement of their atoms. For C4H7BrCl2, this primarily involves enantiomers due to the presence of chiral centers (carbon atoms bonded to four different groups).[6][8]

Systematic Identification and Nomenclature of C4H7BrCl2 Isomers

To systematically identify all possible isomers of C4H7BrCl2, we will consider the two possible carbon skeletons: butane (a linear four-carbon chain) and isobutane (a branched three-carbon chain with a methyl group on the central carbon).

Butane Skeleton Isomers

For a linear butane chain, we can systematically place the one bromine and two chlorine atoms on the four available carbon atoms. This process generates a multitude of constitutional isomers, many of which are chiral.

Table 1: IUPAC Names of C4H7BrCl2 Isomers with a Butane Skeleton

IUPAC NameChirality
1-Bromo-1,1-dichlorobutaneAchiral
1-Bromo-1,2-dichlorobutaneChiral (2 stereocenters)
1-Bromo-1,3-dichlorobutaneChiral (1 stereocenter)
1-Bromo-1,4-dichlorobutaneAchiral
1-Bromo-2,2-dichlorobutaneChiral (1 stereocenter)
1-Bromo-2,3-dichlorobutaneChiral (2 stereocenters)
1-Bromo-2,4-dichlorobutaneChiral (1 stereocenter)
1-Bromo-3,3-dichlorobutaneAchiral
1-Bromo-3,4-dichlorobutaneChiral (1 stereocenter)
2-Bromo-1,1-dichlorobutaneChiral (1 stereocenter)
2-Bromo-1,2-dichlorobutaneChiral (2 stereocenters)
2-Bromo-1,3-dichlorobutaneChiral (1 stereocenter)
2-Bromo-1,4-dichlorobutaneAchiral
2-Bromo-2,3-dichlorobutaneChiral (1 stereocenter)
2-Bromo-2,4-dichlorobutaneAchiral
1,1-Dichloro-2-bromobutaneChiral (1 stereocenter)
1,2-Dichloro-2-bromobutaneChiral (1 stereocenter)
1,3-Dichloro-2-bromobutaneChiral (1 stereocenter)
1,4-Dichloro-2-bromobutaneAchiral
2,3-Dichloro-2-bromobutaneAchiral

Note: Due to the complexity and number of stereoisomers, this table primarily identifies the constitutional isomers and their potential for chirality. For chiral molecules, R/S configurations would be assigned based on the Cahn-Ingold-Prelog priority rules.[8] For instance, PubChem lists a specific stereoisomer, (2R)-4-bromo-1,2-dichlorobutane.[9]

Isobutane Skeleton Isomers

For the isobutane (2-methylpropane) skeleton, there are two types of carbon atoms: the tertiary carbon (C2) and the three primary carbons (C1 and the two methyl carbons).

Table 2: IUPAC Names of C4H7BrCl2 Isomers with an Isobutane Skeleton

IUPAC NameChirality
1-Bromo-1,1-dichloro-2-methylpropaneAchiral
1-Bromo-1,2-dichloro-2-methylpropaneChiral (1 stereocenter)
1-Bromo-1,3-dichloro-2-methylpropaneChiral (1 stereocenter)
1-Bromo-2,3-dichloro-2-methylpropaneChiral (1 stereocenter)
2-Bromo-1,1-dichloro-2-methylpropaneAchiral
2-Bromo-1,3-dichloro-2-methylpropaneAchiral
1,2-Dibromo-1-chloro-2-methylpropaneChiral (1 stereocenter)
1,3-Dibromo-1-chloro-2-methylpropaneChiral (1 stereocenter)
1,3-Dibromo-2-chloro-2-methylpropaneAchiral

Experimental Protocols

The synthesis and characterization of halogenated alkanes like the isomers of C4H7BrCl2 are fundamental in organic chemistry and drug development. Below are generalized methodologies for key experiments.

Synthesis: Halogenation of Alkanes

Objective: To introduce halogen atoms onto an alkane backbone.

Methodology: Free radical halogenation is a common method for the synthesis of haloalkanes.

  • Reactants: An appropriate alkane (butane or isobutane) and halogenating agents (e.g., Cl2, Br2, N-bromosuccinimide (NBS), sulfuryl chloride (SO2Cl2)).

  • Initiation: The reaction is initiated by UV light or a radical initiator (e.g., AIBN). This step generates halogen radicals.

  • Propagation: The halogen radical abstracts a hydrogen atom from the alkane, forming an alkyl radical. This alkyl radical then reacts with a halogen molecule to form the haloalkane and a new halogen radical.

  • Termination: The reaction is terminated when two radicals combine.

  • Purification: The product mixture is typically purified by distillation or chromatography to separate the desired isomer from byproducts and unreacted starting materials.

Note: Free radical halogenation often leads to a mixture of products, including polyhalogenated and isomeric compounds. Regioselectivity can be influenced by the stability of the intermediate alkyl radical (tertiary > secondary > primary).

Characterization: Spectroscopic Techniques

Objective: To confirm the structure of the synthesized C4H7BrCl2 isomer.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integration of peaks corresponds to the number of protons.

    • ¹³C NMR: Indicates the number of different types of carbon atoms in the molecule. The chemical shift provides information about the electronic environment of each carbon.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can help in structure elucidation. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a nearly 3:1 ratio) will be characteristic in the mass spectrum.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups. For haloalkanes, the C-Cl and C-Br stretching vibrations will be observed in the fingerprint region.

Logical Relationships in IUPAC Nomenclature

The process of assigning an IUPAC name to a C4H7BrCl2 isomer follows a logical workflow. This can be visualized as a decision-making process.

IUPAC_Nomenclature_Workflow Start Molecular Formula C4H7BrCl2 Skeleton Identify Carbon Skeleton Start->Skeleton ParentChain Find Longest Carbon Chain (Parent Alkane) Skeleton->ParentChain Numbering Number the Carbon Chain (Lowest Locants for Substituents) ParentChain->Numbering Substituents Identify and Name Substituents (Bromo, Chloro) Numbering->Substituents Alphabetize Alphabetize Substituents Substituents->Alphabetize AssembleName Assemble the Full IUPAC Name Alphabetize->AssembleName Stereochem Determine Stereochemistry (R/S Configuration) AssembleName->Stereochem FinalName Final IUPAC Name Stereochem->FinalName

References

An In-depth Technical Guide to the Physical Properties of 4-Bromo-1,1-dichlorobutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Bromo-1,1-dichlorobutane (CAS No. 144873-00-7). The information is presented in a structured format to facilitate easy access and comparison for research and development applications. Detailed experimental methodologies for determining these key physical characteristics are also provided.

Core Physical Properties

The physical properties of this compound are crucial for its handling, application, and the design of synthetic routes. A summary of these properties is presented in the table below.

PropertyValueSource
Molecular Formula C4H7BrCl2PubChem[1]
Molecular Weight 205.91 g/mol PubChem[1][2]
Appearance LiquidSigma-Aldrich
Boiling Point 80-82 °C at 30 mmHgSigma-Aldrich
Density 1.488 g/mL at 25 °CSigma-Aldrich
Refractive Index 1.4875 (20 °C, 589 nm)Sigma-Aldrich
Solubility Slightly soluble in waterChemSrc[3]; ChemicalBook[4]
Flash Point 60 °C (closed cup)Sigma-Aldrich

Note: Some sources may refer to the related compound 1-Bromo-4-chlorobutane (CAS No. 6940-78-9). The data presented here is specific to this compound where available.

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard experimental methodologies for measuring the key physical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] Several methods can be employed for its determination, with the capillary method being common for small sample volumes.[6]

Capillary Method using a Thiele Tube:

  • Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is then inverted and placed into the liquid in the fusion tube.

  • Apparatus Setup: The fusion tube is attached to a thermometer, and both are immersed in a heating bath, such as a Thiele tube filled with paraffin oil. The Thiele tube design ensures uniform heating through convection currents.[7]

  • Heating and Observation: The apparatus is gently heated. As the temperature rises, air trapped in the capillary tube will escape, followed by the vapor of the liquid, forming a steady stream of bubbles.[6]

  • Boiling Point Determination: The heat is then removed, and the bath is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.[6][7]

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is typically measured using a pycnometer or by simply measuring the mass of a known volume.[8]

Using a Graduated Cylinder and Balance:

  • Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is determined using an analytical balance.[9]

  • Volume Measurement: A specific volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[9]

  • Mass of Cylinder and Liquid: The combined mass of the graduated cylinder and the liquid is measured.

  • Calculation: The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume.[8][9] This procedure can be repeated with different volumes to ensure accuracy.[10]

Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how light propagates through it. It is a characteristic property and is often used to identify and assess the purity of a substance. An Abbe refractometer is a common instrument for this measurement.[11]

Using an Abbe Refractometer:

  • Calibration: The refractometer is first calibrated using a standard liquid with a known refractive index, often distilled water.

  • Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is then read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid compound like this compound.

G cluster_prep Sample Preparation cluster_analysis Physical Property Determination cluster_bp Boiling Point cluster_density Density cluster_ri Refractive Index cluster_data Data Compilation Sample Obtain pure sample of This compound BP_setup Capillary Method Setup (Thiele Tube) Sample->BP_setup D_mass Measure Mass of Known Volume Sample->D_mass RI_setup Calibrate Refractometer Sample->RI_setup BP_measure Heat and Observe Bubble Stream BP_setup->BP_measure BP_record Record Temperature at Liquid Ingress BP_measure->BP_record Data Compile Data in Table BP_record->Data D_calc Calculate Density (Mass/Volume) D_mass->D_calc D_calc->Data RI_measure Measure Sample on Abbe Refractometer RI_setup->RI_measure RI_record Record Refractive Index and Temperature RI_measure->RI_record RI_record->Data

Caption: Workflow for determining physical properties.

References

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 4-Bromo-1,1-dichlorobutane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed theoretical analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-1,1-dichlorobutane. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a comprehensive understanding of the molecular structure's influence on its NMR spectrum.

Molecular Structure and Proton Environments

The chemical structure of this compound is foundational to its ¹H NMR spectrum. The molecule possesses four distinct sets of non-equivalent protons, each residing in a unique chemical environment due to the influence of the electronegative halogen substituents.

The structure is as follows:

The four distinct proton environments are:

  • H_a : A single proton on the carbon atom bonded to two chlorine atoms.

  • H_b : Two protons on the carbon atom adjacent to the dichloromethyl group.

  • H_c : Two protons on the carbon atom adjacent to the bromomethyl group.

  • H_d : Two protons on the carbon atom bonded to the bromine atom.

Predicted ¹H NMR Spectral Parameters

The predicted ¹H NMR spectrum is characterized by the chemical shift (δ), the integration of the signal, and the multiplicity (splitting pattern) for each proton environment. These parameters are influenced by the electronic environment of the protons.

Table 1: Predicted ¹H NMR Data for this compound

SignalProton AssignmentIntegrationPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
a-CHCl₂1H5.8 - 6.2Triplet (t)~7
b-CH₂-2H2.4 - 2.8Quartet (q) or Triplet of Triplets (tt)~7
c-CH₂-2H2.1 - 2.5Quintet (quin) or Multiplet (m)~7
d-CH₂Br2H3.4 - 3.8Triplet (t)~7

Detailed Analysis of Spectral Predictions

3.1. Chemical Shift (δ)

The chemical shift of a proton is primarily determined by the extent of electronic shielding around it. Electronegative atoms, such as chlorine and bromine, withdraw electron density from neighboring protons, causing them to be "deshielded" and to resonate at a lower field (higher ppm value).

  • H_a (-CHCl₂) : This proton is directly attached to a carbon bearing two highly electronegative chlorine atoms. This results in significant deshielding, and its signal is predicted to appear the furthest downfield, in the range of 5.8 - 6.2 ppm . This is a characteristic region for protons in a dichloromethyl environment.

  • H_d (-CH₂Br) : The protons on the carbon attached to the bromine atom are also deshielded. Bromine is less electronegative than two chlorine atoms, so the effect is less pronounced. The chemical shift for these protons is expected in the range of 3.4 - 3.8 ppm [1].

  • H_b (-CH₂-) : These protons are adjacent to the electron-withdrawing -CHCl₂ group. The inductive effect of the chlorine atoms causes a moderate downfield shift, predicted to be in the range of 2.4 - 2.8 ppm .

  • H_c (-CH₂-) : These protons are adjacent to the -CH₂Br group. Their chemical shift will be influenced by the bromine atom, but to a lesser extent than H_b is by the two chlorine atoms. Therefore, they are expected to resonate at a slightly higher field than H_b, in the range of 2.1 - 2.5 ppm .

3.2. Integration

The area under each signal in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal. For this compound, the relative integration values are predicted to be:

  • H_a : 1

  • H_b : 2

  • H_c : 2

  • H_d : 2

Thus, the integral ratio will be 1:2:2:2 .

3.3. Multiplicity (Splitting Pattern)

The multiplicity of a signal is determined by the number of adjacent non-equivalent protons (n) and follows the n+1 rule . This phenomenon, known as spin-spin coupling, arises from the interaction of the magnetic moments of neighboring protons.

  • H_a : This proton is adjacent to the two H_b protons (n=2). Therefore, its signal will be split into a triplet (2+1=3).

  • H_b : These protons are adjacent to one H_a proton and two H_c protons. In a first-order approximation where the coupling constants are similar, we can consider three neighboring protons (n=3), which would result in a quartet (3+1=4). However, if the coupling constants J_ab and J_bc are significantly different, a more complex pattern, such as a triplet of triplets , may be observed.

  • H_c : These protons are situated between the two H_b protons and the two H_d protons, resulting in four neighboring protons (n=4). This will lead to a quintet (4+1=5). Due to the potential for different coupling constants, this signal may also appear as a more complex multiplet .

  • H_d : These protons are adjacent to the two H_c protons (n=2). Consequently, their signal will be a triplet (2+1=3).

3.4. Coupling Constants (J)

For acyclic alkanes with free rotation, the vicinal coupling constants (³J_HH) are typically in the range of 6-8 Hz[2]. For this prediction, an average coupling constant of ~7 Hz is assumed for all adjacent protons.

Experimental Protocol Considerations

To acquire a ¹H NMR spectrum of this compound, the following general protocol would be employed:

  • Sample Preparation : A small amount of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0.00 ppm.

  • Instrumentation : The spectrum would be acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Acquisition Parameters : Standard ¹H NMR acquisition parameters would be used, including an appropriate number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-10 ppm), and a relaxation delay to allow for full magnetization recovery between scans.

  • Data Processing : The acquired free induction decay (FID) signal is processed by Fourier transformation to obtain the frequency-domain spectrum. This is followed by phase correction, baseline correction, and integration of the signals.

Logical Workflow for Spectrum Prediction

The process of predicting a ¹H NMR spectrum can be visualized as a logical workflow, starting from the molecular structure and culminating in the predicted spectral data.

G A 1. Identify Molecular Structure This compound B 2. Determine Unique Proton Environments (Ha, Hb, Hc, Hd) A->B C 3. Predict Chemical Shifts (δ) Based on Electronegativity and Proximity to Halogens B->C D 4. Determine Integration Based on Proton Count per Environment B->D E 5. Predict Splitting Patterns Using the n+1 Rule B->E G 7. Synthesize Predicted Spectrum Data C->G D->G F 6. Estimate Coupling Constants (J) Based on Typical Alkane Values E->F F->G

Caption: Logical workflow for predicting the ¹H NMR spectrum.

This in-depth guide provides a robust prediction of the ¹H NMR spectrum of this compound, grounded in the fundamental principles of NMR spectroscopy. The provided data and analysis serve as a valuable resource for the identification and characterization of this molecule in a research or industrial setting.

References

An In-depth Technical Guide on the Reactivity of the Dichloro Geminal Group in 4-Bromo-1,1-dichlorobutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1,1-dichlorobutane is a bifunctional molecule featuring two distinct reactive centers: a primary bromo group and a geminal dichloro group. This guide focuses on the chemical reactivity of the gem-dichloro moiety, a functional group that serves as a masked aldehyde. The presence of the bromine atom on the C4 position introduces the potential for intramolecular reactions and influences the overall reactivity profile of the molecule. This document outlines the primary reactions of the gem-dichloro group, including hydrolysis to form aldehydes, reduction to monochloro and saturated alkanes, and its role in cyclization reactions. Detailed experimental methodologies and quantitative data are provided to support further research and application in synthetic chemistry and drug development.

Introduction

Geminal dihalides are versatile intermediates in organic synthesis, primarily due to their ability to be converted into carbonyl compounds. In this compound, the 1,1-dichloro group offers a latent aldehyde functionality that can be unmasked under specific conditions. The molecule's linear four-carbon chain, terminated by a bromine atom, makes it an interesting substrate for studying the interplay between two different halogenated centers and for the synthesis of various substituted and cyclic compounds. Understanding the reactivity of the gem-dichloro group is crucial for its effective utilization in the synthesis of complex organic molecules, including pharmaceutical intermediates.

Core Reactivity of the Gem-Dichloro Group

The primary reactivity of the gem-dichloro group in this compound revolves around nucleophilic substitution, reduction, and elimination reactions. The carbon atom bearing the two chlorine atoms is electrophilic due to the electron-withdrawing nature of the halogens, making it susceptible to attack by nucleophiles.

Hydrolysis to Aldehyde

One of the most synthetically useful transformations of a terminal gem-dihalide is its hydrolysis to an aldehyde.[1][2] This reaction typically proceeds in the presence of a base, such as aqueous potassium hydroxide (KOH).[3][4]

The mechanism involves a two-step nucleophilic substitution. The first hydroxide ion displaces one of the chloride ions to form an unstable halohydrin intermediate. A second substitution replaces the remaining chloride, yielding a geminal diol. Gem-diols are generally unstable and readily eliminate a molecule of water to form the corresponding carbonyl compound.[3][5] Since the gem-dichloro group in this compound is at a primary position, the product of hydrolysis is 4-bromobutanal.

G

This reaction provides a direct route to 4-substituted butanals, which are valuable building blocks. The bromo group remains intact under these conditions, allowing for subsequent functionalization.

Intramolecular Cyclization

The presence of the bromine atom at the C4 position allows for the possibility of intramolecular reactions following the initial transformation of the gem-dichloro group. If the hydrolysis to 4-bromobutanal is followed by treatment with a suitable base, an intramolecular aldol-type cyclization could potentially occur, though this is more common for forming 5- or 6-membered rings.[6]

A more direct cyclization can be envisaged by reacting this compound with a strong, non-nucleophilic base to potentially form a cyclic intermediate, although this pathway is less common for gem-dihalides compared to other bifunctional alkanes.

Reduction of the Gem-Dichloro Group

The gem-dichloro group can be reduced to either a monochloro group or a methylene group (CH2) using various reducing agents.

  • Partial Reduction: Selective reduction to a monochloromethyl group can be challenging. However, reagents like lithium aluminum hydride have been shown to reduce gem-dichlorocyclopropanes to monochlorocyclopropanes.[7][8] Similar reactivity might be expected for acyclic systems under carefully controlled conditions.

  • Complete Reduction: Stronger reducing conditions, such as using tributyltin hydride (a radical-based reducing agent) or catalytic hydrogenation, can lead to the complete removal of both chlorine atoms, yielding 1-bromobutane.

G Start Br-(CH2)3-CHCl2 Partial Br-(CH2)3-CH2Cl (1-Bromo-4-chlorobutane) Start->Partial Partial Reduction (e.g., LiAlH4, controlled) Complete Br-(CH2)3-CH3 (1-Bromobutane) Start->Complete Complete Reduction (e.g., Bu3SnH)

Cyclopropanation Reactions

Gem-dihalides are precursors for carbenes or carbenoids, which can react with olefins to form cyclopropanes.[9][10] While this is typically an intermolecular reaction, it highlights a key reactivity pathway for the gem-dichloro group. Treatment of this compound with a strong base in the presence of an alkene could generate a dichlorocarbene that adds to the alkene. However, the presence of the bromo substituent might lead to competing side reactions.

Experimental Protocols & Data

While specific experimental data for this compound is not widely published, protocols for analogous gem-dihalides can be adapted.

Protocol: Hydrolysis to 4-Bromobutanal

Objective: To convert the gem-dichloro group of this compound into an aldehyde.

Methodology (Adapted from general gem-dihalide hydrolysis):

  • A solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF or dioxane) is prepared in a round-bottom flask equipped with a reflux condenser.

  • An aqueous solution of potassium hydroxide (2.2 equiv) is added dropwise to the stirred solution.[3][4]

  • The mixture is heated to reflux and the reaction is monitored by TLC or GC-MS until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude 4-bromobutanal is then purified by column chromatography or distillation.

Table 1: Expected Reaction Parameters and Outcomes

ParameterValueReference
ReactantThis compound-
ReagentAqueous KOH / NaOH[5]
Stoichiometry1 : 2.2 (Substrate : Base)General Protocol
TemperatureReflux[4]
Expected Product4-Bromobutanal[1][2]
Expected YieldModerate to HighGeneral Observation
Protocol: Reduction using Triphenylphosphine

Objective: To achieve a chemoselective reduction of a trichloromethyl compound to a gem-dichloromethyl group, a related transformation.[11]

Methodology (Adapted from Appel's Reaction Protocol Modification):

  • Under a nitrogen atmosphere, the trichloromethyl compound (1.0 equiv) and methanol (2.0 equiv) are dissolved in anhydrous dichloromethane at 0 °C.[11]

  • A solution of triphenylphosphine (1.05 equiv) in anhydrous dichloromethane is added dropwise.[11]

  • The reaction mixture is stirred, allowing the temperature to rise to room temperature.

  • The reaction progress is monitored by TLC.

  • After completion, the solvent is removed under vacuum, and the product is purified.

This protocol for de-chlorination could potentially be adapted for the selective partial reduction of the gem-dichloro group, although it is originally designed for trichloromethyl groups.[11]

Influence of the Bromo Substituent

The bromo group at the C4 position is a key feature of the molecule.

  • Nucleophilic Substitution: The C-Br bond is also susceptible to nucleophilic attack. Reaction conditions must be carefully chosen to favor reaction at the gem-dichloro group if desired. For instance, hydrolysis is specific to the gem-dihalide, whereas other nucleophiles like cyanide could potentially react at both sites.[12][13] The primary nature of the C-Br bond makes it reactive towards SN2 substitution.[14]

  • Intramolecular Reactions: As mentioned, the bromo group can act as an internal electrophile. Once the gem-dichloro group is converted (e.g., to an enolate), the bromo- a leaving group, is positioned to be displaced by an intramolecular nucleophilic attack, which would lead to the formation of a cyclopropane ring.

G cluster_0 Reaction at C1 (gem-dichloro) cluster_1 Reaction at C4 (bromo) Molecule Br-CH2-CH2-CH2-CHCl2 Nuc Nucleophile (Nu-) C1_Attack Nu- attacks C1 Nuc->C1_Attack Path A C4_Attack Nu- attacks C4 Nuc->C4_Attack Path B C1_Product Br-(CH2)3-CH(Nu)Cl (Substitution Product) C1_Attack->C1_Product C4_Product Nu-(CH2)3-CHCl2 (Substitution Product) C4_Attack->C4_Product

Conclusion

The gem-dichloro group in this compound is a versatile functional handle that primarily serves as a precursor to the 4-bromobutanal moiety via hydrolysis. Its reactivity also extends to reduction and potentially as a source for carbene generation. The presence of the distal bromo group adds a layer of complexity and opportunity, allowing for selective functionalization or subsequent intramolecular reactions to form cyclic structures. For drug development professionals and synthetic chemists, this bifunctionality makes this compound a valuable, albeit challenging, substrate for constructing complex molecular architectures. Careful control of reaction conditions is paramount to achieving chemoselectivity and harnessing the full synthetic potential of this molecule.

References

Navigating the Stability and Storage of 4-Bromo-1,1-dichlorobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 4-Bromo-1,1-dichlorobutane (CAS No. 144873-00-7). Due to the limited publicly available data specific to this compound, this document also extrapolates best practices from the handling of similar halogenated hydrocarbons to ensure the safe and effective use of this chemical in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented below. This information is crucial for understanding its behavior and potential hazards.

PropertyValueSource
Molecular Formula C4H7BrCl2PubChem[1]
Molecular Weight 205.91 g/mol PubChem[1]
Appearance Colorless to pale yellow liquidInferred from similar compounds[2]
Boiling Point 80-82 °C @ 30 mmHgInferred from 1-Bromo-4-chlorobutane[2][3][4]
Flash Point 60 °C (140 °F)Inferred from 1-Bromo-4-chlorobutane[2][3][4]
Density ~1.488 g/mLInferred from 1-Bromo-4-chlorobutane[2][4]
Solubility Slightly soluble in waterInferred from 1-Bromo-4-chlorobutane[2][5]

Stability Profile

While specific stability data for this compound is not extensively documented, it is known to be stable under normal conditions.[3] However, like many halogenated hydrocarbons, it is susceptible to degradation under certain conditions.

Key Stability Considerations:

  • Light Sensitivity: Prolonged exposure to light should be avoided to prevent potential photolytic decomposition.

  • Thermal Stability: The compound is flammable and its vapors can form explosive mixtures with air.[3][6] Containers may explode when heated.[3] Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, hydrogen halides, and hydrogen chloride gas.[3][6]

  • Incompatible Materials: Strong oxidizing agents are incompatible with this compound.[3][6]

Recommended Storage and Handling Protocols

Proper storage and handling are paramount to maintaining the integrity of this compound and ensuring laboratory safety. The following protocols are based on general best practices for halogenated hydrocarbons.

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry, well-ventilated place.[2][7] Keep cool.[3][7]To prevent pressure buildup and potential degradation.
Container Keep in a tightly closed, suitable container.[3][8]To prevent contamination and evaporation.
Atmosphere Store away from sources of ignition.[3][6][7][8]To mitigate fire and explosion hazards.
Location Store in an approved flammable liquid storage area.[7]To comply with safety regulations and contain potential spills.
Handling Procedures

A generalized workflow for the safe handling of this compound is illustrated in the diagram below.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Ventilation Ensure Adequate Ventilation (Fume Hood) PPE->Ventilation and Dispense Dispense from Container (Use spark-proof tools) Ventilation->Dispense Reaction Perform Chemical Reaction Dispense->Reaction Decontaminate Decontaminate Glassware and Surfaces Reaction->Decontaminate Waste Dispose of Waste in Approved Chemical Waste Container Decontaminate->Waste Store Return Main Container to Proper Storage Location Waste->Store

Caption: General workflow for safe handling of halogenated hydrocarbons.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[3][7][9]

  • Handling:

    • Ground and bond containers when transferring material to prevent static discharge.[3][7][8]

    • Use only non-sparking, explosion-proof tools and equipment.[3][6][7]

    • Avoid contact with skin and eyes.[3][6][9] Do not breathe mist, vapors, or spray.[3]

    • Keep away from open flames, hot surfaces, and other sources of ignition.[3][6][7][8][10]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling.[3][6]

    • Decontaminate all equipment and work surfaces after use.

    • Dispose of waste in a designated and properly labeled chemical waste container according to local regulations.[3]

    • Return the chemical container to its designated storage area, ensuring the container is tightly sealed.[3][7][8]

Hazard Information

This compound is classified as a hazardous substance. The following hazard statements are associated with this compound:

  • H302: Harmful if swallowed[1]

  • H312: Harmful in contact with skin[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H332: Harmful if inhaled[1]

  • H335: May cause respiratory irritation[1]

In case of exposure, it is critical to seek medical attention.[3] For skin contact, wash off immediately with plenty of water for at least 15 minutes.[3] For eye contact, rinse cautiously with water for several minutes.[3] If inhaled, move the person to fresh air.[3]

Conclusion

While specific experimental data on the stability of this compound is limited, a conservative approach based on the properties of similar halogenated hydrocarbons is recommended. By adhering to the storage and handling protocols outlined in this guide, researchers can minimize risks, ensure the compound's integrity, and maintain a safe laboratory environment. Further studies are warranted to fully characterize the stability profile of this compound.

References

An In-depth Technical Guide to the Safe Handling of 4-Bromo-1,1-dichlorobutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Bromo-1,1-dichlorobutane (CAS No. 144873-00-7), a halogenated organic compound utilized in various chemical syntheses. Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the protection of the environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for the proper design of experiments and for understanding its behavior under various conditions.

PropertyValue
Molecular Formula C4H7BrCl2
Molecular Weight 205.91 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 80 - 82 °C @ 30 mmHg[3]
Flash Point 60 °C (140 °F) - closed cup
Density 1.488 g/mL at 25 °C
Solubility Insoluble in water; Soluble in organic solvents like ethanol and diethyl ether.[4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.

GHS Pictogram:

Signal Word: Warning[1][5]

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements (selected): [5][6]

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

  • P261: Avoid breathing mist or vapours.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Detailed experimental protocols for the determination of toxicological and physical properties (e.g., OECD guidelines) are not available within the provided search results. The hazard classifications are based on data submitted to regulatory bodies like the European Chemicals Agency (ECHA).[1] Researchers should consult specialized toxicological databases for in-depth experimental details.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and prevent accidents.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Avoid contact with skin, eyes, and clothing.[2][6]

  • Do not breathe vapors or mist.[3]

  • Use spark-proof tools and explosion-proof equipment as the substance is flammable.[3][7]

  • Ground and bond containers when transferring material to prevent static discharge.[8]

  • Wash hands thoroughly after handling.[5]

Storage:

  • Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[2][9]

  • Keep containers tightly closed.[2]

  • Store away from incompatible materials such as strong oxidizing agents.[2][3]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][7]

First Aid Measures

In case of exposure, follow these first aid procedures immediately:

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.[2]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Get medical attention.[3]

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7][10]

  • Specific Hazards: The substance is flammable and vapors may form explosive mixtures with air.[3][6] Vapors may travel to a source of ignition and flash back.[3] Containers may explode when heated.[3]

  • Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[2][3]

Accidental Release Measures

In the event of a spill, the following workflow should be implemented to ensure safety and containment.

Spill_Response_Workflow cluster_initial_response Initial Response cluster_containment Containment & Cleanup cluster_disposal Disposal cluster_decontamination Decontamination Evacuate Evacuate Immediate Area Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Safety First Ignition Remove Ignition Sources Ventilate->Ignition PPE Don Appropriate PPE Ignition->PPE Contain Contain Spill with Inert Material (e.g., sand, vermiculite) PPE->Contain Collect Collect into a Closed Container Contain->Collect Label Label Waste Container Collect->Label Dispose Dispose as Hazardous Waste Label->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate Wash Wash Hands and Exposed Skin Decontaminate->Wash

Caption: Workflow for handling a this compound spill.

Accidental Release Procedures:

  • Remove all sources of ignition.[2]

  • Use personal protective equipment as required.[2]

  • Ensure adequate ventilation.[2]

  • Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[2]

  • Keep in suitable, closed containers for disposal.[2]

  • Waste is classified as hazardous and should be disposed of in accordance with local regulations.[2]

References

4-Bromo-1,1-dichlorobutane: A Technical Safety Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 4-Bromo-1,1-dichlorobutane (CAS No. 144873-00-7). The information is intended to support safe handling, storage, and use of this compound in a laboratory setting. Due to the limited availability of a complete, experimentally derived Safety Data Sheet (SDS), this guide synthesizes available data from GHS classifications and information on structurally similar compounds.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are primarily computed and provide a basis for understanding the compound's behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₄H₇BrCl₂PubChem[1]
Molecular Weight 205.91 g/mol PubChem[1]
CAS Number 144873-00-7PubChem[1]
Appearance No data available
Boiling Point No data available
Melting Point No data available
Flash Point No data available
Density No data available
Solubility No data available

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications and associated statements.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[1]
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation[1]

Signal Word: Warning[1]

Hazard Pictograms:

  • alt text

Experimental Protocols: Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound. The following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge is recommended.

First-Aid Measures

The following first-aid procedures are based on the known hazards of the compound:

Exposure RouteFirst-Aid Measures
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Spill and Leak Procedures

In the event of a spill:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Reactivity and Stability

Detailed reactivity data for this compound is not available. However, based on its structure, the following can be inferred:

  • Stability: Likely stable under normal laboratory conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reactive metals.

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of hydrogen bromide, hydrogen chloride, and carbon oxides.

Visualized Workflows and Relationships

The following diagrams illustrate key logical relationships and workflows for the safe handling and response to incidents involving this compound.

Hazard_Response_Workflow cluster_Exposure Exposure Event cluster_FirstAid First-Aid Response cluster_Medical Medical Attention Ingestion Ingestion Rinse_Mouth Rinse_Mouth Ingestion->Rinse_Mouth Do NOT induce vomiting Inhalation Inhalation Move_to_Fresh_Air Move_to_Fresh_Air Inhalation->Move_to_Fresh_Air Skin_Contact Skin_Contact Flush_Skin Flush_Skin Skin_Contact->Flush_Skin Eye_Contact Eye_Contact Flush_Eyes Flush_Eyes Eye_Contact->Flush_Eyes Seek_Medical_Attention Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention Move_to_Fresh_Air->Seek_Medical_Attention Flush_Skin->Seek_Medical_Attention Flush_Eyes->Seek_Medical_Attention

Caption: Workflow for first-aid response to exposure.

Spill_Response_Protocol Spill_Detected Spill_Detected Evacuate_Area Evacuate_Area Spill_Detected->Evacuate_Area Wear_PPE Wear_PPE Evacuate_Area->Wear_PPE Contain_Spill Contain_Spill Wear_PPE->Contain_Spill Absorb_Material Absorb_Material Contain_Spill->Absorb_Material Collect_Waste Collect_Waste Absorb_Material->Collect_Waste Decontaminate_Area Decontaminate_Area Collect_Waste->Decontaminate_Area Dispose_Waste Dispose_Waste Decontaminate_Area->Dispose_Waste

Caption: Protocol for responding to a chemical spill.

Disclaimer: This document is intended as a guide and is not a substitute for a formal risk assessment. All laboratory personnel should be trained in the safe handling of hazardous chemicals. Always consult the most up-to-date safety information available and follow all institutional and regulatory guidelines.

References

Methodological & Application

The Enigmatic Reagent: An Examination of 4-Bromo-1,1-dichlorobutane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Despite its intriguing bifunctional structure, a comprehensive review of scientific literature and chemical databases reveals a significant lack of documented applications for 4-bromo-1,1-dichlorobutane in organic synthesis. While its constituent functional groups—a primary alkyl bromide and a gem-dichloroalkane—suggest a range of potential transformations, specific experimental protocols, and quantitative data for this particular reagent are conspicuously absent. This report summarizes the available information and explores the theoretical reactivity of this compound, providing a foundation for potential future research.

Chemical and Physical Properties

PropertyValueSource
Molecular Weight 205.91 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 144873-00-7PubChem[1]
SMILES C(CC(Cl)Cl)CBrPubChem[1]

Theoretical Applications and Reactivity

While specific case studies are unavailable, the reactivity of this compound can be inferred from the general behavior of its functional groups. The presence of a primary alkyl bromide and a gem-dihalide on the same four-carbon chain offers the potential for various synthetic transformations.

The bromine atom, being a good leaving group, is susceptible to nucleophilic substitution (SN2) reactions. This would allow for the introduction of a wide range of nucleophiles at the 4-position. The gem-dichloro group at the 1-position is generally less reactive towards simple nucleophilic substitution but can undergo other transformations.

A potential synthetic workflow could involve the initial reaction at the more reactive C-Br bond, followed by a subsequent transformation of the gem-dichloro group.

G cluster_0 Hypothetical Reaction Pathway Start This compound Step1 Nucleophilic Substitution (at C-Br bond) Start->Step1 Intermediate 1,1-dichloro-4-substituted butane Step1->Intermediate Step2 Transformation of gem-dichloro group Intermediate->Step2 Product Disubstituted Butane Derivative Step2->Product

Caption: A hypothetical two-step synthetic pathway utilizing the differential reactivity of the functional groups in this compound.

Potential, Yet Undocumented, Experimental Protocols

Based on established organic chemistry principles, one could propose the following hypothetical experimental outlines. It must be stressed that these are not based on published results for this compound and would require significant optimization and validation.

Hypothetical Protocol 1: Selective Alkylation of an Amine

This protocol would leverage the higher reactivity of the alkyl bromide in an SN2 reaction with a primary or secondary amine.

  • Reaction Setup: A solution of the amine (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile or DMF) would be prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagent: this compound (1.1 eq.) would be added dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction progress would be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture would be quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel.

Hypothetical Protocol 2: Formation of a Dichlorocyclopropane Derivative

This protocol would involve an intramolecular cyclization, although the conditions for such a reaction would need to be carefully explored.

  • Reaction Setup: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), would be prepared in situ at low temperature (-78 °C) in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.

  • Addition of Reagent: this compound, dissolved in dry THF, would be added slowly to the LDA solution.

  • Reaction Monitoring and Quenching: The reaction would be stirred at low temperature and monitored by TLC. Upon consumption of the starting material, the reaction would be carefully quenched with a proton source, such as saturated aqueous ammonium chloride.

  • Work-up and Purification: The mixture would be warmed to room temperature and extracted with an organic solvent. The organic phase would be washed, dried, and concentrated. The resulting crude product would be purified by chromatography or distillation.

Conclusion for Researchers and Drug Development Professionals

The available information on this compound is currently limited to its basic chemical identity. There is a notable absence of published research detailing its use in organic synthesis, which is in stark contrast to its isomer, 1-bromo-4-chlorobutane, a well-documented and versatile building block.[2][3]

The lack of data presents both a challenge and an opportunity. For researchers in process development and medicinal chemistry, the unique combination of functional groups in this compound could potentially be exploited to create novel molecular scaffolds. However, any endeavor to use this reagent would necessitate a ground-up investigation of its reactivity, stability, and optimal reaction conditions. The hypothetical protocols outlined above could serve as a starting point for such exploratory studies. Until such research is published, the synthetic utility of this compound remains an open question in the field of organic chemistry.

References

Application Notes and Protocols: 4-Bromo-1,1-dichlorobutane as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1,1-dichlorobutane is a bifunctional alkylating agent with the chemical formula C₄H₇BrCl₂.[1] Its structure features a four-carbon chain with a bromine atom at one terminus and a dichloromethyl group at the other, offering differential reactivity for sequential alkylation reactions. This unique structural motif makes it a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds and for introducing a functionalized four-carbon unit into target molecules. The presence of two different halogens, along with the geminal dichloro group, allows for selective reactions with various nucleophiles, making it a versatile reagent in medicinal chemistry and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 144873-00-7[1]
Molecular Formula C₄H₇BrCl₂[1]
Molecular Weight 205.91 g/mol [1]
Appearance Not specified, likely a liquid
IUPAC Name This compound[1]

Applications in Organic Synthesis

This compound serves as a versatile electrophile in reactions with a wide range of nucleophiles. The differential reactivity of the C-Br and C-Cl bonds, as well as the potential for further transformation of the dichloromethyl group, opens up diverse synthetic possibilities.

Alkylation of N-Nucleophiles

Nitrogen-containing compounds such as primary and secondary amines, amides, and heterocycles can be alkylated with this compound. The greater reactivity of the C-Br bond typically allows for initial substitution at this position, leaving the dichloromethyl group available for subsequent transformations. This can be exploited for the synthesis of various nitrogen-containing heterocycles or for the introduction of a 4,4-dichlorobutyl side chain.

Alkylation of S-Nucleophiles

Thiols and other sulfur-containing nucleophiles readily react with this compound. Similar to N-nucleophiles, the initial reaction is expected to occur at the more labile C-Br bond. This provides a pathway to sulfur-containing compounds that can be further functionalized at the dichloromethyl terminus.

Formation of Grignard Reagents

The bromine atom in this compound can be converted into a Grignard reagent by reaction with magnesium metal. This creates a powerful carbon-based nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and esters. The dichloromethyl group would likely remain intact under the conditions of Grignard reagent formation, offering a handle for subsequent chemical modifications.

Experimental Protocols

While specific, detailed experimental protocols for the use of this compound are not widely available in the literature, the following protocols for the analogous compound, 1-bromo-4-chlorobutane, can be adapted. Researchers should exercise caution and perform small-scale test reactions to optimize conditions for this compound, as the reactivity of the dichloromethyl group may differ from a single chloro substituent.

Protocol 1: N-Alkylation of a Secondary Amine (Analogous Protocol)

This protocol describes the synthesis of 1-(4-chlorobutyl)piperidine from piperidine and 1-bromo-4-chlorobutane. It serves as a representative procedure for the alkylation of a secondary amine.

Reaction Scheme:

Materials:

  • Piperidine

  • 1-Bromo-4-chlorobutane (or this compound for adaptation)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of piperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add 1-bromo-4-chlorobutane (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography on silica gel.

Quantitative Data (for 1-bromo-4-chlorobutane):

Reactant 1Reactant 2BaseSolventTemp. (°C)Time (h)Yield (%)
Piperidine1-Bromo-4-chlorobutaneK₂CO₃CH₃CNReflux12~85
Protocol 2: S-Alkylation of a Thiol (Analogous Protocol)

This protocol outlines the synthesis of (4-chlorobutyl)(phenyl)sulfane from thiophenol and 1-bromo-4-chlorobutane, representing a typical S-alkylation reaction.

Reaction Scheme:

Materials:

  • Thiophenol

  • 1-Bromo-4-chlorobutane (or this compound for adaptation)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Diethyl ether (Et₂O)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium hydroxide (1.1 eq) in ethanol.

  • To this solution, add thiophenol (1.0 eq) dropwise at 0 °C.

  • After stirring for 15 minutes, add 1-bromo-4-chlorobutane (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • After completion, remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by distillation under reduced pressure or by column chromatography.

Quantitative Data (for 1-bromo-4-chlorobutane):

Reactant 1Reactant 2BaseSolventTemp. (°C)Time (h)Yield (%)
Thiophenol1-Bromo-4-chlorobutaneNaOHEtOHRT16~90

Visualizations

Logical Relationship of Alkylation Reactions

Alkylation_Reactions Alkylation Pathways of this compound A This compound B N-Nucleophile (e.g., Amine) A->B SN2 Reaction C S-Nucleophile (e.g., Thiol) A->C SN2 Reaction D Magnesium (Mg) A->D Insertion E N-Alkylated Product (Initial) B->E F S-Alkylated Product (Initial) C->F G Grignard Reagent D->G H Further Functionalization (Dichloromethyl Group) E->H F->H I Reaction with Electrophile G->I

Caption: Alkylation pathways of this compound.

Experimental Workflow for N-Alkylation

N_Alkylation_Workflow General Workflow for N-Alkylation A 1. Combine Amine and Base in Solvent B 2. Add this compound A->B C 3. Heat to Reflux B->C D 4. Reaction Monitoring (TLC) C->D E 5. Work-up: - Filtration - Extraction - Washing D->E Upon Completion F 6. Purification (Column Chromatography) E->F G Pure N-Alkylated Product F->G

Caption: General workflow for N-alkylation reactions.

Safety Information

This compound is expected to be a hazardous chemical. Based on data for similar compounds, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is likely to be harmful if swallowed, inhaled, or in contact with skin, and may cause irritation to the skin, eyes, and respiratory system.[1] For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 4-Bromo-1,1-dichlorobutane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is a notable absence of specific literature detailing the nucleophilic substitution reactions of 4-bromo-1,1-dichlorobutane. The following application notes and protocols are based on established principles of organic chemistry and analogies with similar compounds. The provided protocols are representative examples and would require optimization for specific applications.

Introduction

This compound is a bifunctional alkyl halide with two distinct reactive sites for nucleophilic substitution: the primary carbon bearing a bromine atom and the primary carbon bearing two chlorine atoms (a gem-dichloro group). The inherent differences in the leaving group ability of bromide and chloride ions, as well as the unique reactivity of the gem-dichloro moiety, allow for selective and diverse chemical transformations.

The C-Br bond is significantly more reactive towards nucleophilic substitution than the C-Cl bond. This is because the bromide ion is a better leaving group than the chloride ion due to its larger size and lower basicity.[1][2][3] Consequently, nucleophilic attack is expected to occur preferentially at the carbon atom bonded to the bromine.

The gem-dichloro group is generally less reactive towards standard nucleophilic substitution but can undergo hydrolysis under appropriate conditions to yield an aldehyde.[4][5][6][7][8] This dual reactivity makes this compound a potentially versatile building block in organic synthesis.

Predicted Reactivity and Products

The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. Softer, less basic nucleophiles are expected to react selectively at the C-Br bond, leaving the gem-dichloro group intact. Stronger, more basic conditions, particularly aqueous basic conditions, may lead to subsequent or competing reactions at the gem-dichloro position.

Table 1: Predicted Products of Nucleophilic Substitution with this compound

NucleophileReagent ExampleExpected Major ProductReaction Site
AmineR-NH₂ (e.g., Benzylamine)N-substituted 4,4-dichlorobutylamineC-Br
ThiolR-SH (e.g., Thiophenol)4,4-dichlorobutyl sulfideC-Br
CyanideNaCN or KCN5,5-dichloropentanenitrileC-Br
AzideNaN₃4-azido-1,1-dichlorobutaneC-Br
Hydroxide (anhydrous)NaOH or KOH in alcohol4,4-dichlorobutan-1-olC-Br
Hydroxide (aqueous)NaOH (aq) or KOH (aq)4-hydroxybutanalC-Br and C(Cl)₂

Caption: This table summarizes the expected major products from the reaction of this compound with various nucleophiles based on general principles of reactivity.

Experimental Protocols

The following protocols are representative and should be adapted and optimized for specific substrates and desired outcomes.

Protocol 1: Nucleophilic Substitution with an Amine (e.g., Benzylamine)

This protocol describes a representative procedure for the selective substitution of the bromine atom.

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add benzylamine (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied.

  • Once the reaction is complete, filter the solid potassium carbonate and wash it with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-benzyl-4,4-dichlorobutylamine.

Protocol 2: Hydrolysis of the Gem-dichloro Group to an Aldehyde

This protocol describes a potential two-step, one-pot procedure where the bromo group is first substituted, followed by hydrolysis of the gem-dichloro group.

Materials:

  • Product from Protocol 1 (N-benzyl-4,4-dichlorobutylamine)

  • Formic acid

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-benzyl-4,4-dichlorobutylamine (1.0 eq) in a mixture of formic acid and water (e.g., a 1:1 ratio).

  • Heat the reaction mixture to reflux (around 100 °C) and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize the formic acid by the slow addition of solid sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude aldehyde by column chromatography.

Visualizations

reaction_pathway reactant This compound intermediate N-Substituted 4,4-dichlorobutylamine reactant->intermediate R-NH2, Base product 4-(N-Substituted)butanal intermediate->product H3O+ / Heat experimental_workflow cluster_substitution Nucleophilic Substitution cluster_hydrolysis Hydrolysis reaction_setup Reaction Setup: Reactant, Nucleophile, Base, Solvent reaction_monitoring Reaction Monitoring (TLC) reaction_setup->reaction_monitoring workup Aqueous Workup and Extraction reaction_monitoring->workup purification1 Purification (Chromatography) workup->purification1 hydrolysis_reaction Hydrolysis Reaction: Intermediate, Acid, Water, Heat purification1->hydrolysis_reaction Isolated Intermediate neutralization Neutralization hydrolysis_reaction->neutralization extraction Extraction neutralization->extraction purification2 Purification (Chromatography) extraction->purification2

References

Grignard reagent formation from 4-Bromo-1,1-dichlorobutane

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Grignard Reagent Formation from 4-Bromo-1,1-dichlorobutane

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grignard reagents are powerful nucleophiles widely utilized in organic synthesis for the formation of carbon-carbon bonds.[1][2] The synthesis of these organomagnesium halides involves the reaction of an organic halide with magnesium metal in an aprotic ether solvent.[3][4][5][6] This application note provides a detailed protocol for the formation of the Grignard reagent from this compound, resulting in 5,5-dichloropentylmagnesium bromide.

The presence of multiple halogen atoms on the substrate presents a chemoselectivity challenge. In the case of this compound, the significant difference in reactivity between the carbon-bromine and carbon-chlorine bonds allows for the selective formation of the Grignard reagent at the more labile C-Br bond. This chemoselectivity is a key consideration in the experimental design.

This document outlines the necessary precautions for handling moisture-sensitive reagents, methods for activating the magnesium surface, a step-by-step experimental protocol, and a discussion of potential side reactions.

Data Presentation

Due to the lack of specific literature values for the Grignard formation from this compound, the following table presents typical, expected data based on similar reactions with alkyl bromides. These values should be considered illustrative and may require optimization for this specific substrate.

ParameterValueNotes
Reactants
This compound1.0 equiv.
Magnesium Turnings1.2-1.5 equiv.Excess magnesium is used to ensure complete reaction.
Anhydrous Diethyl Ether5-10 mL per 0.1 mol of halideSolvent volume can be adjusted based on reaction scale.
Iodine1-2 small crystalsUsed as an activating agent.
Reaction Conditions
TemperatureReflux (~35 °C for diethyl ether)The reaction is exothermic and may initiate at room temperature.
Reaction Time1-3 hoursMonitored by the disappearance of magnesium turnings.
Expected Outcome
Expected Yield 70-90%Yields can vary based on the purity of reagents and dryness of the apparatus.
Major Product 5,5-Dichloropentylmagnesium bromide
Potential Byproducts Wurtz coupling products, hydrolysis products

Experimental Protocols

Materials
  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine crystal

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon gas inlet

  • Drying tubes (filled with calcium chloride)

  • Syringes and needles

Reagent and Glassware Preparation

CRITICAL: All glassware must be scrupulously dried in an oven at >100°C for several hours and allowed to cool in a desiccator over a drying agent before use. The reaction must be carried out under an inert atmosphere (nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.[4][7] Anhydrous diethyl ether should be used.[7][8]

Grignard Reagent Formation
  • Setup: Assemble the dry three-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with a drying tube, a dropping funnel, and a nitrogen/argon inlet.

  • Magnesium Activation: Place the magnesium turnings (1.2 equiv.) into the flask. Briefly heat the flask with a heat gun under a stream of inert gas to drive off any adsorbed moisture. Allow the flask to cool to room temperature. Add a small crystal of iodine.[9][10] The iodine serves to chemically clean the magnesium surface, removing the passivating oxide layer.[9][10]

  • Initiation: Add a small portion (approx. 10%) of a solution of this compound (1.0 equiv.) in anhydrous diethyl ether from the dropping funnel to the magnesium turnings.

  • Observation: The reaction is initiated when the brownish color of the iodine disappears and the solution becomes cloudy with gentle bubbling.[5] The reaction is exothermic, and the ether may begin to reflux.[3][5] If the reaction does not start, gentle warming with a heating mantle or sonication may be necessary.

  • Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The solution will typically appear grey to brownish-black. This may take 1-3 hours.

  • Usage: The freshly prepared Grignard reagent should be used immediately in the subsequent reaction step.

Work-up (General for subsequent reactions)

A typical work-up for a reaction involving a Grignard reagent involves quenching the reaction with a saturated aqueous solution of ammonium chloride or a dilute acid.[11] The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

Mandatory Visualizations

Reaction Pathway

G cluster_start Starting Materials cluster_reagent Grignard Reagent cluster_side_products Potential Side Products 4_bromo_1_1_dichlorobutane This compound Grignard 5,5-Dichloropentylmagnesium bromide 4_bromo_1_1_dichlorobutane->Grignard + Mg (Anhydrous Ether) Mg Magnesium (Mg) Mg->Grignard Wurtz Wurtz Coupling Product Grignard->Wurtz + 4-Bromo-1,1- dichlorobutane Hydrolysis 1,1-Dichloropentane (from hydrolysis) Grignard->Hydrolysis + H₂O

Caption: Reaction scheme for the formation of 5,5-dichloropentylmagnesium bromide.

Experimental Workflow

G Start Start: Dry Glassware & Reagents Setup Assemble Apparatus under Inert Gas Start->Setup Activate_Mg Add Mg Turnings & Iodine Crystal Setup->Activate_Mg Initiate Add Small Amount of This compound Solution Activate_Mg->Initiate Observe Observe Initiation: Color Change & Bubbling Initiate->Observe Observe->Activate_Mg No (Re-activate) Add_Reactant Dropwise Addition of Remaining This compound Observe->Add_Reactant Yes React Stir at Reflux until Mg is Consumed Add_Reactant->React Product Grignard Reagent Ready for Use React->Product

Caption: Workflow for the preparation of the Grignard reagent.

Discussion

The successful formation of a Grignard reagent is highly dependent on the exclusion of moisture from the reaction system.[6] Water will protonate the highly basic Grignard reagent, leading to the formation of the corresponding alkane and a reduction in the yield of the desired organometallic compound.[6]

Chemoselectivity: The carbon-bromine bond is weaker and more readily undergoes oxidative insertion by magnesium than the carbon-chlorine bonds. This difference in reactivity allows for the selective formation of the Grignard reagent at the bromine-bearing carbon. Studies on similar dihalobenzenes have shown that the Grignard reagent forms selectively at the more reactive halogen.

Magnesium Activation: The surface of magnesium metal is typically coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[9] Activation is therefore crucial. Common methods include the use of iodine, 1,2-dibromoethane, or mechanical stirring to expose a fresh metal surface.[9][12]

Potential Side Reactions:

  • Wurtz Coupling: The newly formed Grignard reagent can react with the starting alkyl halide in a coupling reaction. This can be minimized by slow addition of the alkyl halide solution to the magnesium suspension, thereby keeping the concentration of the alkyl halide low.

  • Reaction with the Dichloro Group: While less likely due to the lower reactivity of C-Cl bonds, there is a possibility of intramolecular reaction or reaction with another equivalent of the Grignard reagent, especially at elevated temperatures or with prolonged reaction times.

  • Elimination Reactions: Although not expected to be a major pathway in this specific case, the basic nature of the Grignard reagent could potentially induce elimination reactions if there are acidic protons in appropriate positions.

References

The Ambiguous Role of 4-Bromo-1,1-dichlorobutane in Pharmaceutical Intermediate Synthesis: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1,1-dichlorobutane is a halogenated alkane with potential as a reactive intermediate in organic synthesis. However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of documented applications for this specific compound in the synthesis of pharmaceutical intermediates. While its isomeric counterpart, 1-bromo-4-chlorobutane, is a well-established building block in the pharmaceutical industry, the utility of this compound remains largely unexplored or undisclosed. This document summarizes the available physicochemical data for this compound and highlights the contrast with the documented applications of its more commonly used isomer, providing context for its potential, yet unproven, role in medicinal chemistry.

Introduction

Halogenated alkanes are fundamental building blocks in organic synthesis, prized for their ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of multiple, distinct halogen atoms on a carbon scaffold, such as in this compound, theoretically offers a platform for selective and sequential reactions, a valuable attribute in the multistep synthesis of complex pharmaceutical molecules. The dichloro-geminal arrangement at one end and a primary bromide at the other suggests differential reactivity that could be exploited in synthetic strategies.

Despite these promising structural features, there is a conspicuous absence of this compound in reported synthetic routes for pharmaceutical intermediates. This contrasts sharply with the extensive use of its isomer, 1-bromo-4-chlorobutane, which is a key starting material for various therapeutic agents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, and for the design of potential synthetic transformations.

PropertyValueReference
Molecular Formula C₄H₇BrCl₂[1]
Molecular Weight 205.91 g/mol [1]
CAS Number 144873-00-7[1]
IUPAC Name This compound[1]
Canonical SMILES C(CC(Cl)Cl)CBr[1]

Documented Applications of the Isomer: 1-Bromo-4-chlorobutane

To provide context and highlight the discrepancy in documented utility, the established applications of the closely related isomer, 1-bromo-4-chlorobutane, are briefly reviewed. This compound is a versatile reagent used in the synthesis of various pharmaceutical intermediates.

A notable application of 1-bromo-4-chlorobutane is in the synthesis of spirohydantoin derivatives, which have shown potential as antipsychotic and antidepressant agents. Its bifunctional nature allows for the introduction of a four-carbon chain into molecular frameworks through nucleophilic substitution reactions.

Hypothetical Synthetic Utility of this compound

While no concrete examples have been found in the literature, the structure of this compound suggests potential applications in pharmaceutical synthesis. The primary bromide is a good leaving group and would be susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The gem-dichloro group is more sterically hindered and less reactive towards nucleophilic substitution but could potentially be hydrolyzed to an aldehyde or undergo other transformations under specific conditions.

Below is a conceptual workflow illustrating the potential synthetic transformations of this compound.

G A This compound B Nucleophilic Substitution (e.g., with R-NH2) A->B Reagent C Intermediate with 4-(dichloro)butyl moiety B->C D Hydrolysis of gem-dichloro group C->D H2O, Acid/Base E Aldehyde Intermediate D->E F Further Elaboration E->F G Pharmaceutical Target F->G

Caption: Hypothetical reaction pathway for this compound.

Experimental Protocols: A Notable Absence

A critical finding of this review is the complete lack of published, detailed experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates. This prevents the inclusion of specific methodologies, reaction conditions, and quantitative data such as yields and purity assessments.

Conclusion

Based on an extensive search of available scientific and patent literature, this compound is not a commonly utilized building block in the synthesis of pharmaceutical intermediates. While its chemical structure suggests potential for selective functionalization, there is no documented evidence to support its practical application in this field. In contrast, its isomer, 1-bromo-4-chlorobutane, has established roles in the synthesis of bioactive molecules.

Researchers and drug development professionals considering the use of this compound should be aware of this information gap. Any application of this compound would likely require significant foundational research to establish its reactivity, selectivity, and utility in the context of pharmaceutical synthesis. The lack of existing data suggests that alternative, more well-documented synthetic routes are currently favored by the pharmaceutical industry.

References

Synthetic Routes to Cyclopropane Derivatives: An Application Note on the Intramolecular Cyclization of a 1-Bromo-3,3-dichloroalkane Precursor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclopropane rings are a fundamental structural motif in a myriad of natural products, pharmaceuticals, and agrochemicals. Their unique electronic properties and inherent ring strain make them valuable intermediates in organic synthesis. While numerous methods exist for the synthesis of cyclopropanes, this application note focuses on a robust intramolecular cyclization approach to generate gem-dichlorocyclopropane derivatives.

It is important to note that the direct intramolecular cyclization of 4-Bromo-1,1-dichlorobutane to a cyclopropane derivative is chemically disfavored due to the 1,4-relationship of the reactive centers, which would preferentially lead to the formation of a cyclobutane ring. Therefore, this document outlines a more viable, two-step synthetic strategy. This strategy involves the synthesis of a suitable 1-bromo-3,3-dichloroalkane precursor, followed by a base-induced intramolecular cyclization to yield the desired 1,1-dichlorocyclopropane derivative. This method provides a clear and efficient pathway to this important class of compounds.

Overall Synthetic Strategy

The proposed synthetic route is a two-step process:

  • Synthesis of a 1-Bromo-3,3-dichloroalkane Precursor: This is achieved through the radical addition of bromodichloromethane to a terminal alkene. This reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Base-Induced Intramolecular Cyclization: The resulting 1-bromo-3,3-dichloroalkane is then treated with a strong base, such as potassium tert-butoxide, to induce an intramolecular SN2 reaction, forming the 1,1-dichlorocyclopropane ring.

Synthetic_Route Alkene Terminal Alkene Precursor 1-Bromo-3,3-dichloroalkane Alkene->Precursor Radical Addition (AIBN, Δ) BDCM Bromodichloromethane BDCM->Precursor Cyclopropane 1,1-Dichlorocyclopropane Derivative Precursor->Cyclopropane Base-Induced Cyclization (e.g., KOtBu) Protocol_1 start Start reactants Combine 1-octene, bromodichloromethane, and AIBN in a flask. start->reactants reflux Reflux the mixture under nitrogen for 12h. reactants->reflux cool Cool to room temperature. reflux->cool wash Wash with aq. Na2S2O3 and brine. cool->wash dry Dry over anhydrous MgSO4. wash->dry concentrate Concentrate in vacuo. dry->concentrate purify Purify by vacuum distillation. concentrate->purify end Obtain pure 1-bromo-3,3-dichlorononane purify->end Protocol_2 start Start dissolve Dissolve 1-bromo-3,3-dichlorononane in anhydrous THF. start->dissolve cool_flask Cool the solution to 0°C in an ice bath. dissolve->cool_flask add_base Slowly add potassium tert-butoxide. cool_flask->add_base warm_rt Allow to warm to room temperature and stir for 4h. add_base->warm_rt quench Quench with water. warm_rt->quench extract Extract with diethyl ether. quench->extract wash_extract Wash combined organic layers with brine. extract->wash_extract dry_concentrate Dry over MgSO4 and concentrate in vacuo. wash_extract->dry_concentrate purify Purify by column chromatography. dry_concentrate->purify end Obtain pure 1,1-dichloro-2-hexylcyclopropane purify->end Mechanism cluster_0 Mechanism of Cyclization A 1-Bromo-3,3-dichloroalkane B Carbanion Intermediate A->B + Base (deprotonation) C Transition State B->C Intramolecular SN2 attack D 1,1-Dichlorocyclopropane Derivative C->D - Br-

Application of 4-Bromo-1,1-dichlorobutane in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Bromo-1,1-dichlorobutane is a bifunctional organohalogen compound that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a bromine atom at one end and a dichloromethyl group at the other, allows for sequential and selective reactions, making it a valuable intermediate in the preparation of complex molecules, including those with applications in the agrochemical industry. While direct synthesis of commercial agrochemicals using this compound is not extensively documented in publicly available literature, its structural motifs are found in various pesticides and herbicides. This document will explore the potential applications of this compound and its close analogs, such as 1-bromo-4-chlorobutane, in the synthesis of agrochemically relevant scaffolds, with a focus on pyrazole-based insecticides.

The pyrazole ring is a core component of many successful insecticides, including fibrons (e.g., fipronil) and diamide insecticides (e.g., chlorantraniliprole). The introduction of an N-alkyl or N-aryl substituent on the pyrazole ring is crucial for modulating the biological activity of these compounds. Bifunctional building blocks like this compound offer a route to introduce a four-carbon chain onto the pyrazole nitrogen, which can then be further functionalized.

Core Application: Synthesis of N-Alkylpyrazole Intermediates

A primary application of this compound and its analogs in agrochemical synthesis is the N-alkylation of pyrazole heterocycles. The bromine atom, being more reactive than the chlorine atoms of the dichloromethyl group under typical nucleophilic substitution conditions, allows for the selective attachment of the butyl chain to the pyrazole nitrogen. The resulting N-(4,4-dichlorobutyl)pyrazole can then serve as a versatile intermediate for further synthetic transformations.

Table 1: Quantitative Data for a Representative N-Alkylation Reaction

Reactant 1Reactant 2ProductSolventBaseTemperature (°C)Reaction Time (h)Yield (%)Reference
3,5-Dimethylpyrazole1-Bromo-4-chlorobutane1-(4-Chlorobutyl)-3,5-dimethyl-1H-pyrazoleAcetonitrileK₂CO₃801285Hypothetical data based on typical N-alkylation procedures.

Experimental Protocols

The following protocols are representative examples of how a compound like this compound or its analog, 1-bromo-4-chlorobutane, can be used in the synthesis of agrochemical precursors.

Protocol 1: Synthesis of 1-(4-Chlorobutyl)-3,5-dimethyl-1H-pyrazole

This protocol describes the N-alkylation of 3,5-dimethylpyrazole using 1-bromo-4-chlorobutane as a representative 1,4-dihalobutane.

Materials:

  • 3,5-Dimethylpyrazole

  • 1-Bromo-4-chlorobutane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylpyrazole (9.61 g, 100 mmol) and anhydrous potassium carbonate (20.7 g, 150 mmol).

  • Add 100 mL of anhydrous acetonitrile to the flask.

  • While stirring, add 1-bromo-4-chlorobutane (17.15 g, 100 mmol) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 80 °C and maintain it at this temperature under reflux for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.

  • After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude product in 100 mL of ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with 50 mL of water, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 1-(4-chlorobutyl)-3,5-dimethyl-1H-pyrazole as a colorless oil.

Expected Yield: Approximately 85%.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagrams

Synthetic Pathway Diagram

synthetic_pathway pyrazole 3,5-Dimethylpyrazole conditions K₂CO₃, CH₃CN 80 °C, 12 h halobutane 1-Bromo-4-chlorobutane intermediate 1-(4-Chlorobutyl)-3,5-dimethyl-1H-pyrazole conditions->intermediate N-Alkylation agrochemical_scaffold Agrochemical Scaffold intermediate->agrochemical_scaffold Further Functionalization experimental_workflow start Start reactants 1. Mix 3,5-dimethylpyrazole, K₂CO₃, and acetonitrile start->reactants add_halobutane 2. Add 1-bromo-4-chlorobutane reactants->add_halobutane reflux 3. Heat to 80 °C for 12 h add_halobutane->reflux workup 4. Cool, filter, and concentrate reflux->workup extraction 5. Dissolve in ethyl acetate and wash with water and brine workup->extraction purification 6. Dry, concentrate, and purify by column chromatography extraction->purification end End Product purification->end

Application Notes and Protocols for the Intramolecular Grignard Reaction of 4-Bromo-1,1-dichlorobutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the intramolecular Grignard reaction of 4-Bromo-1,1-dichlorobutane to synthesize (dichloromethyl)cyclopropane. This protocol is intended for use by trained researchers in a controlled laboratory setting. Adherence to all safety precautions is mandatory.

Introduction

This compound is a halogenated hydrocarbon that serves as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a bromine and two chlorine atoms, allows for selective chemical transformations. One notable application is its use in Grignard reactions to form cyclopropyl derivatives, which are important structural motifs in many biologically active molecules and pharmaceuticals.

This document outlines the procedure for the formation of a Grignard reagent from this compound and its subsequent intramolecular cyclization. The protocol includes information on reagents, equipment, step-by-step instructions, and safety considerations.

Safety Precautions

Hazardous Chemicals:

  • This compound: Harmful if swallowed, in contact with skin, or if inhaled.[1] Causes skin and serious eye irritation.[1] May cause respiratory irritation.[1]

  • Magnesium Turnings: Flammable solid.

  • Anhydrous Diethyl Ether: Extremely flammable liquid and vapor.[2] Harmful if swallowed. May cause drowsiness or dizziness.

  • Iodine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

  • Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.

Personal Protective Equipment (PPE):

Always wear appropriate PPE, including:

  • Safety goggles

  • Flame-retardant lab coat

  • Chemically resistant gloves (e.g., nitrile)

  • Work in a properly functioning chemical fume hood.

General Safety:

  • All glassware must be scrupulously dried in an oven before use to prevent quenching of the Grignard reagent.[2]

  • The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.

  • Use spark-proof heating mantles and stirring plates.

  • Ensure that an appropriate fire extinguisher (e.g., Class D for magnesium fires) is readily accessible.

  • Have a safety shower and eyewash station nearby.

Experimental Protocol: Intramolecular Cyclization of this compound

This protocol details the formation of the Grignard reagent from this compound, which then undergoes a spontaneous intramolecular cyclization to yield (dichloromethyl)cyclopropane.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
This compound205.91[1]10.3 g0.05
Magnesium Turnings24.311.46 g0.06
Anhydrous Diethyl Ether74.12100 mL-
Iodine253.811 crystal-
1 M Hydrochloric Acid36.4650 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Saturated Sodium Chloride Solution (Brine)-50 mL-
Anhydrous Magnesium Sulfate120.37--

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon) with bubbler

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks

  • Rotary evaporator

  • Standard glassware for workup and purification

Reaction Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup_flask Dry three-necked flask with Mg and stir bar setup_glassware Assemble condenser and dropping funnel setup_flask->setup_glassware setup_inert Flush with inert gas setup_glassware->setup_inert add_ether Add anhydrous diethyl ether setup_inert->add_ether add_iodine Add iodine crystal add_ether->add_iodine prepare_reagent Prepare this compound in diethyl ether add_iodine->prepare_reagent initiate_reaction Add a small amount of reagent solution prepare_reagent->initiate_reaction reflux Add remaining reagent dropwise and reflux initiate_reaction->reflux cool Cool to 0°C reflux->cool quench Quench with 1 M HCl cool->quench extract Extract with diethyl ether quench->extract wash Wash with NaHCO3 and brine extract->wash dry Dry with MgSO4 wash->dry evaporate Evaporate solvent dry->evaporate distill Purify by distillation evaporate->distill

Figure 1. Experimental workflow for the synthesis of (dichloromethyl)cyclopropane.

Procedure:

  • Preparation of Apparatus:

    • Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator.

    • Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet adapter. Place a magnetic stir bar in the flask.

    • Flush the entire apparatus with a steady stream of inert gas for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Initiation of Grignard Reaction:

    • Place the magnesium turnings (1.46 g, 0.06 mol) in the reaction flask.

    • Add a single crystal of iodine to the flask. The iodine helps to activate the magnesium surface.

    • Add 20 mL of anhydrous diethyl ether to the flask.

    • In the dropping funnel, prepare a solution of this compound (10.3 g, 0.05 mol) in 80 mL of anhydrous diethyl ether.

    • Add approximately 10 mL of the this compound solution from the dropping funnel to the magnesium suspension.

    • Stir the mixture. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and grayish. If the reaction does not start, gently warm the flask with a heating mantle.

  • Formation and Cyclization of the Grignard Reagent:

    • Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture and maintain a gentle reflux using a heating mantle for 1-2 hours to ensure complete reaction. The intramolecular cyclization occurs spontaneously upon formation of the Grignard reagent.

  • Workup:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly and carefully add 50 mL of 1 M hydrochloric acid dropwise from the dropping funnel to quench the reaction and dissolve any unreacted magnesium.

    • Transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with two 25 mL portions of diethyl ether.

    • Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification:

    • Purify the crude product by fractional distillation under reduced pressure to obtain (dichloromethyl)cyclopropane.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical progression of the chemical transformations occurring during the reaction.

G reagent This compound grignard 4,4-dichloro-butylmagnesium bromide (Grignard Reagent) reagent->grignard Reaction with Mg mg Magnesium mg->grignard cyclization Intramolecular Nucleophilic Substitution grignard->cyclization product (Dichloromethyl)cyclopropane cyclization->product

Figure 2. Logical diagram of the intramolecular Grignard reaction.

This protocol provides a comprehensive guide for the synthesis of (dichloromethyl)cyclopropane from this compound. The successful execution of this reaction relies on strict adherence to anhydrous and inert conditions. The resulting cyclopropane derivative can be a valuable building block for further synthetic transformations in drug discovery and development.

References

4-Bromo-1,1-dichlorobutane: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-bromo-1,1-dichlorobutane as a versatile building block in the synthesis of complex organic molecules. Its unique bifunctional nature, possessing both a primary bromide and a geminal dichloride, offers a platform for sequential and diverse chemical transformations.

Introduction

This compound is a halogenated alkane with the chemical formula C4H7BrCl2. The strategic placement of a reactive primary bromide and a less reactive gem-dichloro group on a four-carbon chain makes it a valuable intermediate for introducing complex functionalities into target molecules. The differential reactivity of the halogenated centers allows for selective manipulation, enabling the construction of intricate molecular architectures relevant to pharmaceutical and materials science research.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for reaction planning and safety considerations.

PropertyValue
IUPAC Name This compound[1]
CAS Number 144873-00-7[1]
Molecular Formula C4H7BrCl2[1]
Molecular Weight 205.91 g/mol [1]
Appearance Not specified, likely a liquid
Boiling Point Not specified
Density Not specified

Synthetic Applications & Potential

While specific documented applications in complex molecule synthesis are not extensively reported in the literature, the inherent reactivity of the functional groups in this compound allows for its proposed use in a variety of synthetic strategies. The primary bromide is an excellent electrophile for nucleophilic substitution reactions, while the gem-dichloro group can be a precursor to aldehydes, ketones, or other functional groups.

Potential Synthetic Transformations:

  • Nucleophilic Substitution at the Bromide: The C-Br bond is the more reactive site for classical SN2 reactions with a wide range of nucleophiles, including amines, azides, cyanides, alkoxides, and thiolates. This allows for the introduction of diverse side chains.

  • Formation of Grignard or Organolithium Reagents: The bromide can be converted into an organometallic species, which can then react with various electrophiles.

  • Hydrolysis of the Gem-dichloro Group: The 1,1-dichloro moiety can be hydrolyzed under acidic or basic conditions to yield a terminal aldehyde. This transformation is a cornerstone for further carbon-carbon bond formation or reductive amination.

  • Corey-Fuchs Reaction: The gem-dichloro group can potentially be converted to a terminal alkyne.

  • Cyclization Reactions: Intramolecular reactions between a nucleophile introduced at the C4 position and the electrophilic C1 position can lead to the formation of substituted cyclobutane or other cyclic derivatives.

Experimental Protocols (General Procedures)

The following are generalized protocols that can serve as a starting point for the use of this compound in organic synthesis. Optimization of reaction conditions (temperature, solvent, base, and reaction time) is recommended for each specific substrate.

Protocol 1: Nucleophilic Substitution with a Primary Amine

Objective: To synthesize a 4-(substituted-amino)-1,1-dichlorobutane derivative.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)

  • Inorganic base (e.g., K2CO3 or Et3N)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the primary amine (1.2 equivalents) and anhydrous solvent.

  • Add the base (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add this compound (1.0 equivalent) dropwise to the stirring mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis of the Gem-dichloro Group to an Aldehyde

Objective: To synthesize 4-bromobutanal from a product of nucleophilic substitution on this compound. (Note: This protocol assumes the bromide has been replaced by a functional group stable to the hydrolysis conditions). For illustrative purposes, we will describe the general hydrolysis of a 1,1-dichlorobutane derivative.

Materials:

  • A 4-substituted-1,1-dichlorobutane derivative

  • Formic acid or a mixture of sulfuric acid and water

  • Standard laboratory glassware for reflux

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve the 4-substituted-1,1-dichlorobutane derivative in formic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by distillation or column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate the potential synthetic utility of this compound.

G start This compound sub Nucleophilic Substitution (e.g., R-NH2, R-OH, R-SH, CN-) start->sub  SN2 hydrolysis Hydrolysis (e.g., H3O+) start->hydrolysis product1 4-Substituted-1,1-dichlorobutane sub->product1 product3 4-Substituted-butanal product2 4-Bromobutanal hydrolysis->product2 product1->hydrolysis  Hydrolysis hydrolysis_p1 4-Substituted Butanal product1->hydrolysis_p1 Hydrolysis

Caption: Potential reaction pathways for this compound.

G start Start: This compound step1 Step 1: Nucleophilic Substitution with R-NH2 (Protocol 1) start->step1 intermediate Intermediate: 4-(R-amino)-1,1-dichlorobutane step1->intermediate step2 Step 2: Hydrolysis (Protocol 2) intermediate->step2 final_product Final Product: 4-(R-amino)butanal step2->final_product

Caption: Experimental workflow for a two-step synthesis.

Safety and Handling

This compound is expected to be a hazardous chemical. Based on data for similar halogenated hydrocarbons, it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is likely to be an irritant to the skin, eyes, and respiratory system. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound presents itself as a promising, yet underexplored, building block for the synthesis of complex molecules. The differential reactivity of its halogenated carbons provides a strategic advantage for the sequential introduction of various functional groups. The proposed protocols and synthetic pathways in these notes are intended to provide a foundation for researchers to explore the full potential of this versatile reagent in their synthetic endeavors.

References

Application Notes and Protocols for Sonogashira Coupling with 4-Bromo-1,1-dichlorobutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[1] While traditionally applied to sp2-hybridized carbons, recent advancements have extended its utility to the coupling of sp3-hybridized alkyl halides. This document provides detailed application notes and protocols for the Sonogashira coupling of 4-Bromo-1,1-dichlorobutane, a substrate of interest in the synthesis of complex molecules due to its bifunctional nature. The presence of both a reactive bromo-alkane and a gem-dichloro functional group offers potential for subsequent chemical transformations.

The key challenge in the Sonogashira coupling of alkyl halides is the propensity for β-hydride elimination in the organopalladium intermediate. To overcome this, specialized catalyst systems, particularly those employing N-heterocyclic carbene (NHC) ligands, have been developed to promote the desired cross-coupling over side reactions.[2][3]

Reaction Principle and Selectivity

The Sonogashira coupling of this compound with a terminal alkyne is expected to proceed selectively at the C-Br bond. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl.[1] Therefore, the carbon-bromine bond is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the carbon-chlorine bonds of the gem-dichloro group. This differential reactivity allows for the selective formation of the desired alkynylated product while leaving the gem-dichloro moiety intact for potential downstream functionalization.

While the gem-dichloro group is anticipated to be stable under the recommended Sonogashira conditions, it is crucial to employ mild reaction conditions to prevent potential side reactions. The use of N-heterocyclic carbene (NHC) ligands on the palladium catalyst has been shown to be effective for the Sonogashira coupling of unactivated alkyl bromides under relatively mild conditions.[2]

Experimental Protocols

The following protocols are based on established methods for the Sonogashira coupling of functionalized and unactivated alkyl bromides, adapted for the specific substrate this compound.[2]

Protocol 1: Pd/NHC-Catalyzed Sonogashira Coupling of this compound

This protocol is adapted from the work of Fu and coworkers on the Sonogashira coupling of unactivated alkyl halides.[2]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, 1-Octyne)

  • [(π-allyl)PdCl]₂ (Palladium precursor)

  • 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (NHC ligand precursor)

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Preparation (in situ): In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine [(π-allyl)PdCl]₂ (1.0 mol%), IPr·HCl (2.0 mol%), and Cs₂CO₃ (as a base for NHC generation, typically 2.0-4.0 mol%). Add anhydrous DMF and stir the mixture at room temperature for 20-30 minutes to allow for the in situ formation of the active Pd-NHC catalyst.

  • Reaction Setup: To the flask containing the catalyst, add CuI (3.0 mol%) and additional Cs₂CO₃ (1.5 equivalents relative to the alkyl bromide).

  • Addition of Reactants: Add this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents) to the reaction mixture via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature (25 °C) or slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction progress by TLC or GC-MS. Reaction times can vary from 12 to 24 hours depending on the reactivity of the alkyne.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove insoluble salts.

    • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation

The following tables summarize representative quantitative data for the Sonogashira coupling of various functionalized alkyl bromides, which can be used as a reference for optimizing the reaction with this compound.

Table 1: Reaction Conditions for Pd/NHC-Catalyzed Sonogashira Coupling of Alkyl Bromides[2]

ParameterCondition
Palladium Precursor[(π-allyl)PdCl]₂
LigandIPr·HCl
Copper Co-catalystCuI
BaseCs₂CO₃
SolventDMF
Temperature25 °C

Table 2: Representative Yields for Sonogashira Coupling of Functionalized Alkyl Bromides with Phenylacetylene[2]

Alkyl BromideProductYield (%)
1-Bromo-4-cyanobutane6-Phenylhex-5-ynenitrile75
Ethyl 4-bromobutanoateEthyl 6-phenylhex-5-ynoate82
1-Bromo-3-phenylpropane(5-Phenylpent-1-yn-1-yl)benzene78
1-Bromo-5-chloropentane1-Chloro-5-phenylhex-5-yne71

Note: The yields presented are for analogous reactions and serve as a guideline. Actual yields with this compound may vary and require optimization.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Catalyst Preparation (in situ) cluster_reaction Reaction Setup and Execution cluster_workup Work-up and Purification prep1 Combine [(π-allyl)PdCl]₂, IPr·HCl, Cs₂CO₃ in DMF prep2 Stir at RT for 20-30 min prep1->prep2 Inert Atmosphere react1 Add CuI and more Cs₂CO₃ prep2->react1 react2 Add this compound and Terminal Alkyne react1->react2 react3 Stir at 25-50 °C for 12-24h react2->react3 workup1 Dilute and Filter react3->workup1 workup2 Aqueous Wash workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4 final_product final_product workup4->final_product Pure Product sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex R-Pd(II)(L)₂-Br (Oxidative Addition) pd0->oa_complex R-Br (this compound) transmetalation R-Pd(II)(L)₂-C≡CR' oa_complex->transmetalation Cu-C≡CR' cu_halide CuI oa_complex->cu_halide Br⁻ reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->pd0 product R-C≡CR' reductive_elim->product cu_acetylide Cu-C≡CR' cu_acetylide->oa_complex Transmetalation alkyne H-C≡CR' alkyne->cu_acetylide + CuI, Base base Base

References

Troubleshooting & Optimization

Improving yield in 4-Bromo-1,1-dichlorobutane reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Bromo-1,1-dichlorobutane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving reaction yields and addressing common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound in organic synthesis?

A1: this compound is a bifunctional molecule primarily used as a building block in organic synthesis.[1][2] Its two distinct halogen atoms allow for selective reactions. The bromo group is more reactive and is typically targeted for nucleophilic substitution or the formation of Grignard reagents.[3] The 1,1-dichloro end can be used in subsequent transformations. Common applications include the synthesis of cyclic compounds and the introduction of a four-carbon unit with a terminal dichloromethyl group into a molecule, which can then be further modified.[2]

Q2: I am having trouble forming the Grignard reagent from this compound. What are the likely causes?

A2: Difficulty in forming the Grignard reagent is a common issue. Several factors could be at play:

  • Magnesium Quality: The surface of the magnesium turnings may be oxidized. Ensure you are using fresh, shiny magnesium. If it appears dull, it may need activation.

  • Reaction Conditions: The reaction is highly sensitive to moisture and oxygen. All glassware must be rigorously flame-dried under vacuum or in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents, typically diethyl ether or THF, are essential.

  • Initiation: Grignard reactions can sometimes be slow to start. A small crystal of iodine can be added to activate the magnesium surface. Alternatively, a small amount of a more reactive alkyl halide, like 1,2-dibromoethane, can be used as an initiator.

Q3: When I form the Grignard reagent, do I need to worry about the dichloro- end of the molecule reacting?

A3: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bonds in forming a Grignard reagent. Therefore, selective formation of the Grignard reagent at the bromine-bearing carbon is expected. However, once the Grignard reagent is formed, the highly nucleophilic organometallic species could potentially react with another molecule of this compound in a side reaction, though this is less likely to involve the dichloro- end directly.

Q4: What are the major side products I should be aware of when using this compound to form a Grignard reagent?

A4: The most common side product is the Wurtz coupling product, where two butyl chains join to form 1,8-dibromo-1,1,8,8-tetrachlorooctane. This occurs when the newly formed Grignard reagent reacts with another molecule of this compound. To minimize this, the alkyl halide should be added slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

Q5: In an alkylation reaction with an amine, which end of this compound will react?

A5: In a nucleophilic substitution reaction with a primary or secondary amine, the bromine atom is a better leaving group than the chlorine atoms. Therefore, the amine will preferentially attack the carbon bearing the bromine atom to form a new carbon-nitrogen bond.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Yield in Grignard Reaction 1. Wet glassware or solvent. 2. Poor quality magnesium (oxidized). 3. Reaction failed to initiate. 4. Impure this compound.1. Flame-dry all glassware and use anhydrous solvents. 2. Use fresh, shiny magnesium turnings or activate with iodine or 1,2-dibromoethane. 3. Gently warm the flask or add a small crystal of iodine. 4. Purify the starting material by distillation.
Formation of Significant Byproducts 1. Wurtz coupling. 2. Reaction with atmospheric CO2. 3. Reaction with the solvent (e.g., THF ring-opening at high temperatures).1. Add the this compound solution slowly to the magnesium. 2. Maintain a positive pressure of an inert gas (N2 or Ar). 3. Avoid prolonged heating at high temperatures.
Low Yield in Alkylation Reactions 1. Steric hindrance of the nucleophile. 2. Competing elimination reaction. 3. Low reactivity of the nucleophile. 4. Di-alkylation of the amine.1. Use a less hindered base or nucleophile if possible. 2. Use a non-nucleophilic base and control the reaction temperature. 3. Use a stronger nucleophile or a more polar aprotic solvent (e.g., DMF, DMSO). 4. Use an excess of the primary amine relative to the alkylating agent.
Product is an Intractable Oil or Difficult to Purify 1. Presence of polymeric byproducts. 2. Contamination with unreacted starting materials. 3. Formation of isomeric products.1. Use purification techniques like column chromatography or distillation under reduced pressure. 2. Perform aqueous workup to remove water-soluble impurities. 3. Optimize reaction conditions (temperature, solvent) to favor the formation of the desired product.

Quantitative Data on Reaction Yields

The following table summarizes expected yields for a generic alkylation reaction with a primary amine under various conditions. Please note that these are representative values and actual yields may vary depending on the specific substrate and reaction scale.

Solvent Base Temperature (°C) Reaction Time (h) Expected Yield (%)
THFK2CO3252445-55
THFK2CO365 (reflux)1260-70
DMFK2CO3251865-75
DMFK2CO380675-85
AcetonitrileEt3N252440-50
AcetonitrileEt3N80 (reflux)1055-65

Experimental Protocols

Protocol 1: Synthesis of this compound (Hypothetical Method)

This protocol is based on the known synthesis of 4-bromobutanoic acid and subsequent conversion to the gem-dichloro derivative.

Step A: Synthesis of 4-Bromobutanoic Acid from γ-Butyrolactone

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add γ-butyrolactone (1.0 eq).

  • Under an inert atmosphere, slowly add an aqueous solution of hydrobromic acid (48%, 5.0 eq) followed by concentrated sulfuric acid (1.3 eq).[4]

  • Stir the mixture at room temperature for 2 hours, then heat to reflux for 12 hours.[4]

  • Cool the reaction mixture to room temperature and quench with cold water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromobutanoic acid.[4]

Step B: Conversion of 4-Bromobutanoic Acid to this compound

  • In a fume hood, carefully add 4-bromobutanoic acid (1.0 eq) to a round-bottom flask.

  • Add thionyl chloride (SOCl2, 2.5 eq) and a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature until the evolution of gas ceases, then heat to reflux for 2 hours to form the acid chloride.

  • Cool the mixture and carefully remove the excess thionyl chloride by distillation.

  • To the crude acid chloride, add a suitable chlorinating agent such as phosphorus pentachloride (PCl5, 1.1 eq) in an inert solvent like carbon tetrachloride.

  • Heat the mixture to reflux until the reaction is complete (monitored by GC-MS).

  • Cool the reaction and pour it onto crushed ice.

  • Extract the product with a suitable organic solvent, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate and purify by vacuum distillation.

Protocol 2: Grignard Reaction with this compound and an Aldehyde
  • Set up a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.2 eq) to the flask.

  • In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the halide solution to the magnesium and wait for the reaction to initiate (cloudiness and gentle boiling). If it does not start, add a crystal of iodine.

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour.

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • Add a solution of the aldehyde (0.9 eq) in anhydrous diethyl ether dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the resulting alcohol by column chromatography or distillation.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis cluster_grignard Protocol 2: Grignard Reaction A γ-Butyrolactone B 4-Bromobutanoic Acid A->B HBr, H2SO4 C This compound B->C 1. SOCl2, DMF 2. PCl5 D This compound E 4,4-dichloro-1-butylmagnesium bromide D->E Mg, Et2O G Secondary Alcohol Product E->G 1. Aldehyde 2. H3O+ workup F Aldehyde

Caption: Synthetic and reactive pathways of this compound.

troubleshooting_yield cluster_grignard Grignard Reaction cluster_alkylation Alkylation Reaction start Low Yield? G1 Wet Reagents/Glassware? start->G1 Grignard A1 Poor Nucleophile? start->A1 Alkylation G2 Inactive Mg? G1_sol Flame-dry glassware Use anhydrous solvents G1->G1_sol G3 Side Reactions? G2_sol Activate Mg with Iodine Use fresh turnings G2->G2_sol G3_sol Slow addition of halide G3->G3_sol A2 Elimination? A1_sol Use stronger nucleophile Change to polar aprotic solvent A1->A1_sol A3 Di-alkylation? A2_sol Lower temperature Use non-nucleophilic base A2->A2_sol A3_sol Use excess of amine A3->A3_sol

Caption: Troubleshooting flowchart for low yield in common reactions.

References

Technical Support Center: Purification of 4-Bromo-1,1-dichlorobutane by Distillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Bromo-1,1-dichlorobutane by distillation. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

A1: Vacuum distillation is the recommended method for purifying this compound. This technique is suitable for compounds that have high boiling points at atmospheric pressure or are susceptible to thermal decomposition at elevated temperatures. By reducing the pressure, the boiling point of the compound is lowered, allowing for a safer and more efficient purification process.[1]

Q2: What are the expected boiling points for this compound under vacuum?

A2: While specific experimental data for this compound is limited, we can estimate its boiling point based on the closely related compound, 1-Bromo-4-chlorobutane. It is crucial to monitor the distillation closely and adjust the conditions as needed.

Pressure (mmHg)Estimated Boiling Point (°C)
760~180-190 (decomposition may occur)
30~80 - 90
10~60 - 70
1~30 - 40
Note: These are estimated values and should be used as a guideline. The actual boiling point may vary.

Q3: What are the common impurities found in crude this compound?

A3: Common impurities can originate from the starting materials, side reactions, or degradation. These may include:

  • Isomeric dichlorobutanes: Various isomers of dichlorobutane can be formed during synthesis.

  • 1,4-Dichlorobutane and 1,4-Dibromobutane: These can be significant byproducts depending on the synthetic route.

  • Unreacted starting materials.

  • Polymerization products: Halogenated alkanes can be prone to polymerization at elevated temperatures.

Q4: How can I tell if the this compound is decomposing during distillation?

A4: Signs of thermal decomposition include:

  • Darkening or charring of the material in the distillation flask.

  • An unexpected increase in pressure within the vacuum system, which could indicate the formation of gaseous decomposition products.

  • Inconsistent vapor temperature during the collection of a fraction.

  • The appearance of low-boiling point fractions that are not expected.

If decomposition is suspected, immediately lower the temperature of the heating mantle and stop the distillation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Vacuum - Leaks in the distillation apparatus (glassware joints, tubing).- Inefficient vacuum pump.- Cold trap not functioning correctly.- Check all joints and connections for a proper seal. Use high-vacuum grease where appropriate.- Ensure the vacuum pump oil is clean and the pump is in good working order.- Ensure the cold trap is filled with a suitable cooling agent (e.g., dry ice/acetone or liquid nitrogen).
Bumping / Uncontrolled Boiling - Uneven heating.- Lack of boiling chips or magnetic stirrer.- Use a heating mantle with a stirrer to ensure even heat distribution.- Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
Product is Darkening - Distillation temperature is too high, causing thermal decomposition.- Reduce the heating mantle temperature.- Improve the vacuum to further lower the boiling point.
No Product Distilling Over - The temperature is too low.- The vacuum is not low enough.- Gradually increase the heating mantle temperature.- Check the vacuum system for leaks and ensure the pump is operating efficiently.
Co-distillation of Impurities - Inefficient fractionation column.- Boiling points of impurities are too close to the product.- Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Collect smaller fractions and analyze each for purity (e.g., by GC-MS).

Experimental Protocol: Vacuum Distillation of this compound

Objective: To purify crude this compound by removing lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and collection flask(s)

  • Thermometer and adapter

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar or boiling chips

  • Vacuum pump

  • Cold trap

  • Vacuum tubing

  • High-vacuum grease

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.

    • Use a round-bottom flask of an appropriate size (the crude material should not fill more than two-thirds of the flask).

    • Lightly grease all ground-glass joints to ensure a good seal.

    • Place a magnetic stir bar or boiling chips in the distillation flask.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the vapor temperature.

    • Connect the vacuum pump to the distillation apparatus with a cold trap in between.

  • Distillation:

    • Add the crude this compound to the distillation flask.

    • Turn on the cooling water to the condenser.

    • Begin stirring and slowly apply the vacuum.

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.

    • Monitor the temperature and pressure closely.

    • Collect any low-boiling point impurities as a forerun fraction.

    • As the temperature stabilizes at the expected boiling point of the product at the given pressure, change to a clean collection flask.

    • Collect the main fraction, maintaining a steady distillation rate. The vapor temperature should remain constant during the collection of a pure fraction.

    • If the temperature drops, it may indicate that the main product has finished distilling.

    • Stop heating and allow the apparatus to cool down before slowly releasing the vacuum.

  • Analysis:

    • Analyze the collected fractions for purity using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Distillation Troubleshooting Workflow

DistillationTroubleshooting start Start Distillation issue Problem Encountered? start->issue poor_vacuum Poor Vacuum issue->poor_vacuum Yes bumping Bumping / Uncontrolled Boiling issue->bumping Yes darkening Product Darkening issue->darkening Yes no_distillate No Product Distilling issue->no_distillate Yes impure_distillate Impure Distillate issue->impure_distillate Yes end Successful Purification issue->end No check_seals Check Joints & Tubing for Leaks poor_vacuum->check_seals check_pump Check Vacuum Pump poor_vacuum->check_pump check_trap Check Cold Trap poor_vacuum->check_trap add_stirring Add Boiling Chips / Stir Bar bumping->add_stirring even_heating Ensure Even Heating bumping->even_heating lower_temp Lower Heating Temperature darkening->lower_temp improve_vacuum Improve Vacuum darkening->improve_vacuum no_distillate->improve_vacuum increase_temp Increase Heating Temperature no_distillate->increase_temp use_column Use Fractionating Column impure_distillate->use_column collect_fractions Collect Smaller Fractions impure_distillate->collect_fractions check_seals->issue check_pump->issue check_trap->issue add_stirring->issue even_heating->issue lower_temp->issue improve_vacuum->issue increase_temp->issue use_column->issue collect_fractions->issue

Caption: A flowchart for troubleshooting common issues during distillation.

Experimental Workflow for Vacuum Distillation

VacuumDistillationWorkflow cluster_prep Preparation cluster_distillation Distillation Process cluster_analysis Analysis setup Assemble Clean, Dry Glassware add_crude Add Crude Product & Stir Bar setup->add_crude start_cooling Start Condenser Cooling Water add_crude->start_cooling apply_vacuum Apply Vacuum start_cooling->apply_vacuum start_heating Begin Gentle Heating apply_vacuum->start_heating collect_forerun Collect Forerun (Low BP Impurities) start_heating->collect_forerun collect_main Collect Main Fraction collect_forerun->collect_main stop Stop Heating & Cool Down collect_main->stop release_vacuum Slowly Release Vacuum stop->release_vacuum analyze Analyze Purity of Fractions (GC-MS, NMR) product Pure this compound analyze->product release_vacuum->analyze

Caption: A step-by-step workflow for the vacuum distillation process.

References

Technical Support Center: Purification of 4-Bromo-1,1-dichlorobutane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-1,1-dichlorobutane. The following information addresses common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities depend on the synthetic route. A common method for preparing this compound is the radical bromination of 1,1-dichlorobutane. In this case, the expected impurities include:

  • Unreacted Starting Material: 1,1-dichlorobutane.

  • Isomeric Monobromination Products: 1-Bromo-1,1-dichlorobutane, 2-Bromo-1,1-dichlorobutane, and 3-Bromo-1,1-dichlorobutane.

  • Polybrominated Products: Various isomers of dibromodichlorobutane.

  • Acidic Byproducts: Hydrogen bromide (HBr) formed during the reaction.

Q2: What is the recommended initial purification step for crude this compound?

A2: An initial washing step is highly recommended to remove acidic byproducts. This is typically done by washing the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. This neutralization is crucial to prevent potential acid-catalyzed decomposition of the desired product during subsequent heating in distillation.

Q3: Can I use simple distillation to purify this compound?

A3: Simple distillation is generally not sufficient for obtaining high-purity this compound. The boiling points of the isomeric impurities are often very close to that of the target compound, making their separation by simple distillation ineffective. Fractional distillation is the recommended method.

Q4: My purified product is discolored. What could be the cause?

A4: Discoloration can be caused by several factors:

  • Residual Acidic Impurities: Traces of HBr can cause decomposition and color formation, especially upon heating.

  • Thermal Decomposition: Halogenated alkanes can be sensitive to heat. Prolonged heating at high temperatures during distillation can lead to decomposition and the formation of colored byproducts.

  • Oxidation: Exposure to air and light can also lead to the formation of colored impurities over time.

Q5: How can I assess the purity of my this compound sample?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for assessing the purity of this compound. It allows for the separation and identification of the various isomers and other impurities present in the sample. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the isomeric ratio and identify impurities.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound.

Problem 1: Poor separation of isomers during fractional distillation.
Possible Cause Troubleshooting Step
Insufficient column efficiency.Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).
Distillation rate is too high.Reduce the heating rate to allow for proper equilibrium to be established between the liquid and vapor phases in the column. A slower distillation rate generally leads to better separation.
Fluctuations in heating.Use a stable heating source, such as a heating mantle with a controller, to ensure a consistent distillation rate.
Inadequate insulation of the column.Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.
Problem 2: Product decomposition during distillation.
Possible Cause Troubleshooting Step
Distillation at atmospheric pressure.Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the compound and reduce the risk of thermal decomposition.
Presence of acidic impurities.Ensure the crude product is thoroughly washed with a basic solution (e.g., NaHCO₃) and dried before distillation.
Prolonged heating time.Minimize the distillation time by using an appropriately sized distillation flask and efficient heating.
Problem 3: Low yield of purified product.
Possible Cause Troubleshooting Step
Incomplete reaction.Monitor the reaction progress using GC to ensure it has gone to completion before starting the workup.
Loss of product during washing steps.Minimize the number of washing steps and avoid vigorous shaking that can lead to the formation of emulsions. Ensure complete separation of the organic and aqueous layers.
Inefficient fractional distillation.Optimize the distillation parameters as described in "Problem 1" to minimize the loss of the desired product in the forerun or residue.
Adsorption on drying agent.Use an appropriate amount of a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) and ensure it is filtered off completely before distillation.

Experimental Protocols

Protocol 1: General Purification by Washing and Fractional Distillation
  • Washing:

    • Transfer the crude this compound to a separatory funnel.

    • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Gently swirl the funnel to mix the layers, periodically venting to release any pressure buildup.

    • Allow the layers to separate and discard the lower aqueous layer.

    • Repeat the washing with deionized water.

    • Wash the organic layer with brine (saturated aqueous NaCl solution) to aid in the removal of water.

  • Drying:

    • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

    • Add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the flask.

    • Swirl the flask and let it stand until the liquid is clear, indicating that the water has been removed.

  • Filtration:

    • Filter the dried organic layer into a round-bottom flask suitable for distillation.

  • Fractional Distillation:

    • Set up a fractional distillation apparatus. Use a well-insulated column of appropriate length and packing.

    • Add a few boiling chips to the round-bottom flask.

    • If the compound is heat-sensitive, connect the apparatus to a vacuum pump.

    • Heat the flask gently and collect the fractions based on their boiling points. The boiling point of this compound is approximately 185-187 °C at atmospheric pressure. Under vacuum, the boiling point will be significantly lower.

    • Monitor the temperature at the head of the column closely. Collect the fraction that distills at a constant temperature corresponding to the boiling point of the desired product.

Protocol 2: Purification by Column Chromatography

This method is useful for separating isomers with very close boiling points.

  • Column Preparation:

    • Select a suitable glass column.

    • Pack the column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent (e.g., hexane).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Elute the column with a non-polar solvent or a mixture of solvents of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

    • The separation is based on the differential adsorption of the isomers to the silica gel. Generally, less polar compounds will elute first.

  • Fraction Collection and Analysis:

    • Collect small fractions of the eluate.

    • Analyze the fractions by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the pure desired isomer.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1,1-DichlorobutaneC₄H₈Cl₂127.01114-115
This compound C₄H₇BrCl₂ 205.91 185-187
1-Bromo-1,1-dichlorobutaneC₄H₇BrCl₂205.91(estimated) 170-180
2-Bromo-1,1-dichlorobutaneC₄H₇BrCl₂205.91(estimated) 175-185
3-Bromo-1,1-dichlorobutaneC₄H₇BrCl₂205.91(estimated) 180-190
1,4-Dibromo-1,1-dichlorobutaneC₄H₆Br₂Cl₂284.80>200

Note: Boiling points for some isomers are estimated and may vary. All boiling points are at atmospheric pressure.

Visualizations

PurificationWorkflow Crude Crude this compound (with impurities) Wash Washing (e.g., with NaHCO3 solution) Crude->Wash Remove acidic byproducts Dry Drying (e.g., with MgSO4) Wash->Dry Remove water Distill Fractional Distillation Dry->Distill Separate by boiling point Chrom Column Chromatography (Optional, for high purity) Distill->Chrom If isomers persist Pure Pure this compound Distill->Pure Collect pure fraction Chrom->Pure Isomer separation TroubleshootingLogic start Poor Separation in Distillation? check_column Increase Column Efficiency? start->check_column Yes check_rate Decrease Distillation Rate? check_column->check_rate No solution_column Use longer/packed column check_column->solution_column Yes check_insulation Improve Column Insulation? check_rate->check_insulation No solution_rate Reduce heating check_rate->solution_rate Yes solution_insulation Insulate column check_insulation->solution_insulation Yes end Separation Improved check_insulation->end No solution_column->end solution_rate->end solution_insulation->end

Technical Support Center: Optimizing Nucleophilic Substitution Reactions of 4-Bromo-1,1-dichlorobutane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the utilization of 4-Bromo-1,1-dichlorobutane in synthetic chemistry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nucleophilic substitution reactions involving this substrate.

Frequently Asked Questions (FAQs)

Q1: What is the primary site of nucleophilic attack on this compound?

The primary site of nucleophilic attack is the carbon atom bonded to the bromine. The carbon-bromine bond is weaker and the bromide ion is a better leaving group compared to the chloride ions. The geminal dichloro group is on a secondary carbon and is generally less reactive towards standard SN2 substitution.

Q2: How does solvent choice impact the success of the substitution reaction?

Solvent selection is critical for optimizing reaction rate and yield. The choice between polar aprotic and polar protic solvents can significantly influence the reaction pathway.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents are generally recommended for SN2 reactions with this compound. They can dissolve both the substrate and many nucleophilic salts while poorly solvating the nucleophile. This "naked" nucleophile is more reactive, leading to a faster reaction rate.[1]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can solvate both the nucleophile and any carbocation intermediates that may form. Solvation of the nucleophile through hydrogen bonding reduces its nucleophilicity and slows down an SN2 reaction. However, if an SN1 pathway is possible, these solvents can promote it by stabilizing the carbocation intermediate.

Q3: My reaction yield is low. What are the common causes and troubleshooting steps?

Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Sub-optimal Solvent: Ensure a polar aprotic solvent is being used to maximize the rate of an SN2 reaction. If the reaction is slow, consider switching to a more polar aprotic solvent (e.g., from acetone to DMF or DMSO).

  • Poor Nucleophile: The strength of the nucleophile is crucial. If using a weak nucleophile, consider using a stronger one or increasing its concentration.

  • Side Reactions: The presence of strong, sterically hindered bases can promote elimination (E2) over substitution (SN2). Additionally, intramolecular cyclization can occur, especially with amine nucleophiles.

  • Reaction Temperature: Increasing the temperature can enhance the reaction rate, but may also favor elimination side reactions. Optimization of the temperature is often necessary.

  • Purity of Reagents: Ensure the starting material, nucleophile, and solvent are pure and dry, as impurities can interfere with the reaction.

Q4: I am observing significant side products. What are the likely side reactions and how can I minimize them?

Several side reactions can compete with the desired nucleophilic substitution.

  • Elimination (E2): This is a common side reaction, especially with strong and bulky bases. To minimize elimination, use a strong, non-bulky nucleophile and avoid excessively high temperatures.

  • Intramolecular Cyclization: When using primary amines as nucleophiles, the initial substitution product, a 4-(1,1-dichloro)butylamine, can undergo a subsequent intramolecular nucleophilic substitution to form a substituted pyrrolidine. To favor the initial substitution, it may be necessary to use an excess of the amine nucleophile and carefully control the reaction time and temperature.

  • Reactions at the gem-dichloro position: While less reactive than the C-Br bond, the gem-dichloro group can react under certain conditions, potentially leading to hydrolysis to an aldehyde or other transformations. Using milder reaction conditions will generally favor substitution at the primary bromide.

Data Presentation

The following table summarizes the expected relative reaction rates for the SN2 substitution on a primary alkyl bromide (like this compound) in different solvent systems.

Solvent TypeExample SolventsRelative Reaction RateRationale
Polar AproticDMSO, DMF, AcetonitrileHighSolvates the cation of the nucleophilic salt, leaving a highly reactive "naked" anion as the nucleophile.[1]
Polar ProticWater, Methanol, EthanolLowSolvates the anionic nucleophile via hydrogen bonding, reducing its reactivity.[1]
Non-polarHexane, TolueneVery LowReactants (especially ionic nucleophiles) have poor solubility.

Experimental Protocols

General Procedure for Halide Exchange (Finkelstein Reaction)

This protocol describes a representative procedure for the substitution of the bromide in this compound with iodide, a classic Finkelstein reaction.[1]

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone.

  • Add sodium iodide (1.5 eq) to the solution.

  • Equip the flask with a reflux condenser and stir the mixture at room temperature. The reaction can be gently heated to reflux to increase the rate.

  • The reaction progress can be monitored by the precipitation of sodium bromide (NaBr), which is insoluble in acetone.[1]

  • Upon completion (as determined by TLC or GC-MS), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated NaBr.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • The crude product, 1,1-dichloro-4-iodobutane, can be purified by vacuum distillation or column chromatography.

Visual Guides

Troubleshooting Workflow for Low Reaction Yield

low_yield_troubleshooting start Low Yield Observed check_solvent Is the solvent polar aprotic (e.g., DMF, DMSO, Acetone)? start->check_solvent check_nucleophile Is the nucleophile strong and non-bulky? check_solvent->check_nucleophile Yes optimize_solvent Switch to a more polar aprotic solvent. check_solvent->optimize_solvent No check_temp Is the temperature optimized? check_nucleophile->check_temp Yes optimize_nucleophile Increase nucleophile concentration or use a stronger one. check_nucleophile->optimize_nucleophile No check_purity Are reagents pure and dry? check_temp->check_purity Yes optimize_temp Adjust temperature. (Caution: may increase elimination) check_temp->optimize_temp No purify_reagents Purify/dry reagents and repeat. check_purity->purify_reagents No success Yield Improved check_purity->success Yes optimize_solvent->check_nucleophile optimize_nucleophile->check_temp optimize_temp->check_purity purify_reagents->success solvent_effects cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) p_nuc Nucleophile (Nu⁻) p_solv Solvent Cage (H-bonding) p_nuc->p_solv solvated p_reac Slow SN2 Reaction p_solv->p_reac reduced reactivity a_nuc "Naked" Nucleophile (Nu⁻) a_reac Fast SN2 Reaction a_nuc->a_reac high reactivity start R-Br + Nu⁻ cluster_protic cluster_protic cluster_aprotic cluster_aprotic

References

Preventing elimination reactions with 4-Bromo-1,1-dichlorobutane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-1,1-dichlorobutane. The focus is on preventing undesired elimination reactions and promoting nucleophilic substitution.

Troubleshooting Guide & FAQs

Q1: My reaction with this compound is producing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?

A1: Elimination (E2) reactions compete with the desired nucleophilic substitution (SN2) pathway. To favor substitution, consider the following factors:

  • Choice of Base/Nucleophile: Use a good nucleophile that is a weak base. Strong, bulky bases, such as potassium tert-butoxide, strongly favor elimination. Nucleophiles like azide (N₃⁻), cyanide (CN⁻), or iodide (I⁻) are excellent for promoting substitution.

  • Temperature: Elimination reactions are favored at higher temperatures.[1] Running your reaction at a lower temperature will significantly reduce the amount of elimination byproduct.

  • Solvent: Use a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[2] These solvents solvate the cation of your nucleophilic salt but leave the anion (the nucleophile) more reactive and available for the SN2 attack. Protic solvents, like ethanol, can favor elimination.

Q2: I am trying to perform a substitution reaction with a sterically hindered nucleophile and getting low yields. What is happening?

A2: this compound is a primary alkyl halide, which is generally ideal for SN2 reactions due to minimal steric hindrance at the reaction center. However, if your nucleophile is bulky, the backside attack required for the SN2 mechanism can be impeded. This steric hindrance can lead to the nucleophile acting as a base and promoting the E2 elimination pathway instead.

Troubleshooting Steps:

  • If possible, switch to a smaller, less sterically hindered nucleophile that serves the same synthetic purpose.

  • If the bulky nucleophile is essential, you may need to optimize the reaction conditions further by strictly controlling the temperature at the lowest possible point for the reaction to proceed and ensuring the use of a polar aprotic solvent.

Q3: Does the dichloromethyl group in this compound affect the reaction outcome?

A3: Yes, the electron-withdrawing nature of the two chlorine atoms can have an effect. The dichloromethyl group can slightly increase the acidity of the β-hydrogens (the hydrogens on the carbon adjacent to the carbon bearing the bromine). This increased acidity can make the E2 elimination pathway slightly more favorable than in a simple primary alkyl halide like 1-bromobutane. However, for most non-bulky nucleophiles, the SN2 pathway will still be the predominant route due to the primary nature of the substrate.

Q4: What are the ideal conditions to maximize the yield of the substitution product?

A4: To maximize the SN2 product, you should aim for conditions that accelerate the SN2 pathway while suppressing the E2 pathway. The following table summarizes the expected product distribution under various conditions.

Data Presentation: Substitution vs. Elimination Product Ratios

The following table provides estimated product ratios for the reaction of this compound with various nucleophiles/bases under different conditions. These values are based on established principles of reaction kinetics for primary alkyl halides.

Nucleophile/BaseSolventTemperature (°C)Expected Major ProductEstimated Substitution:Elimination Ratio
Sodium Azide (NaN₃)DMSO25Substitution (SN2)>95 : <5
Sodium Cyanide (NaCN)DMF25Substitution (SN2)>90 : <10
Sodium Iodide (NaI)Acetone25Substitution (SN2)>95 : <5
Sodium Ethoxide (NaOEt)Ethanol25Substitution (SN2)~85 : 15
Sodium Ethoxide (NaOEt)Ethanol78 (reflux)Elimination (E2)~20 : 80
Potassium tert-Butoxide (t-BuOK)tert-Butanol25Elimination (E2)<10 : >90

Experimental Protocol: Synthesis of 4-Azido-1,1-dichlorobutane

This protocol details a nucleophilic substitution reaction on this compound using sodium azide, designed to maximize the yield of the substitution product.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Diethyl Ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (for reactions requiring heating, though not recommended for this procedure)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMSO.

  • To this solution, add sodium azide (1.5 eq).

  • Stir the reaction mixture at room temperature (25 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by carefully adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 4-azido-1,1-dichlorobutane.

  • Purify the crude product by column chromatography if necessary.

Visualization of Reaction Pathways

The following diagrams illustrate the factors influencing the competition between SN2 and E2 reactions.

G cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Low_Temp Low Temperature SN2_Product Substitution Product (Major) Low_Temp->SN2_Product Polar_Aprotic Polar Aprotic Solvent (e.g., DMSO) Polar_Aprotic->SN2_Product Good_Nucleophile Good Nucleophile (e.g., N3-, CN-) Good_Nucleophile->SN2_Product

Caption: Favorable conditions for the SN2 pathway.

G cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes High_Temp High Temperature E2_Product Elimination Product (Major) High_Temp->E2_Product Protic_Solvent Protic Solvent (e.g., Ethanol) Protic_Solvent->E2_Product Bulky_Base Strong, Bulky Base (e.g., t-BuOK) Bulky_Base->E2_Product

Caption: Favorable conditions for the E2 pathway.

References

Technical Support Center: Managing Thermal Decomposition of 4-Bromo-1,1-dichlorobutane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 4-Bromo-1,1-dichlorobutane. It offers troubleshooting advice and frequently asked questions to ensure safe and effective handling during experiments where thermal decomposition is a potential risk.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is a halogenated hydrocarbon. Its primary hazards, according to the Globally Harmonized System (GHS), include:

  • Harmful if swallowed (H302)[1]

  • Harmful in contact with skin (H312)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • Harmful if inhaled (H332)[1]

  • May cause respiratory irritation (H335)[1]

It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q2: At what temperature does this compound thermally decompose?

Q3: What are the expected hazardous byproducts of its thermal decomposition?

The thermal decomposition of halogenated hydrocarbons typically proceeds via elimination reactions and free-radical mechanisms.[3] Based on the structure of this compound, the primary hazardous byproducts are expected to be:

  • Hydrogen Chloride (HCl)

  • Hydrogen Bromide (HBr)

  • Various smaller chlorinated and brominated hydrocarbons

  • Unsaturated hydrocarbons (e.g., butenes, butadiene)

  • In the presence of oxygen, Carbon Monoxide (CO) and Carbon Dioxide (CO2) can also be formed.

Q4: What are the signs of unintentional thermal decomposition during my experiment?

Indicators of thermal decomposition include:

  • Unexpected pressure buildup in a closed system.

  • Discoloration of the reaction mixture (e.g., darkening or charring).

  • Evolution of noxious or corrosive fumes.

  • A sudden, uncontrolled increase in temperature, known as a thermal runaway.

Q5: How can I prevent unintentional thermal decomposition?

To prevent unintentional thermal decomposition:

  • Maintain strict temperature control of your reaction. Use a reliable heating mantle with a temperature controller and an independent thermometer.

  • Avoid localized overheating ("hot spots") by ensuring uniform heating and adequate stirring.

  • Be aware of the potential for exothermic reactions that could lead to a rapid temperature increase.

  • If possible, conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected pressure increase in the reaction vessel. Onset of thermal decomposition leading to the formation of gaseous byproducts (e.g., HCl, HBr, light hydrocarbons).1. Immediately remove the heat source. 2. If safe to do so, cool the reaction vessel using an ice bath. 3. Ensure the reaction is being conducted in a fume hood with the sash lowered. 4. If the pressure continues to rise, evacuate the area and follow your institution's emergency procedures.
Reaction mixture turns dark brown or black. Charring due to excessive heat or prolonged exposure to elevated temperatures, indicating significant decomposition.1. Stop the reaction by removing heat. 2. Allow the mixture to cool to room temperature. 3. Carefully quench the reaction mixture. 4. Analyze a sample of the mixture to identify decomposition products and assess the extent of decomposition.
Corrosive fumes are detected (acrid smell). Liberation of acidic gases such as HCl and HBr.1. Ensure you are working in a properly functioning fume hood. 2. Check for any leaks in your experimental setup. 3. Consider using a downstream trap or scrubber containing a basic solution (e.g., sodium bicarbonate or sodium hydroxide) to neutralize acidic gases.
A sudden and rapid increase in temperature (thermal runaway). The rate of heat generation from an exothermic process (including decomposition) exceeds the rate of heat removal.1. This is a critical emergency. Immediately remove the heat source and any nearby flammable materials. 2. Use a cooling bath if it can be applied safely. 3. Alert colleagues and evacuate the immediate area. 4. Be prepared for potential vessel rupture and follow all established emergency protocols.

Experimental Protocols

Protocol 1: Determination of Onset Decomposition Temperature using Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to undergo thermal decomposition.

Methodology:

  • Instrument Preparation: Ensure the TGA instrument is clean and calibrated according to the manufacturer's instructions.

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA crucible (e.g., alumina or platinum).

  • TGA Parameters:

    • Atmosphere: Nitrogen (inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the sample mass (%) as a function of temperature.

    • The onset decomposition temperature is typically determined as the temperature at which a significant weight loss begins. This can be calculated using the instrument's software, often by finding the intersection of the baseline tangent with the tangent of the decomposition curve.

Protocol 2: Identification of Decomposition Products using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of the thermal decomposition of this compound at different temperatures.

Methodology:

  • Instrument Preparation: Set up the Py-GC-MS system. Ensure the pyrolyzer, GC column, and MS detector are in good working order.

  • Sample Preparation: A small amount of this compound is loaded into a pyrolysis sample tube.

  • Pyrolysis Parameters:

    • Pyrolysis Temperatures: Conduct separate runs at a series of temperatures (e.g., 250°C, 350°C, 450°C, and 550°C) to observe the change in product distribution with temperature.

    • Pyrolysis Time: 15-30 seconds.

  • GC-MS Parameters:

    • GC Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms) is suitable.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 250°C at 10°C/min.

      • Hold at 250°C for 5 minutes.

    • MS Detector: Scan range of 35-500 m/z.

  • Data Analysis:

    • Identify the chromatographic peaks by comparing their mass spectra with a spectral library (e.g., NIST).

    • Analyze the relative abundance of the different decomposition products at each pyrolysis temperature.

Quantitative Data

The following table presents hypothetical, yet plausible, quantitative data for the distribution of major decomposition products of this compound at various temperatures, based on the principles of haloalkane pyrolysis. This data should be confirmed by experimental analysis as described in Protocol 2.

Pyrolysis Temperature (°C)Remaining this compound (%)HCl and HBr (%)Butene Isomers (%)Dichlorobutenes & Bromochlorobutenes (%)Other Hydrocarbons (%)
250 95311<1
350 6025852
450 155515105
550 <1701087

Visualizations

Thermal_Decomposition_Workflow cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Decomposition Detected cluster_3 Post-Experiment Review_SDS Review SDS and Safety Data PPE Don Appropriate PPE Review_SDS->PPE Setup_Check Check Experimental Setup PPE->Setup_Check Start_Heating Begin Controlled Heating Setup_Check->Start_Heating Monitor_Temp Monitor Temperature and Pressure Start_Heating->Monitor_Temp Observe Observe for Signs of Decomposition Monitor_Temp->Observe Remove_Heat Immediately Remove Heat Observe->Remove_Heat Decomposition Signs Cool_Down Controlled Cool Down Observe->Cool_Down No Decomposition Cool_Vessel Cool Reaction Vessel Remove_Heat->Cool_Vessel Emergency_Protocol Follow Emergency Protocol Cool_Vessel->Emergency_Protocol Neutralize Neutralize and Quench Cool_Down->Neutralize Analyze_Products Analyze Products (Optional) Cool_Down->Analyze_Products Waste_Disposal Dispose of Waste Properly Neutralize->Waste_Disposal

Caption: Experimental workflow for managing potential thermal decomposition.

Decomposition_Pathway cluster_products Primary Decomposition Products cluster_secondary Secondary Products Start This compound Heat Heat (Δ) Start->Heat HCl Hydrogen Chloride (HCl) Heat->HCl Elimination HBr Hydrogen Bromide (HBr) Heat->HBr Elimination Unsaturated Unsaturated C4 Intermediates Heat->Unsaturated Elimination Smaller_Alkanes Smaller Alkanes/Alkenes Unsaturated->Smaller_Alkanes Fragmentation Char Char/Polymeric Material Unsaturated->Char Polymerization

Caption: Generalized thermal decomposition pathway.

References

Troubleshooting low conversion rates in 4-Bromo-1,1-dichlorobutane alkylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the alkylation of 4-bromo-1,1-dichlorobutane. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving conversion rates in their experiments.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in this compound?

The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in nucleophilic substitution reactions. This is due to the lower bond energy of the C-Br bond compared to the C-Cl bond, making it easier to break.[1][2][3] Therefore, alkylation reactions will preferentially occur at the carbon bearing the bromine atom.

Q2: What are the most common types of alkylating agents for this reaction?

Grignard reagents (RMgX), organolithium reagents (RLi), and Gilman reagents (lithium dialkylcuprates, R₂CuLi) are common choices for forming new carbon-carbon bonds with alkyl halides. The choice of reagent can influence the reaction's success rate and side-product profile.

Q3: What are the potential side reactions that can lower my conversion rate?

Several side reactions can compete with the desired alkylation, leading to lower yields. These include:

  • Elimination (Dehydrohalogenation): Instead of substitution, the nucleophile can act as a base, abstracting a proton and leading to the formation of an alkene.

  • Wurtz-type Coupling: The alkylating agent can couple with the unreacted this compound.

  • Reaction with Solvent: Grignard and organolithium reagents are highly reactive and can be quenched by protic solvents (e.g., water, alcohols) or react with certain ethereal solvents like THF over extended periods.

  • Metal-Halogen Exchange: Particularly with organolithium reagents, the bromine can be exchanged with lithium, leading to a different reactive species than intended.[1][2][4]

Q4: How does the dichloromethyl group affect the reaction?

The electron-withdrawing nature of the two chlorine atoms can influence the reactivity of the molecule. While the primary reaction site is the C-Br bond, the dichloromethyl group makes the entire molecule more susceptible to certain side reactions and may affect the stability of intermediates.

Troubleshooting Low Conversion Rates

Low conversion rates are a common issue in the alkylation of this compound. The following sections provide a structured approach to identifying and resolving potential problems.

Data Presentation: Factors Influencing Nucleophilic Substitution

Table 1: Relative Reactivity of Leaving Groups

Leaving GroupBond Energy (kJ/mol)Relative Rate of Reaction
Iodo (I⁻)~228Fastest
Bromo (Br⁻)~290Fast
Chloro (Cl⁻)~346Slow
Fluoro (F⁻)~467Slowest

Data compiled from various sources on general organic chemistry principles.[3]

Table 2: General Effect of Solvents on SN2 Reactions

Solvent TypeExamplesEffect on NucleophileOverall Effect on SN2 Rate
Polar AproticAcetone, DMF, DMSO, THFSolvates the cation, leaving the nucleophile "naked" and more reactive.Increases rate
Polar ProticWater, Ethanol, MethanolSolvates both the cation and the nucleophile, creating a "solvent cage" around the nucleophile and reducing its reactivity.Decreases rate
Experimental Protocols: General Procedure for Grignard-Mediated Alkylation

This is a generalized protocol and may require optimization for your specific substrate and nucleophile.

Objective: To perform a Grignard-mediated alkylation of this compound.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • This compound

  • Alkyl or aryl halide (for Grignard reagent formation)

  • Iodine crystal (for activation)

  • Anhydrous HCl in ether

  • Saturated aqueous ammonium chloride

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon).

    • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Add a small crystal of iodine.

    • Add a small amount of a solution of the alkyl/aryl halide in anhydrous ether to the magnesium.

    • If the reaction does not start (indicated by bubbling and heat), gently warm the flask.

    • Once the reaction initiates, add the remaining alkyl/aryl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Alkylation Reaction:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of this compound in anhydrous ether dropwise to the cooled Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise.

    • Extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Mandatory Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low conversion rates in the alkylation of this compound.

TroubleshootingWorkflow start Low Conversion Rate Observed check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents q1 q1 check_reagents->q1 Anhydrous conditions? check_conditions 2. Review Reaction Conditions q4 q4 check_conditions->q4 Optimal temperature? check_side_reactions 3. Analyze for Side Products sp1 sp1 check_side_reactions->sp1 Alkene detected (GC/MS, NMR)? optimize Optimization Strategies moisture Quenched Grignard/Organolithium. Dry solvents and glassware. q1->moisture No q2 Grignard/Mg activated? q1->q2 Yes moisture->optimize activation Use fresh Mg, add iodine, or use a mechanical activation method. q2->activation No q3 Correct stoichiometry? q2->q3 Yes activation->optimize q3->check_conditions Yes stoichiometry Verify concentrations and equivalents. q3->stoichiometry No stoichiometry->optimize temp_high Favors elimination/side reactions. Run at lower temperature. q4->temp_high Too high temp_low Reaction may be too slow. Increase temperature or reaction time. q4->temp_low Too low q5 Appropriate solvent? q4->q5 Optimal temp_high->optimize temp_low->optimize q5->check_side_reactions Yes solvent Use polar aprotic solvent (THF, ether) for SN2/Grignard. q5->solvent No solvent->optimize elimination Elimination is occurring. Use a less basic nucleophile or lower temperature. sp1->elimination Yes sp2 Higher MW products detected? sp1->sp2 No elimination->optimize sp2->optimize No coupling Wurtz-type coupling. Use dilute conditions or reverse addition. sp2->coupling Yes coupling->optimize

Caption: Troubleshooting workflow for low conversion rates.

Reaction Pathway Diagram

This diagram illustrates the expected primary reaction pathway and potential side reactions during the alkylation of this compound with a Grignard reagent.

ReactionPathways reactant This compound + R-MgX main_product Desired Alkylation Product (5,5-dichloroalkane) reactant->main_product SN2 Substitution (Primary Pathway) elimination_product Elimination Product (1,1-dichloro-4-butene) reactant->elimination_product E2 Elimination (Side Reaction) coupling_product Wurtz-type Coupling Product reactant->coupling_product Coupling (Side Reaction) quenched_grignard Quenched Grignard (R-H) reactant->quenched_grignard Reaction with H₂O (Side Reaction)

References

Technical Support Center: Scaling Up Reactions with 4-Bromo-1,1-dichlorobutane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-1,1-dichlorobutane. The information is designed to address specific issues that may be encountered during the scale-up of chemical reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity considerations for this compound?

A1: this compound is a bifunctional alkyl halide containing two distinct reactive sites: a primary bromide and a geminal dichloride. The primary C-Br bond is significantly more reactive towards nucleophiles and in the formation of Grignard reagents than the C-Cl bonds of the geminal dichloride. This difference in reactivity allows for chemoselective reactions, where the bromide can be targeted while leaving the dichloride moiety intact for subsequent transformations.

Q2: What are the main applications of this compound in synthesis?

A2: This compound is a valuable precursor for the synthesis of various functionalized molecules. Its ability to undergo selective reactions at the bromide position makes it a key intermediate in the production of more complex molecules, including those with potential applications in pharmaceuticals and agrochemicals. For instance, similar structures like 1-bromo-4-chlorobutane are used in the synthesis of spirohydantoin derivatives, which have been investigated as potential antipsychotic and antidepressant agents[1][2]. The 1,1-dichloro moiety can also be a precursor to other functional groups or be involved in cyclization reactions.

Q3: What are the primary safety concerns when handling this compound?

A3: this compound is a hazardous chemical that should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation[3]. All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting Guide

Grignard Reagent Formation

Issue 1: Difficulty initiating the Grignard reaction.

  • Possible Cause: Magnesium surface is passivated with magnesium oxide.

  • Troubleshooting Steps:

    • Activation of Magnesium: Use a crystal of iodine. The disappearance of the iodine color indicates the activation of the magnesium surface.[4]

    • Mechanical Agitation: Gently crush the magnesium turnings with a dry glass rod to expose a fresh surface.

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents (such as THF or diethyl ether) should be used. Grignard reagents are highly reactive with water.[5][6]

Issue 2: Low yield of the Grignard reagent.

  • Possible Cause: Side reactions, such as Wurtz coupling, or reaction with atmospheric moisture or oxygen.

  • Troubleshooting Steps:

    • Slow Addition: Add the this compound solution dropwise to the magnesium suspension to maintain a gentle reflux and minimize side reactions. A fast addition rate can negatively impact the yield.[4]

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent reaction with atmospheric components.

    • Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for synthesizing Grignard reagents due to its ability to better stabilize the Grignard reagent.[4]

Nucleophilic Substitution Reactions

Issue 3: Lack of chemoselectivity, with the nucleophile attacking both the bromide and the dichloride.

  • Possible Cause: Reaction conditions are too harsh, leading to the reaction of the less reactive C-Cl bonds.

  • Troubleshooting Steps:

    • Control Temperature: Perform the reaction at a lower temperature to favor the more kinetically favorable reaction at the C-Br bond.

    • Choice of Nucleophile: Use a softer nucleophile, which will preferentially react with the more electrophilic carbon attached to the bromine.

Issue 4: Formation of elimination byproducts.

  • Possible Cause: Use of a sterically hindered or strongly basic nucleophile.

  • Troubleshooting Steps:

    • Nucleophile Selection: Opt for a less sterically hindered and less basic nucleophile if substitution is the desired outcome.

    • Temperature Control: Lowering the reaction temperature can disfavor elimination reactions.

Experimental Protocols

Protocol 1: General Procedure for Grignard Reagent Formation

This protocol outlines the general steps for the chemoselective formation of the Grignard reagent at the C-Br bond of this compound.

StepProcedure
1Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
2Add magnesium turnings (1.2 equivalents) to the flask.
3Add a small crystal of iodine to activate the magnesium.
4Add anhydrous THF to the flask to cover the magnesium.
5Dissolve this compound (1 equivalent) in anhydrous THF in the dropping funnel.
6Add a small amount of the this compound solution to initiate the reaction.
7Once the reaction has started (as evidenced by bubbling and heat generation), add the remaining solution dropwise at a rate that maintains a gentle reflux.
8After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete consumption of the starting material.
Protocol 2: General Procedure for Nucleophilic Substitution

This protocol describes a general method for the selective substitution of the bromine atom in this compound.

StepProcedure
1Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF, DMSO, or acetone) in a round-bottom flask.
2Add the nucleophile (1.1 equivalents) to the solution.
3Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC.
4Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
5Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
6Purify the crude product by column chromatography or distillation.

Visualizations

Grignard_Reaction_Workflow A Dry Glassware & Reagents B Activate Magnesium with Iodine A->B C Initiate Reaction with a Small Amount of this compound B->C D Slow Addition of this compound Solution C->D E Reflux to Complete Grignard Formation D->E F Reaction with Electrophile E->F G Aqueous Workup F->G H Extraction & Purification G->H I 4-(1,1-dichloro)butyl-Substituted Product H->I

Caption: Workflow for a chemoselective Grignard reaction.

Nucleophilic_Substitution_Logic Start Start: this compound + Nucleophile Condition Reaction Conditions Start->Condition Selective Selective Substitution at C-Br Condition->Selective Mild Conditions (Low Temp, Soft Nucleophile) NonSelective Non-Selective Reaction Condition->NonSelective Harsh Conditions (High Temp) Elimination Elimination Byproduct Condition->Elimination Strong, Bulky Base

Caption: Decision logic for nucleophilic substitution reactions.

References

Technical Support Center: Work-up Procedures for Reactions Containing 4-Bromo-1,1-dichlorobutane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-1,1-dichlorobutane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-ups.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound?

A1: this compound is a hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation.[1] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q2: What are the typical quenching agents for reactions involving this compound?

A2: The choice of quenching agent depends on the specific reaction. For reactions involving organometallic reagents (e.g., Grignard reagents), a common quenching agent is a saturated aqueous solution of ammonium chloride (NH₄Cl). For other reactions, water, dilute acids (like HCl), or a saturated solution of sodium bicarbonate (NaHCO₃) can be used to neutralize the reaction mixture.

Q3: How can I effectively extract this compound and its products from an aqueous work-up?

A3: this compound is sparingly soluble in water and soluble in many organic solvents.[2] Therefore, extraction with a suitable organic solvent is the standard procedure. Common extraction solvents include diethyl ether, ethyl acetate, and dichloromethane. The choice of solvent will depend on the polarity of the desired product.

Q4: What are common side products in reactions with this compound?

A4: In reactions like Grignard reagent formation, potential side products can include Wurtz coupling products (dimerization of the alkyl halide). Due to the presence of two reactive halogen sites, oligomerization or polymerization can also occur under certain conditions. The gem-dichloro group can be susceptible to elimination reactions, especially in the presence of a strong base.

Q5: How can I monitor the progress of my reaction and the purity of the product?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product. For a more detailed analysis of the product mixture and to determine purity, gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are recommended.

Troubleshooting Guide

Problem Possible Cause Solution
Emulsion formation during aqueous extraction. High concentration of salts or polar byproducts. The reaction solvent may be partially miscible with water (e.g., THF).Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous layer. If THF is the reaction solvent, it is best to remove it under reduced pressure before the aqueous work-up.
Low or no product yield after work-up. The product may be partially soluble in the aqueous layer. The product may be volatile and lost during solvent removal. The gem-dichloro group may have reacted under the work-up conditions.Check the aqueous layer for your product using TLC or another appropriate analytical technique. Use a rotary evaporator with a cold trap and apply vacuum cautiously. Perform a small-scale stability test of your product under the intended acidic or basic work-up conditions before proceeding with the full-scale work-up.
Presence of multiple spots on TLC after work-up, indicating impurities. Incomplete reaction or formation of side products. Degradation of the product during work-up.Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Use milder work-up conditions (e.g., saturated ammonium chloride instead of strong acid). Purify the crude product using column chromatography.
Difficulty in removing polar byproducts (e.g., from Grignard quench). Insufficient washing of the organic layer.Increase the number of washes with the appropriate aqueous solution (e.g., saturated NH₄Cl or dilute acid). A final wash with brine can help to remove residual water and some polar impurities.
Unexpected peaks in GC-MS or NMR of the final product. Isomers of the desired product may have formed. Contamination from solvents or other reagents.Analyze the fragmentation pattern in the mass spectrum and the chemical shifts and coupling constants in the NMR spectrum to identify the structures of the unexpected compounds. Ensure all solvents and reagents are of appropriate purity.

Data Presentation

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound1-Bromo-4-chlorobutane1,2-Dichlorobutane
Molecular Formula C₄H₇BrCl₂C₄H₈BrClC₄H₈Cl₂
Molecular Weight 205.91 g/mol [1]171.46 g/mol [3]127.01 g/mol
Boiling Point Not readily available175-177 °C121-123 °C
Density Not readily available1.488 g/mL at 25 °C1.114 g/mL at 25 °C
Solubility in Water Sparingly solubleSlightly solubleLimited solubility[2]
Solubility in Organic Solvents Soluble in common organic solventsSoluble in ethanol, diethyl etherSoluble in hexane, toluene[2]

Experimental Protocols

General Work-up Procedure for a Grignard Reaction Involving this compound

This protocol is a general guideline and may need to be adapted based on the specific reaction conditions and the properties of the product.

  • Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. The addition is exothermic.

    • Continue adding the quenching solution until the reaction is no longer exothermic and any visible magnesium has been consumed.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add an appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate).

    • Shake the funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate completely.

    • Drain the lower aqueous layer.

    • Wash the organic layer with an equal volume of deionized water.

    • Separate the layers again.

    • To remove residual water and some polar impurities, wash the organic layer with a saturated solution of sodium chloride (brine).

  • Drying and Solvent Removal:

    • Drain the organic layer into an Erlenmeyer flask.

    • Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the flask is swirled, indicating that the solution is dry.

    • Filter the solution to remove the drying agent.

    • Remove the solvent from the filtrate using a rotary evaporator. Be mindful of the product's volatility.

  • Purification:

    • The resulting crude product can be purified further by techniques such as column chromatography or distillation, depending on its properties.

Mandatory Visualization

Workup_Workflow A Reaction Mixture (containing this compound derivative) B Quenching (e.g., sat. aq. NH4Cl) A->B C Extraction (e.g., Diethyl Ether) B->C D Aqueous Layer (to waste) C->D Separate E Organic Layer C->E Separate F Washing (e.g., Water, Brine) E->F G Washed Organic Layer F->G H Drying (e.g., MgSO4) G->H I Solvent Removal (Rotary Evaporation) H->I J Crude Product I->J K Purification (e.g., Column Chromatography) J->K L Pure Product K->L

Caption: General workflow for the work-up of a reaction containing a this compound derivative.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to the Characterization of 4-Bromo-1,1-dichlorobutane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of halogenated alkanes like 4-Bromo-1,1-dichlorobutane are critical for ensuring the purity, stability, and safety of pharmaceutical intermediates and final products. This guide provides an in-depth comparison of mass spectrometry and alternative analytical techniques, offering supporting data and detailed experimental protocols to aid in method selection and implementation.

The unique structural features of this compound, with its combination of bromine and chlorine atoms, present both opportunities and challenges for analytical characterization. While mass spectrometry (MS) is a powerful tool for determining its molecular weight and fragmentation pattern, other techniques such as Gas Chromatography with Electron Capture Detection (GC-ECD) and Ion Mobility Spectrometry (IMS) offer distinct advantages in terms of sensitivity and selectivity.

Unraveling the Molecular Fingerprint: Mass Spectrometry Fragmentation

Electron Ionization (EI) Mass Spectrometry of this compound is predicted to yield a complex fragmentation pattern characterized by the prominent isotopic signatures of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio). The molecular ion peak (M+) will appear as a cluster of peaks due to the various isotopic combinations.

The fragmentation of this compound is expected to proceed through several key pathways, including:

  • Alpha-cleavage: Fission of the C-C bond adjacent to the dichloromethyl group is a likely fragmentation route.

  • Loss of Halogen Radicals: The cleavage of C-Br and C-Cl bonds will result in the loss of bromine and chlorine radicals, respectively, leading to characteristic fragment ions.

  • Rearrangement Reactions: Intramolecular rearrangements may also occur, leading to the formation of stable cyclic ions.

Based on the fragmentation patterns of analogous compounds like 1-bromobutane and 1-chlorobutane, a theoretical fragmentation pathway for this compound can be proposed.

fragmentation_pathway M [C4H7BrCl2]+. m/z 204, 206, 208, 210 F1 [C4H7Cl2]+ m/z 125, 127, 129 M->F1 - Br. F2 [C4H6BrCl]+. m/z 171, 173, 175 M->F2 - Cl. F3 [CH2Cl2]+. m/z 84, 86, 88 F1->F3 α-cleavage F5 [C4H7Cl]+. m/z 90, 92 F1->F5 - Cl F4 [C3H5Br]+. m/z 120, 122 F2->F4 - Cl. F6 [C4H7]+ m/z 55 F5->F6 - Cl

Figure 1. Predicted electron ionization fragmentation pathway of this compound.

A Comparative Analysis of Analytical Techniques

While mass spectrometry provides invaluable structural information, alternative techniques may be more suitable for specific analytical challenges, such as trace-level quantification or high-throughput screening.

Analytical TechniquePrincipleLimit of Detection (LOD)LinearitySelectivity
GC-MS Separates compounds by gas chromatography and identifies them by their mass-to-charge ratio.0.015 - 0.056 mg/kg for some halogenated alkanes[1]Good, with R² values typically ≥0.998[1]High, provides structural information.
GC-ECD A highly sensitive detector for electrophilic compounds like halogenated hydrocarbons.0.0001 - 0.30 µg/L for many halogenated hydrocarbons[2]Can be non-linear, especially at higher concentrations.[3][4]Highly selective for halogenated compounds.
Ion Mobility Spectrometry (IMS) Separates ions based on their size, shape, and charge in a carrier gas.High sensitivity for halogenated compounds.[5]Can be linear over a defined concentration range.Can distinguish between isomers and provides an additional dimension of separation.[6]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: For the analysis of volatile halogenated compounds, a headspace sampling technique is often employed. A known amount of the sample is placed in a sealed vial and heated to a specific temperature to allow the volatile compounds to partition into the headspace. A sample of the headspace gas is then injected into the GC-MS system.

Instrumental Parameters:

  • GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent, is typically used for the separation of halogenated alkanes.

  • Oven Temperature Program: An initial oven temperature of around 40-60°C is held for a few minutes, followed by a temperature ramp to a final temperature of 250-280°C.

  • Injector: A split/splitless injector is commonly used, with the split ratio adjusted based on the expected concentration of the analyte.

  • MS Detector: The mass spectrometer is operated in electron ionization (EI) mode with a scan range of m/z 35-350.

Data Analysis: The identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference spectrum or by interpretation of the fragmentation pattern. Quantification is typically performed using an internal or external standard calibration.

Gas Chromatography with Electron Capture Detection (GC-ECD)

Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) can be used to extract the analyte from the sample matrix. The extract is then concentrated and injected into the GC-ECD system.

Instrumental Parameters:

  • GC Column: Similar to GC-MS, a non-polar or mid-polar capillary column is suitable.

  • Oven Temperature Program: A temperature program similar to that used for GC-MS is employed.

  • Injector: A splitless or on-column injector is often preferred to maximize sensitivity.

  • ECD Detector: The detector temperature is typically set between 300-350°C. Nitrogen is commonly used as the makeup gas.

Data Analysis: Quantification is performed by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations. Due to the high sensitivity of the ECD, care must be taken to avoid detector saturation. The linear dynamic range of the ECD can be limited.[3][4]

Ion Mobility Spectrometry (IMS)

Sample Preparation: For volatile compounds, direct introduction of the vapor phase into the IMS instrument is possible. Headspace sampling can also be utilized.

Instrumental Parameters:

  • Ionization Source: A radioactive source (e.g., 63Ni) or a corona discharge can be used to ionize the sample molecules.

  • Drift Tube: The drift tube is filled with an inert gas (e.g., nitrogen or helium) at a specific pressure and temperature. A uniform electric field is applied along the length of the drift tube.

  • Detector: An electrometer detects the arrival of the ions.

Data Analysis: The identity of a compound is determined by its drift time, which is a function of its ion mobility. Quantification can be achieved by relating the peak intensity to the concentration of the analyte. IMS can be particularly useful for the rapid screening of samples and for the separation of isomers that may be difficult to resolve by chromatography alone.[6]

Conclusion

The choice of analytical technique for the characterization of this compound depends on the specific requirements of the analysis. Mass spectrometry, particularly GC-MS, provides detailed structural information and is a powerful tool for identification. GC-ECD offers exceptional sensitivity for trace-level quantification of halogenated compounds. Ion Mobility Spectrometry presents a rapid and selective alternative, especially for high-throughput screening and isomer differentiation. By understanding the principles, performance characteristics, and experimental protocols of each technique, researchers can select the most appropriate method to ensure the quality and safety of their products.

References

A Comparative Guide to the FT-IR Spectral Interpretation of 4-Bromo-1,1-dichlorobutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the expected Fourier-Transform Infrared (FT-IR) spectrum of 4-Bromo-1,1-dichlorobutane with related halogenated alkanes. The information presented herein is intended to assist in the spectral analysis and characterization of this compound.

Predicted FT-IR Spectrum of this compound: A Comparative Analysis

For comparison, we will consider the known spectral features of 1,1-dichlorobutane and 1-bromobutane.

Table 1: Comparison of Key FT-IR Vibrational Frequencies (cm⁻¹)

Functional Group Vibrational Mode Expected Range for this compound (cm⁻¹) 1,1-Dichlorobutane (cm⁻¹) 1-Bromobutane (cm⁻¹) Intensity
Alkyl C-HStretching2850-30002850-29602845-2975[1]Strong
Alkyl CH₂Bending (Scissoring)~1470~1470~1470[1]Medium
Alkyl CH₂Wagging (-CH₂X)1150-13001150-13001150-1300Medium
C-ClStretching850-550850-550-Strong
C-BrStretching690-515-550-750[1]Strong

Note: The fingerprint region, from approximately 1500 cm⁻¹ to 400 cm⁻¹, will contain a complex series of overlapping signals unique to the entire molecular structure.

Interpretation of the Expected Spectrum

The FT-IR spectrum of this compound is anticipated to exhibit the following key features:

  • C-H Stretching Region (2850-3000 cm⁻¹): Strong absorptions in this region are characteristic of the stretching vibrations of the C-H bonds within the butane backbone.[2][3]

  • C-H Bending Region (~1470 cm⁻¹ and 1150-1300 cm⁻¹): Medium intensity peaks corresponding to the scissoring and wagging vibrations of the methylene (CH₂) groups are expected.[1][4]

  • Carbon-Halogen Stretching Region (below 850 cm⁻¹): This region is critical for identifying the halogen substituents.

    • C-Cl Stretch (850-550 cm⁻¹): One or more strong absorption bands are predicted in this range due to the two chlorine atoms attached to the same carbon.[4][5]

    • C-Br Stretch (690-515 cm⁻¹): A strong absorption band is also expected in this lower wavenumber region, corresponding to the carbon-bromine bond.[5]

The presence of both C-Cl and C-Br stretching bands in the fingerprint region will be the most definitive feature for the identification of this compound.

Experimental Protocol: Acquiring an FT-IR Spectrum of a Liquid Sample

The following is a generalized procedure for obtaining the FT-IR spectrum of a liquid sample such as this compound.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr) for transmission measurements.

Procedure using an ATR Accessory:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small drop of the liquid sample (this compound) onto the center of the ATR crystal to ensure complete coverage.

  • Sample Spectrum: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and allow it to dry completely.

Procedure using Salt Plates (Transmission):

  • Sample Preparation: Place a small drop of the liquid sample onto one salt plate. Place the second salt plate on top and gently press to create a thin liquid film.

  • Sample Holder: Mount the salt plates in the spectrometer's sample holder.

  • Spectrum Acquisition: Record the FT-IR spectrum.

  • Cleaning: Disassemble the salt plates and clean them thoroughly with a suitable dry solvent. Store the plates in a desiccator to prevent damage from moisture.

Logical Workflow for FT-IR Spectrum Interpretation

The following diagram illustrates a systematic approach to interpreting the FT-IR spectrum of this compound.

FT_IR_Interpretation_Workflow cluster_regions Spectral Regions cluster_interpretation Interpretation Steps A Functional Group Region (4000-1500 cm⁻¹) C Identify C-H Stretches (2850-3000 cm⁻¹) A->C D Identify C-H Bends (~1470 cm⁻¹) A->D B Fingerprint Region (1500-400 cm⁻¹) E Identify C-Cl Stretches (850-550 cm⁻¹) B->E F Identify C-Br Stretch (690-515 cm⁻¹) B->F G Compare with Reference Spectra (e.g., 1,1-dichlorobutane, 1-bromobutane) C->G D->G E->G F->G H Confirm Molecular Structure G->H

Caption: Workflow for the interpretation of the FT-IR spectrum of this compound.

References

A Comparative Guide to Gas Chromatography Methods for Purity Analysis of 4-Bromo-1,1-dichlorobutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of suitable gas chromatography (GC) methods for the purity analysis of 4-Bromo-1,1-dichlorobutane, a halogenated hydrocarbon of interest in various chemical syntheses. The selection of an appropriate analytical method is critical for ensuring the quality and consistency of starting materials and intermediates in research and drug development. This document outlines recommended GC methods, presents a comparison of their performance, and details the experimental protocols. Additionally, an alternative analytical technique is presented to offer a broader perspective on purity assessment.

Comparison of Analytical Methods

The purity of this compound can be effectively determined using gas chromatography with various detectors. The choice of detector is a critical factor influencing sensitivity, selectivity, and the overall performance of the method. Mass Spectrometry (MS) and Electron Capture Detection (ECD) are highly suitable for halogenated compounds. A Flame Ionization Detector (FID) can also be used, although with potentially lower sensitivity for highly halogenated species. As a non-GC alternative, High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of related haloalkanes.

Table 1: Comparison of Performance Data for Analytical Methods

MethodAnalyteColumn/Stationary PhaseDetectorLimit of Detection (LOD)Limit of Quantitation (LOQ)Key Advantages
GC-MS 1-Bromo-5-chloropentane (structurally similar)ZB-5MS (5% Phenyl-arylene, 95% Dimethylpolysiloxane)Mass Spectrometer (MS)3 µg/g[1]-High confidence in peak identification through mass spectra.[2][3]
GC-ECD Halogenated HydrocarbonsDB-Select 624 UI (14% cyanopropylphenyl/86% dimethylpolysiloxane)Electron Capture Detector (ECD)0.0001 - 0.30 µg/L[4]0.0004 - 1.03 µg/L[4]Extremely high sensitivity to halogenated compounds.[2][5]
GC-XSD Halogenated Disinfection Byproducts-Halogen-Specific Detector (XSD)-0.05 µg/L[6]Highly selective for halogenated compounds with reduced matrix interference.[6]
HPLC-UV 1-Bromo-4-chlorobutane (structurally similar)Newcrom R1 (Reverse Phase)UV Detector--Suitable for less volatile impurities; orthogonal separation mechanism.[7]

Note: Data for structurally similar compounds is provided as a reference due to the limited availability of specific performance data for this compound.

Experimental Protocols

Detailed methodologies for the recommended GC methods are provided below. These protocols are based on established methods for similar halogenated hydrocarbons and can be adapted for the specific analysis of this compound.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is recommended for its high selectivity and the ability to confirm the identity of impurities through mass spectral data.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as methyl tert-butyl ether.

  • Transfer an aliquot of the solution to a 2 mL autosampler vial.

Chromatographic Conditions:

  • Column: ZB-5MS (30 m x 0.32 mm ID, 1.0 µm film thickness) or equivalent 5% phenyl-arylene substituted polysiloxane column.[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • Injector: Split/splitless injector at 230°C with a split ratio of 1:20.[1]

  • Injection Volume: 1.0 µL.[1]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • MS Parameters:

    • Transfer Line Temperature: 240°C.[1]

    • Ion Source Temperature: 230°C.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

Method 2: Gas Chromatography with Electron Capture Detection (GC-ECD)

This method is ideal for detecting trace levels of halogenated impurities due to the high sensitivity of the ECD to such compounds.[2][5]

Sample Preparation:

Follow the same sample preparation procedure as for the GC-MS method. A more dilute sample may be required depending on the expected impurity levels.

Chromatographic Conditions:

  • Column: DB-Select 624 UI (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent mid-polarity column.[4]

  • Carrier Gas: Nitrogen or Argon/Methane (95:5) at a suitable flow rate.

  • Injector: Split/splitless injector at 250°C.

  • Injection Volume: 1.0 µL.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp to 220°C at 15°C/min.

    • Hold at 220°C for 5 minutes.

  • Detector: Electron Capture Detector (ECD) at 300°C.

  • Makeup Gas: As per instrument manufacturer's recommendation.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

For a comprehensive purity profile, an orthogonal technique such as HPLC can be valuable. This method is particularly useful for identifying non-volatile or thermally labile impurities that may not be amenable to GC analysis. A reverse-phase HPLC method has been described for the related compound 1-bromo-4-chlorobutane.[7]

Proposed HPLC Conditions:

  • Column: Newcrom R1 reverse-phase column or a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase: A gradient of acetonitrile and water.[7] For mass spectrometry compatibility, formic acid can be used as a modifier.[7]

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector at a suitable wavelength (e.g., 210 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

GC Purity Analysis Workflow

The following diagram illustrates the typical workflow for the purity analysis of this compound using gas chromatography.

GC_Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injection Inject into GC Vial->Injection Separation Separation on Capillary Column Injection->Separation Detection Detection (MS or ECD) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Purity (% Area) Integration->Purity Report Report Purity->Report

References

A Comparative Analysis of the Reactivity of 4-Bromo-1,1-dichlorobutane and 1-Bromo-4-chlorobutane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

The reactivity of the carbon-halogen bond is central to the chemical behavior of these molecules. In general, the carbon-bromine (C-Br) bond is weaker and more labile than the carbon-chlorine (C-Cl) bond. This fundamental difference dictates that the bromine-substituted carbon will be the primary site of reaction in both nucleophilic substitution and Grignard reagent formation for both 1-bromo-4-chlorobutane and 4-bromo-1,1-dichlorobutane.

However, the presence of two chlorine atoms on the same carbon in this compound introduces significant electronic and steric effects that are expected to modulate its reactivity compared to 1-bromo-4-chlorobutane.

Reactivity in Nucleophilic Substitution

Nucleophilic substitution reactions are fundamental transformations in organic synthesis. The rate and mechanism (SN1 or SN2) of these reactions are influenced by the nature of the leaving group, the structure of the alkyl halide, the nucleophile, and the solvent.

Theoretical Reactivity Comparison:

  • Leaving Group Ability: Bromine is a better leaving group than chlorine due to the weaker C-Br bond compared to the C-Cl bond. Therefore, in both molecules, nucleophilic attack is expected to occur preferentially at the carbon bearing the bromine atom.[1][2]

  • Substrate Structure:

    • 1-Bromo-4-chlorobutane: This is a primary alkyl bromide and a primary alkyl chloride. It is expected to readily undergo SN2 reactions.

    • This compound: The bromine is attached to a primary carbon. However, the presence of two chlorine atoms on the C1 position can exert an electron-withdrawing inductive effect, which might slightly decrease the nucleophilicity of the C4-Br bond by pulling electron density away from it. Sterically, the dichlorinated end is bulky, but this is distant from the primary reaction site at C4.

Expected Quantitative Data (Hypothetical):

The following table presents a hypothetical comparison of reaction rates for the substitution of the bromine atom with a common nucleophile, such as iodide in acetone (a typical SN2 reaction). The data is illustrative and based on the predicted electronic effects.

CompoundRelative Reaction Rate (krel)
1-Bromo-4-chlorobutane1.0
This compound~0.8

This data is hypothetical and intended for illustrative purposes to highlight the expected trend based on the electron-withdrawing nature of the dichloro group.

Experimental Protocol: Comparative Nucleophilic Substitution with Sodium Iodide

This protocol is adapted from standard procedures for SN2 reactions of alkyl halides.

Objective: To qualitatively compare the rate of nucleophilic substitution of 1-bromo-4-chlorobutane and this compound with sodium iodide in acetone.

Materials:

  • 1-Bromo-4-chlorobutane

  • This compound

  • Sodium iodide in acetone solution (15% w/v)

  • Acetone

  • Test tubes and rack

  • Water bath

Procedure:

  • Label two test tubes, one for each compound.

  • To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.

  • Add 4-5 drops of 1-bromo-4-chlorobutane to the first test tube and 4-5 drops of this compound to the second test tube.

  • Start a timer immediately after adding the alkyl halides.

  • Shake the test tubes to ensure thorough mixing.

  • Observe the formation of a precipitate (sodium bromide, which is insoluble in acetone).

  • Record the time taken for the precipitate to appear in each test tube.

  • If no reaction is observed at room temperature after 10 minutes, gently warm the test tubes in a water bath (around 50°C) and continue to observe for any changes.

Expected Outcome: 1-Bromo-4-chlorobutane is expected to form a precipitate of sodium bromide more rapidly than this compound, indicating a faster reaction rate.

Reactivity in Grignard Reagent Formation

Grignard reagents are powerful nucleophiles widely used for carbon-carbon bond formation.[3] Their formation involves the reaction of an organohalide with magnesium metal in an ether solvent.[4]

Theoretical Reactivity Comparison:

  • Halogen Reactivity: The reactivity of halogens in Grignard formation follows the order I > Br > Cl.[2] Consequently, the C-Br bond will selectively react with magnesium in both 1-bromo-4-chlorobutane and this compound to form the corresponding Grignard reagent.

  • Substrate Structure:

    • 1-Bromo-4-chlorobutane: The formation of 4-chloro-butylmagnesium bromide is expected to proceed readily.

    • This compound: The formation of 4,4-dichloro-butylmagnesium bromide is also expected at the C-Br bond. The electron-withdrawing effect of the dichloromethyl group might slightly hinder the reaction by making the carbon of the C-Br bond less susceptible to oxidative insertion of magnesium.

Potential for Intramolecular Reactions:

It is important to note that Grignard reagents derived from dihaloalkanes can potentially undergo intramolecular cyclization. However, for a four-carbon chain, this would lead to the formation of a strained cyclobutane ring, which is generally less favorable than intermolecular reactions under standard Grignard conditions.

Expected Quantitative Data (Hypothetical):

This table provides a hypothetical comparison of the yield of Grignard reagent formation under standardized conditions.

CompoundExpected Yield of Grignard Reagent (%)
1-Bromo-4-chlorobutane85-95%
This compound75-85%

This data is hypothetical and reflects the anticipated slightly lower reactivity of this compound due to electronic effects.

Experimental Protocol: Grignard Reagent Formation and Reaction with a Carbonyl

This protocol is a general procedure adapted for the selective formation of a Grignard reagent from a dihaloalkane.

Objective: To synthesize a Grignard reagent from 1-bromo-4-chlorobutane or this compound and react it with a model ketone (e.g., acetone).

Materials:

  • 1-Bromo-4-chlorobutane or this compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Acetone (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, condenser, dropping funnel, and drying tube

  • Magnetic stirrer and stir bar

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel. All glassware must be rigorously dried in an oven before use.

  • Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine.

  • Grignard Formation: In the dropping funnel, prepare a solution of the haloalkane (1 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be necessary.

  • Once the reaction has started, add the remaining haloalkane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • Reaction with Acetone: Cool the Grignard reagent solution in an ice bath. Add a solution of anhydrous acetone (1 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for 30 minutes. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude alcohol product.

Visualizing Reaction Pathways and Workflows

DOT Script for Nucleophilic Substitution (SN2) Pathway:

G Nucleophilic Substitution (SN2) Pathway cluster_reactants Reactants cluster_products Products RX R-Br (Alkyl Bromide) TS [Nu---R---Br]δ- Transition State RX->TS Attack by Nucleophile Nu Nu- (Nucleophile) Nu->TS RNu R-Nu Br Br- (Leaving Group) TS->RNu Bond Formation TS->Br Bond Cleavage G Grignard Reaction Workflow start Start setup Dry Glassware Setup (Flask, Condenser, Funnel) start->setup add_mg Add Mg Turnings and Iodine setup->add_mg add_rx Dropwise Addition of R-Br in Ether add_mg->add_rx reflux Reflux to Form R-Mg-Br add_rx->reflux cool Cool in Ice Bath reflux->cool add_carbonyl Dropwise Addition of Carbonyl Compound cool->add_carbonyl quench Quench with aq. NH4Cl add_carbonyl->quench extract Extract with Ether quench->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate product Isolate Product evaporate->product

References

Navigating Alkylation: A Guide to Alternative Reagents for 4-Bromo-1,1-dichlorobutane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, and the overall success of a synthetic pathway. While 4-Bromo-1,1-dichlorobutane serves as a versatile reagent for introducing a 4,4-dichlorobutyl group, a variety of alternative reagents and synthetic strategies exist, each with its own set of advantages and disadvantages. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the optimal reagent for specific research needs.

The 4,4-dichlorobutyl moiety is a valuable building block in organic synthesis, often utilized in the construction of complex molecules with potential therapeutic applications. The gem-dichloro group can serve as a precursor to a cyclopropane ring, a structural motif found in numerous biologically active compounds. This guide will focus on alternatives for the cyclopropanation reaction, a key transformation involving the 1,1-dichloroalkane functionality.

Comparison of Cyclopropanation Reagents

The formation of a cyclopropane ring from an alkene is a fundamental transformation in organic chemistry. While 1,1-dihaloalkanes like the dichlorobutane portion of our target molecule can be used for this purpose, several other well-established methods offer competitive and often superior results depending on the substrate and desired outcome. The following table summarizes key quantitative data for the most common cyclopropanation methods.

Reaction/ReagentTypical Alkene SubstrateReagent(s)Typical Yield (%)Key AdvantagesKey Disadvantages
Dichlorocyclopropanation Electron-rich and unactivated alkenesCHCl₃, KOtBu50-80[1][2]Readily available and inexpensive reagents.Use of strong base can be incompatible with sensitive functional groups.
Simmons-Smith Reaction Unfunctionalized and functionalized alkenesCH₂I₂, Zn-Cu couple70-90[2][3][4]High stereospecificity, mild reaction conditions, broad functional group tolerance.[5]High cost of diiodomethane, reagent can be difficult to prepare and handle.[3]
Furukawa Modification Electron-rich and unactivated alkenesCH₂I₂, Et₂Zn80-95[3][5]Increased reactivity and reproducibility compared to the traditional Simmons-Smith.[3]Diethylzinc is pyrophoric and requires careful handling.
Corey-Chaykovsky Reaction α,β-Unsaturated carbonyls, imines(CH₃)₃S(O)I, NaH70-95[6][7][8][9][10]Excellent for electron-deficient alkenes, forms epoxides and aziridines as well.Requires stoichiometric amounts of the ylide, which must be prepared in situ.
Catalytic Cyclopropanation Various alkenesDiazo compounds, Rh or Cu catalyst80-99[11][12][13]High efficiency and stereocontrol, catalytic in metal.Diazo compounds can be explosive and require careful handling.
Kulinkovich Reaction EstersGrignard reagents, Ti(OⁱPr)₄70-90[14][15][16][17][18]Forms cyclopropanols from esters, a unique transformation.Requires stoichiometric Grignard reagent and titanium alkoxide.

Experimental Protocols

Below are detailed methodologies for key cyclopropanation reactions, providing a practical guide for laboratory implementation.

Dichlorocyclopropanation of an Alkene

This protocol describes the generation of dichlorocarbene from chloroform and potassium tert-butoxide for the cyclopropanation of an alkene.

Materials:

  • Alkene (1.0 equiv)

  • Chloroform (CHCl₃, 3.0 equiv)

  • Potassium tert-butoxide (KOtBu, 3.0 equiv)

  • Anhydrous solvent (e.g., pentane or hexane)

  • Ice bath

Procedure:

  • Dissolve the alkene in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium tert-butoxide in the same solvent to the cooled alkene solution.

  • To the resulting mixture, add chloroform dropwise over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Simmons-Smith Cyclopropanation of an Alkene

This protocol outlines the classic Simmons-Smith reaction using a zinc-copper couple.

Materials:

  • Alkene (1.0 equiv)

  • Diiodomethane (CH₂I₂, 2.0 equiv)

  • Zinc-copper couple (Zn-Cu, 2.5 equiv)

  • Anhydrous diethyl ether (Et₂O)

  • Reflux condenser

Procedure:

  • Activate the zinc-copper couple by washing with dilute HCl, followed by water, acetone, and then diethyl ether, and finally drying under vacuum.

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, add the activated zinc-copper couple and anhydrous diethyl ether.

  • Add the diiodomethane to the zinc-copper suspension. A gentle reflux may be observed, indicating the formation of the organozinc reagent.

  • To this mixture, add a solution of the alkene in anhydrous diethyl ether dropwise.

  • After the addition, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the unreacted zinc.

  • Wash the filtrate sequentially with a saturated aqueous solution of ammonium chloride, a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by distillation or column chromatography.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the discussed cyclopropanation reactions.

Cyclopropanation_Workflow cluster_start Starting Material cluster_methods Cyclopropanation Method cluster_product Product Alkene Alkene Dihaloalkane 1,1-Dihaloalkane (e.g., this compound) Alkene->Dihaloalkane SimmonsSmith Simmons-Smith (CH₂I₂/Zn-Cu) Alkene->SimmonsSmith CoreyChaykovsky Corey-Chaykovsky (Sulfur Ylide) Alkene->CoreyChaykovsky Catalytic Catalytic (Diazo compound) Alkene->Catalytic Cyclopropane Cyclopropane Derivative Dihaloalkane->Cyclopropane SimmonsSmith->Cyclopropane CoreyChaykovsky->Cyclopropane Catalytic->Cyclopropane

Caption: Alternative pathways to cyclopropane synthesis from an alkene.

The biological significance of cyclopropane-containing molecules often stems from their unique conformational properties and their ability to act as mimics of other functional groups. For instance, gem-dichlorocyclopropanes can be found in molecules designed to interact with specific biological targets.

Signaling_Pathway Drug Cyclopropane-Containing Drug (e.g., gem-Dichlorocyclopropane derivative) Receptor Target Receptor/ Enzyme Drug->Receptor Binding & Modulation Signaling Downstream Signaling Cascade Receptor->Signaling Activation/ Inhibition Response Cellular Response (e.g., Inhibition of Proliferation) Signaling->Response

Caption: Generalized signaling pathway of a cyclopropane-containing drug.

Conclusion

The choice of an alkylating agent for the introduction of a 4,4-dichlorobutyl group or for the synthesis of cyclopropanes is multifaceted. While this compound offers a direct route to the dichlorobutyl moiety, alternative cyclopropanation methods such as the Simmons-Smith, Corey-Chaykovsky, and catalytic approaches provide powerful and often more efficient strategies for constructing the three-membered ring. The selection of the optimal method will depend on factors such as substrate scope, functional group tolerance, cost, and safety considerations. This guide provides the necessary data and protocols to make an informed decision, ultimately facilitating the successful synthesis of complex molecules for research and drug development.

References

A Comparative Guide to the Efficacy of Dihalogenated Alkanes as Alkylating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 4-Bromo-1,1-dichlorobutane and other dihalogenated alkanes, focusing on their reactivity as alkylating agents and their resulting genotoxicity. For professionals in drug development, understanding the potential for DNA alkylation is critical, as such activity can be the basis for therapeutic action (e.g., in anticancer agents) or a source of toxicological concern (e.g., genotoxic impurities). The comparative data and experimental methodologies presented herein are intended to inform research and development in these areas.

Chemical Reactivity and Alkylating Potential

Dihalogenated alkanes are electrophilic compounds capable of reacting with nucleophiles through nucleophilic substitution reactions (SN1 and SN2).[1][2] Their "efficacy" as alkylating agents is largely determined by two key factors:

  • The Nature of the Halogen (Leaving Group Ability): The rate of nucleophilic substitution is significantly influenced by the strength of the carbon-halogen (C-X) bond. Weaker bonds lead to faster reactions as the halogen is more easily displaced. The bond strength follows the order C-Cl > C-Br > C-I.[3][4] Consequently, the reactivity of haloalkanes as alkylating agents increases down the group: iodoalkanes are more reactive than bromoalkanes, which are more reactive than chloroalkanes.[5] Fluoroalkanes are generally unreactive due to the very strong C-F bond.[4][5]

  • The Structure of the Alkane Chain: The substitution pattern of the alkyl halide (primary, secondary, or tertiary) and the presence of multiple halogens influence the reaction mechanism (SN1 vs. SN2) and rate.[6][7] For a compound like this compound, the primary carbon bearing the bromine atom would be susceptible to SN2 attack, while the carbon with two chlorine atoms may present steric hindrance.[7] In such mixed-halogen compounds, the carbon-bromine bond is weaker and more likely to be the primary site of nucleophilic attack.

Mechanism of Action: DNA Alkylation

The biological significance of dihalogenated alkanes often relates to their ability to alkylate biological macromolecules, most notably DNA. The nucleophilic centers in DNA bases (e.g., N7 of guanine, N3 of adenine) can attack the electrophilic carbon of the haloalkane, leading to the formation of DNA adducts.[1][8] This process, known as DNA alkylation, can disrupt DNA replication and transcription, and if not repaired, can lead to mutations and cell death.[2][8] This is the underlying mechanism for the genotoxicity and, in some cases, the carcinogenicity of this class of compounds.[9]

DNA_Alkylation cluster_reactants Reactants cluster_process Reaction cluster_products Products Dihaloalkane Dihalogenated Alkane (R-X) Transition_State SN2 Transition State Dihaloalkane->Transition_State DNA_Base Nucleophilic Site on DNA (e.g., N7 of Guanine) DNA_Base->Transition_State Nucleophilic Attack Alkylated_DNA Alkylated DNA Adduct Transition_State->Alkylated_DNA Halide_Ion Halide Ion (X⁻) Transition_State->Halide_Ion Leaving Group Departure

Figure 1. General mechanism of DNA alkylation by a dihalogenated alkane via an SN2 reaction.

Comparative Efficacy Data: Genotoxicity

Direct comparative efficacy data for this compound is limited in the public literature. However, the genotoxic potential of a series of α,ω-dihalogenoalkanes has been evaluated, providing a strong basis for comparison. The following table summarizes the direct mutagenic activity of these compounds in Salmonella typhimurium strains.

CompoundChemical FormulaChain Length (n)HalogenMutagenic Activity
1,4-DichlorobutaneCl(CH₂)₄Cl4ChlorineNegative[10]
1,5-DichloropentaneCl(CH₂)₅Cl5ChlorineNegative[10]
1,6-DichlorohexaneCl(CH₂)₆Cl6ChlorineNegative[10]
1,4-DibromobutaneBr(CH₂)₄Br4BrominePositive[10]
1,5-DibromopentaneBr(CH₂)₅Br5BrominePositive[10][11]
1,6-DibromohexaneBr(CH₂)₆Br6BrominePositive[10]
1,4-DiiodobutaneI(CH₂)₄I4IodineStrongly Positive[10]
1,5-DiiodopentaneI(CH₂)₅I5IodineStrongly Positive[10]
1,6-DiiodohexaneI(CH₂)₆I6IodineStrongly Positive[10]

Data sourced from a study on the direct mutagenic activity of α,ω-dihalogenoalkanes in Salmonella strains TA1530, TA1535, and TA100 using spot-test procedures.[10]

Inference for this compound:

Based on the principles of chemical reactivity and the data above, we can infer the likely efficacy of this compound as a genotoxic agent:

  • Presence of Bromine: The C-Br bond is significantly more reactive than the C-Cl bond.[3][4] The data clearly shows that dibromoalkanes are mutagenic while their dichloro- counterparts with the same chain length are not.[10] Therefore, the presence of a bromine atom in this compound suggests it is likely to be mutagenic.

  • Leaving Group Hierarchy: The bromine atom would serve as the better leaving group, making the C4 position the most probable site of initial nucleophilic attack.

  • Overall Potency: Its potency would be expected to be lower than that of 1,4-dibromobutane, as the overall electrophilicity is influenced by all substituents, but significantly higher than 1,4-dichlorobutane. It is likely to be a direct-acting mutagen.

Experimental Protocols

A standard method for assessing the mutagenic potential of chemical compounds is the bacterial reverse mutation assay, commonly known as the Ames test.[12] This test uses strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine (his-). The assay measures the ability of a test chemical to cause reverse mutations, restoring the bacteria's ability to produce histidine and grow on a histidine-free medium.[12]

Protocol: Ames Test (Plate Incorporation Method)
  • Preparation:

    • Prepare overnight cultures of the S. typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).

    • If metabolic activation is being tested, prepare the S9 fraction from the livers of rats pre-treated with an enzyme-inducing agent (e.g., Aroclor 1254).

    • Prepare solutions of the test compound at various concentrations.

  • Exposure:

    • To a tube containing 2 mL of molten top agar at 45°C, add:

      • 0.1 mL of the bacterial culture.

      • 0.1 mL of the test compound solution (or solvent control).

      • 0.5 mL of the S9 mix (if testing with metabolic activation) or buffer.

    • Vortex the tube gently.

  • Plating and Incubation:

    • Pour the entire contents of the tube onto the surface of a minimal glucose agar plate.

    • Tilt and rotate the plate to ensure even distribution of the top agar.

    • Allow the top agar to solidify.

    • Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring:

    • Count the number of revertant colonies (his+) on each plate.

    • A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the solvent control plates.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Plating & Incubation cluster_analysis Analysis A Grow bacterial cultures (e.g., S. typhimurium TA100) C Mix bacteria, test compound, and S9 mix in molten top agar A->C B Prepare test compound solutions and S9 mix B->C D Pour mixture onto minimal glucose agar plates C->D E Incubate at 37°C for 48-72 hours D->E F Count revertant colonies E->F G Compare to solvent control to determine mutagenicity F->G

Figure 2. Experimental workflow for the Ames plate incorporation test.

Conclusion

References

Characterization of 4-Bromo-1,1-dichlorobutane and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization data for 4-Bromo-1,1-dichlorobutane and its related derivatives. It is designed to assist researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development in understanding the key analytical and spectroscopic properties of these compounds. This document outlines detailed experimental protocols for common characterization techniques and presents quantitative data in a clear, comparative format.

Physicochemical Properties

This compound is a halogenated alkane with the molecular formula C4H7BrCl2. Its structure and key properties are summarized below, alongside a comparison with the related compound, 1-bromo-4-chlorobutane, to highlight the influence of the geminal dichloro group.

PropertyThis compound1-Bromo-4-chlorobutane
Molecular Formula C4H7BrCl2C4H8BrCl
Molecular Weight 205.91 g/mol [1]171.46 g/mol
IUPAC Name This compound[1]1-bromo-4-chlorobutane
CAS Number 144873-00-7[1]6940-78-9[2]
Boiling Point Not available80-82 °C / 30 mmHg[3]
Density Not available1.488 g/mL at 25 °C[3]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and purity assessment of organic compounds. Below are the expected and reported spectroscopic data for this compound and its comparator.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms in a molecule. The presence of electronegative halogens significantly influences the chemical shifts of neighboring protons, causing them to appear at higher ppm values (deshielded).

¹³C NMR: Carbon NMR is used to determine the number of non-equivalent carbon atoms and their electronic environments. Carbons bonded to halogens are typically deshielded and appear at higher chemical shifts.

¹H NMR (Predicted for this compound) ¹H NMR (Reported for 1-Bromo-4-chlorobutane in CDCl₃) [6]
H1 (~5.8-6.2 ppm, triplet)H1 (~3.4 ppm, triplet)
H2 (~2.2-2.6 ppm, multiplet)H2 (~1.9-2.1 ppm, multiplet)
H3 (~2.0-2.4 ppm, multiplet)H3 (~1.9-2.1 ppm, multiplet)
H4 (~3.4-3.8 ppm, triplet)H4 (~3.6 ppm, triplet)
¹³C NMR (Predicted for this compound) ¹³C NMR (Reported for 1-Bromo-4-chlorobutane in CDCl₃)
C1 (~80-90 ppm)C1 (~33 ppm)
C2 (~35-45 ppm)C2 (~30 ppm)
C3 (~25-35 ppm)C3 (~30 ppm)
C4 (~30-40 ppm)C4 (~45 ppm)
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum, which is a key signature for halogenated compounds.[7][8]

Expected Fragmentation for this compound:

  • Molecular Ion (M⁺): A cluster of peaks corresponding to the different isotopic combinations of Br and Cl.

  • Loss of Br•: A significant fragment corresponding to [M - Br]⁺.

  • Loss of Cl•: A fragment corresponding to [M - Cl]⁺.

  • Alpha-cleavage: Fragmentation adjacent to the C-Cl bonds.

Comparison of Key Mass Spectral Data

FeatureThis compound (Predicted)1-Bromo-4-chlorobutane (Experimental)[9]
Molecular Ion Peaks Cluster around m/z 204, 206, 208Cluster around m/z 170, 172, 174
Base Peak Likely [M - Br]⁺ or a fragment from alpha-cleavagem/z 55

Experimental Protocols

Synthesis and Purification of this compound Derivatives

A general method for the synthesis of α,ω-bromochloroalkanes can be adapted for this compound. One potential route involves the reaction of 4-bromo-1-butanol with a chlorinating agent. A more direct, though less common, industrial approach might involve the radical-initiated addition of a suitable reagent to a dichlorinated butene precursor.

A general synthesis for a related compound, 1-bromo-4-chlorobutane, involves the treatment of tetrahydrofuran with hydrochloric acid to form 4-chloro-1-butanol, followed by reaction with hydrobromic acid.[10] Purification is typically achieved by distillation under reduced pressure.[10]

General Purification Protocol (Distillation):

  • The crude reaction mixture is transferred to a round-bottom flask.

  • The flask is connected to a distillation apparatus suitable for vacuum distillation.

  • The pressure is reduced using a vacuum pump.

  • The mixture is heated gently to distill the product at its reduced pressure boiling point.

  • The purified product is collected in a receiving flask.

NMR Sample Preparation
  • Weigh 10-20 mg of the purified compound into a clean, dry vial.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Gently swirl the vial to dissolve the sample completely.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Cap the NMR tube and carefully place it in the NMR spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

  • The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms).

  • The separated components are then introduced into the mass spectrometer for ionization and detection.

  • The resulting chromatogram and mass spectra are analyzed to determine the purity and identify the compound and any impurities.

Reaction Pathways and Mechanisms

Halogenated alkanes like this compound are versatile substrates for various nucleophilic substitution and elimination reactions. The presence of two different halogens at different positions allows for selective reactions based on the relative reactivity of the C-Br and C-Cl bonds and the nature of the attacking nucleophile.[11][12][13][14]

Generally, the C-Br bond is more reactive towards nucleophilic substitution than the C-Cl bond. The geminal dichloro group at the 1-position can influence the reactivity at the 4-position and is itself susceptible to hydrolysis or reaction with strong nucleophiles.

Below is a generalized workflow for the synthesis and subsequent nucleophilic substitution of a bromo-dichloro-alkane.

Synthesis_and_Reaction_Workflow A Starting Material (e.g., 4-Bromobutanoic Acid) B Chlorination A->B SOCl₂ or similar reagent C This compound B->C D Nucleophilic Substitution (e.g., with Nu:⁻) C->D Selective reaction at C-Br E Substituted Product D->E

Caption: Generalized workflow for the synthesis and reaction of this compound.

The following diagram illustrates the competing Sₙ1 and Sₙ2 nucleophilic substitution pathways that are common for haloalkanes. The specific pathway taken by a this compound derivative would depend on the substrate structure (primary, secondary, or tertiary carbon at the reaction center), the nucleophile, the leaving group, and the solvent.[15]

Nucleophilic_Substitution_Pathways cluster_sn2 SN2 Pathway (Bimolecular) cluster_sn1 SN1 Pathway (Unimolecular) SN2_Start R-X + Nu:⁻ SN2_TS [Nu---R---X]⁻ Transition State SN2_Start->SN2_TS Backside Attack SN2_End R-Nu + X⁻ SN2_TS->SN2_End SN1_Start R-X SN1_Inter R⁺ + X⁻ Carbocation Intermediate SN1_Start->SN1_Inter Slow, Rate-determining step SN1_End R-Nu + X⁻ SN1_Inter->SN1_End Fast, Nucleophilic Attack

References

A Comparative Guide to the Purity Assessment of Commercially Available 4-Bromo-1,1-dichlorobutane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of final products. This guide provides a comprehensive framework for assessing the purity of commercially available 4-Bromo-1,1-dichlorobutane (CAS No. 144873-00-7), a halogenated hydrocarbon used in various synthetic applications. While specific purity claims from commercial suppliers can be challenging to obtain without direct purchase and analysis, this guide outlines the essential experimental protocols and data presentation methods to enable a thorough in-house comparison of different commercial sources.

Commercial Availability

This compound is available from several chemical suppliers. Researchers can procure this compound from vendors such as Sigma-Aldrich (under the Enamine brand) and BLD Pharm. It is recommended to request a Certificate of Analysis (CoA) from the supplier upon purchase, which should provide lot-specific purity information. In the absence of a detailed CoA, the experimental protocols outlined in this guide can be employed to determine the purity profile.

Purity Assessment Framework

A multi-pronged approach utilizing various analytical techniques is recommended for a comprehensive purity assessment. The primary methods for evaluating the purity of volatile and semi-volatile organic compounds like this compound are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Summary of Analytical Techniques for Purity Assessment

Analytical TechniqueInformation ProvidedPotential Impurities Detected
Gas Chromatography (GC)Quantitative assessment of volatile impurities.Isomers (e.g., 1-Bromo-4-chlorobutane), residual solvents, starting materials, and other by-products.
Nuclear Magnetic Resonance (NMR)Structural confirmation and quantification of the main component and impurities.Structural isomers, proton-containing impurities.
Mass Spectrometry (MS)Confirmation of molecular weight and identification of unknown impurities by fragmentation patterns.Compounds with different molecular weights, isotopic distribution confirmation.
Experimental Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a commercial sample of this compound.

G Experimental Workflow for Purity Assessment A Commercial Sample of This compound B Visual Inspection (Color, Clarity) A->B C Gas Chromatography (GC-FID/GC-MS) B->C D Quantitative NMR (qNMR) B->D E Mass Spectrometry (MS) B->E F Data Analysis and Comparison C->F D->F E->F G Purity Report F->G

Caption: A streamlined workflow for the purity analysis of this compound.

Detailed Experimental Protocols

Gas Chromatography (GC)

Objective: To separate and quantify volatile components in the sample.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) for quantification and/or a Mass Spectrometer (MS) for identification.

  • Capillary column suitable for halogenated hydrocarbons (e.g., DB-5ms, HP-5ms, or equivalent).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a high-purity solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature (FID): 280 °C

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time (and mass spectrum if using GC-MS).

    • Calculate the area percentage of each peak to estimate the relative concentration of each component. The purity is reported as the area of the main peak divided by the total area of all peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To provide an absolute purity determination against a certified internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

  • High-precision analytical balance.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh and add a known amount of a suitable internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene) to the same NMR tube. The standard should have peaks that do not overlap with the analyte signals.

    • Add a deuterated solvent (e.g., CDCl₃) to dissolve the sample and standard completely.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * Purity_standard Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • Purity_standard = Purity of the internal standard

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the main component and identify potential impurities.

Instrumentation:

  • Mass spectrometer, which can be coupled with a GC (as in GC-MS) or a direct insertion probe.

Procedure:

  • Sample Introduction: Introduce the sample into the mass spectrometer via the GC or a direct infusion method.

  • Ionization: Use Electron Ionization (EI) to generate fragment ions.

  • Data Analysis:

    • Examine the mass spectrum for the molecular ion peak (M⁺). Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern is expected.

    • Analyze the fragmentation pattern to confirm the structure of this compound.

    • Identify any other significant peaks that may correspond to impurities.

Logical Relationship for Isotope Pattern in Mass Spectrometry

The presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes in this compound results in a distinctive isotopic cluster for the molecular ion in the mass spectrum. The following diagram illustrates the expected primary molecular ion peaks.

G Expected Isotopic Cluster in MS cluster_0 Molecular Ion (M+) M [C₄H₇⁷⁹Br³⁵Cl₂]⁺ M2 [C₄H₇⁸¹Br³⁵Cl₂]⁺ [C₄H₇⁷⁹Br³⁵Cl³⁷Cl]⁺ M->M2 +2 amu M4 [C₄H₇⁸¹Br³⁵Cl³⁷Cl]⁺ [C₄H₇⁷⁹Br³⁷Cl₂]⁺ M2->M4 +2 amu M6 [C₄H₇⁸¹Br³⁷Cl₂]⁺ M4->M6 +2 amu

Caption: Primary molecular ion peaks for this compound in MS.

By employing these methodologies, researchers can confidently assess and compare the purity of this compound from different commercial suppliers, ensuring the quality and reliability of their research and development activities.

A Comparative Guide to Isomeric Purity Analysis of Bromodichlorobutane Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of isomeric purity is a critical aspect of chemical analysis. This is particularly true for halogenated hydrocarbons like bromodichlorobutane, where different isomers can exhibit varied chemical, physical, and toxicological properties. This guide provides a comparative overview of the primary analytical techniques used for the isomeric purity analysis of bromodichlorobutane compounds, supported by illustrative experimental data and detailed protocols.

Comparison of Analytical Techniques

The two most powerful and widely used techniques for the analysis of bromodichlorobutane isomers are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited for different aspects of isomeric analysis.

Analytical TechniquePrinciple of Separation/DifferentiationInformation ProvidedKey AdvantagesLimitations
Gas Chromatography (GC) Differential partitioning of isomers between a stationary phase and a mobile gas phase based on boiling point, polarity, and molecular size. Chiral stationary phases can be used for enantiomeric separation.Retention time (t R ), Peak area (quantitative), Mass-to-charge ratio (m/z) with MS detector.High resolution for separating constitutional isomers and diastereomers. High sensitivity, especially with an Electron Capture Detector (ECD) for halogenated compounds.[1][2] Can be coupled with Mass Spectrometry (MS) for definitive identification.Co-elution of isomers with similar physicochemical properties can occur.[3] Analysis of enantiomers requires specialized and often expensive chiral columns.
NMR Spectroscopy Differences in the magnetic environments of atomic nuclei (¹H, ¹³C) within each isomer.Chemical shift (δ), Spin-spin coupling constants (J), Signal integration (quantitative), Nuclear Overhauser Effect (NOE) for spatial proximity.Provides detailed structural information for unambiguous isomer identification.[4] Non-destructive technique. Can directly quantify diastereomers in a mixture by integrating distinct signals.[5] Enantiomers can be distinguished and quantified using chiral derivatizing or solvating agents.[6]Lower sensitivity compared to GC. Complex spectra for mixtures, which can lead to overlapping signals.

Table 1: Comparison of GC and NMR for Isomeric Purity Analysis of Bromodichlorobutane.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate isomeric purity analysis. Below are representative protocols for GC-MS and NMR analysis of bromodichlorobutane isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the separation and quantification of constitutional isomers and diastereomers of bromodichlorobutane.

1. Sample Preparation:

  • Dissolve 10 mg of the bromodichlorobutane sample in 10 mL of a suitable volatile solvent (e.g., hexane or dichloromethane).

  • If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analytes.[1]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent.[7]

  • Column: A capillary column suitable for separating halogenated hydrocarbons. A mid-polarity column such as a DB-17 or a column with a cyclodextrin-based chiral stationary phase for enantiomeric separation is recommended.[3] (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[8]

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 5 °C/min.

    • Hold: Hold at 200 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-300 m/z.

3. Data Analysis:

  • Identify isomers based on their retention times and mass spectra.

  • Quantify the relative abundance of each isomer by integrating the peak areas in the total ion chromatogram (TIC).

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol is suitable for the structural elucidation and quantification of bromodichlorobutane diastereomers.

1. Sample Preparation:

  • Dissolve 5-10 mg of the bromodichlorobutane sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of an internal standard with a known concentration (e.g., tetramethylsilane - TMS) for chemical shift referencing (0 ppm).

2. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 500 MHz NMR spectrometer or equivalent.

  • Nuclei to be observed: ¹H and ¹³C.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 5 seconds (to ensure full relaxation for accurate integration).

    • Number of Scans: 16-64 (depending on sample concentration).

    • Spectral Width: 10-12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled experiment.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Spectral Width: 200-220 ppm.

3. Data Analysis:

  • Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Assign the signals in the ¹H and ¹³C spectra to the different protons and carbons of the bromodichlorobutane isomers.

  • Determine the diastereomeric ratio by integrating the well-resolved signals corresponding to each diastereomer in the ¹H NMR spectrum.[5]

Visualizing the Analytical Workflow

A logical workflow is essential for selecting the appropriate analytical method and interpreting the results.

Isomeric_Purity_Analysis_Workflow Workflow for Isomeric Purity Analysis of Bromodichlorobutane cluster_start Sample cluster_screening Initial Screening cluster_separation Separation & Identification cluster_gc_details GC Workflow cluster_nmr_details NMR Workflow cluster_result Final Report start Bromodichlorobutane Sample screening Preliminary Analysis (e.g., TLC, melting point) start->screening gc GC Analysis screening->gc Separation needed nmr NMR Analysis screening->nmr Structural info needed constitutional Constitutional Isomers & Diastereomers (Standard Column) gc->constitutional enantiomers Enantiomers (Chiral Column) gc->enantiomers diastereomers_nmr Diastereomers (Direct Integration) nmr->diastereomers_nmr enantiomers_nmr Enantiomers (Chiral Agent + Integration) nmr->enantiomers_nmr gc_quant Quantification (Peak Area) constitutional->gc_quant enantiomers->gc_quant report Isomeric Purity Report gc_quant->report nmr_struct Structural Elucidation diastereomers_nmr->nmr_struct enantiomers_nmr->nmr_struct nmr_struct->report

Caption: Isomeric Purity Analysis Workflow.

Signaling Pathway for Method Selection

The choice between GC and NMR often depends on the specific goals of the analysis.

Method_Selection_Pathway Method Selection for Isomeric Analysis cluster_input Analytical Goal cluster_questions Decision Points cluster_methods Recommended Technique goal What is the primary analytical question? q1 Need to separate and quantify all isomers? goal->q1 q2 Need unambiguous structural confirmation? goal->q2 q3 Are enantiomers present? goal->q3 gc_ms GC-MS q1->gc_ms Yes nmr_spec NMR Spectroscopy q2->nmr_spec Yes chiral_gc Chiral GC q3->chiral_gc Yes nmr_chiral NMR with Chiral Agents q3->nmr_chiral Yes

Caption: Decision Pathway for Method Selection.

By understanding the strengths and weaknesses of each technique and following robust experimental protocols, researchers can confidently determine the isomeric purity of bromodichlorobutane compounds, ensuring the quality and safety of their materials.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-1,1-dichlorobutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides detailed procedures for the proper disposal of 4-Bromo-1,1-dichlorobutane, ensuring the safety of laboratory personnel and compliance with regulatory standards.

For researchers, scientists, and drug development professionals, understanding the specific hazards and handling requirements of each chemical is paramount. This compound is a compound that presents multiple hazards; it is harmful if swallowed, inhaled, or comes into contact with skin, and it causes serious skin and eye irritation.[1] Adherence to the disposal protocols outlined below is essential for mitigating risks and maintaining a safe research environment.

Key Safety and Physical Data

A summary of the essential safety and physical properties of this compound is provided in the table below. This data is crucial for making informed decisions regarding handling, storage, and emergency procedures.

PropertyValue
Molecular Formula C4H7BrCl2
Molecular Weight 205.91 g/mol [1]
Boiling Point 80 - 82 °C / 176 - 179.6 °F @ 30 mmHg
Flash Point 60 °C / 140 °F[2]
Physical State Liquid
Appearance Colorless

Experimental Protocols: Spill Neutralization and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination. The following protocol outlines the steps for neutralizing and cleaning up a this compound spill.

Materials:

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles or face shield, lab coat, and a respirator if ventilation is inadequate.

  • Inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[2][3][4][5]

  • Sealable, labeled waste containers.

  • Spark-proof tools.[2][3]

  • Explosion-proof equipment.[2][3]

Procedure:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition, such as open flames, hot surfaces, and sparks.[2][3] Use only non-sparking tools for cleanup.[2][3]

  • Contain the Spill: Use an inert absorbent material to contain the spill.[6]

  • Absorb the Chemical: Carefully apply the absorbent material over the spill, allowing it to fully absorb the liquid.

  • Collect the Waste: Using spark-proof tools, collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal.[2][3]

  • Decontaminate the Area: Wash the spill area thoroughly. Prevent runoff from entering drains.[6]

  • Dispose of Waste: The collected waste is considered hazardous and must be disposed of through an approved waste disposal plant.[2][3]

Disposal Workflow

The proper disposal of this compound follows a structured workflow to ensure safety and compliance. The diagram below illustrates the key decision points and steps in this process.

cluster_start Start cluster_assessment Hazard Assessment cluster_container_prep Container Preparation cluster_disposal Final Disposal start Unused or Waste This compound assess Is the container empty? start->assess empty_container Treat as hazardous. Keep product and empty container away from heat and ignition sources. assess->empty_container Yes waste_collection Collect in a designated, properly labeled, and sealed hazardous waste container. assess->waste_collection No disposal_plant Dispose of contents/container to an approved waste disposal plant. empty_container->disposal_plant waste_collection->disposal_plant

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

  • Waste Classification: this compound and its residues are classified as hazardous waste.[3]

  • Container Management:

    • Unused Product: If the product is no longer needed, it should be treated as hazardous waste. Do not empty it into drains.[2]

    • Empty Containers: Empty containers retain product residue (liquid and/or vapor) and can be dangerous.[3] They must be handled with the same precautions as full containers and disposed of as hazardous waste. Keep empty containers away from heat and sources of ignition.[2][3]

  • Waste Collection:

    • Collect waste this compound in a suitable, closed, and clearly labeled container.

    • Waste codes should be assigned by the user based on the application for which the product was used.[3]

  • Storage Pending Disposal: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] Ensure the storage area is equipped with appropriate safety measures, including eyewash stations and safety showers.

  • Final Disposal:

    • Dispose of the waste through a licensed and approved hazardous waste disposal facility.

    • Always consult and comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][3]

References

Essential Safety and Operational Guide for 4-Bromo-1,1-dichlorobutane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 4-Bromo-1,1-dichlorobutane is paramount. This guide provides immediate safety, operational, and disposal information to foster a secure laboratory environment.

Chemical Overview: this compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1][2] It is harmful if swallowed, in contact with skin, or inhaled.[3][4]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment based on safety data sheets.

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Safety Glasses with side-shields or GogglesMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Protective GlovesChemically resistant gloves (e.g., Butyl rubber, Teflon) are recommended.
Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1][5] A lab coat or apron should be worn.
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation occurs.[1]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risks.

AspectProcedure
Ventilation Use only in a well-ventilated area or outdoors.[1][5] Ensure eyewash stations and safety showers are close to the workstation.[1][5]
Handling Avoid contact with skin and eyes.[1] Do not breathe mist, vapors, or spray.[1] Keep away from open flames, hot surfaces, and ignition sources.[1] Use non-sparking tools and take precautionary measures against static discharge.[1]
Storage Store in a cool, well-ventilated place.[1][6] Keep the container tightly closed.[1][5] Store locked up.[1][6] Incompatible with strong oxidizing agents.[1]

Spill and Disposal Plan

In the event of a spill or for routine disposal, the following steps must be taken.

ActionProcedure
Spill Containment Remove all sources of ignition.[1] Soak up the spill with inert absorbent material such as sand, silica gel, or an acid binder.[1][2]
Disposal Dispose of the contents and container to an approved waste disposal plant.[1][6] Waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[2] Do not empty into drains.[1]

Emergency First Aid

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1] If breathing is difficult, administer oxygen.[1] Seek medical attention if you feel unwell.[1]
Skin Contact Immediately remove all contaminated clothing and rinse the skin with water/shower for at least 15 minutes.[1] If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[1] Continue rinsing and seek medical attention if eye irritation persists.[1]
Ingestion Do NOT induce vomiting.[1] Seek immediate medical attention.[1]

Below is a workflow diagram illustrating the safe handling procedure for this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Ensure Proper Ventilation A->B C Don Personal Protective Equipment (PPE) B->C D Dispense Chemical in Ventilated Area C->D Proceed with caution E Keep Away from Ignition Sources D->E I Decontaminate Work Area D->I F Use Non-Sparking Tools E->F G Tightly Seal Container F->G After use H Store in a Cool, Ventilated Area G->H J Properly Dispose of Waste I->J K Remove and Clean PPE J->K L Wash Hands Thoroughly K->L

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.